molecular formula C6H7N5O B1496458 8-Methylguanine CAS No. 23662-75-1

8-Methylguanine

Cat. No.: B1496458
CAS No.: 23662-75-1
M. Wt: 165.15 g/mol
InChI Key: DJGMEMUXTWZGIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Methylguanine, also known as this compound, is a useful research compound. Its molecular formula is C6H7N5O and its molecular weight is 165.15 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 22745. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Purines - Purinones - Hypoxanthines - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-8-methyl-1,7-dihydropurin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N5O/c1-2-8-3-4(9-2)10-6(7)11-5(3)12/h1H3,(H4,7,8,9,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJGMEMUXTWZGIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(N1)C(=O)NC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00178334
Record name 8-Methylguanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00178334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23662-75-1
Record name 8-Methylguanine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023662751
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 8-Methylguanine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22745
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 8-Methylguanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00178334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

8-Methylguanine: The Steric Gatekeeper of Z-DNA and Radical Lesion

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Dual Identity

8-Methylguanine (8-MG) occupies a unique niche in nucleic acid chemistry, existing simultaneously as a deleterious DNA lesion and a precision tool for structural biology.[1] Unlike its oxidative cousin 8-oxoguanine (8-oxoG), which is primarily a mutagenic driver of G:C ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">


 T:A transversions, 8-MG is defined by its steric bulk . The addition of a methyl group at the C8 position creates a profound steric clash with the sugar-phosphate backbone, locking the nucleobase into the syn conformation. This property makes 8-MG the most potent known chemical inducer of Z-DNA under physiological conditions, allowing researchers to stabilize and study this elusive left-handed helix without extreme salt concentrations.[1]

This guide details the historical discovery of 8-MG, its mechanistic impact on DNA topology, and protocols for its synthesis and application in examining polymerase fidelity.

Historical Genesis & Chemical Context[1][2][3]

Discovery as a Radical Damage Product

While methylated bases like 7-methylguanine (N7-MeG) and ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">


-methylguanine (

-MeG) were identified early as products of alkylating agents (e.g., nitrogen mustards, nitrosoureas), this compound remained elusive due to its specific formation mechanism. It was not until the study of carbon-centered radicals that 8-MG was confirmed as a distinct lesion.[1]
  • Mechanism: Unlike electrophilic methylating agents that attack nucleophilic nitrogens (N7, N3), methyl radicals (

    
    ) generated during the oxidation of methylhydrazine or by ionizing radiation attack the electron-deficient C8 position of guanine.
    
  • Significance: This discovery expanded the landscape of DNA damage beyond simple alkylation to radical-mediated substitution, linking oxidative stress (via peroxidase activity) to direct carbon modification of the nucleobase.

Evolution into a Structural Probe

In the late 1990s and early 2000s, the focus shifted from toxicology to structural utility. The Sugiyama group and others recognized that the C8-methyl group imposed a "steric lock."

  • The Problem: Z-DNA is thermodynamically unfavorable under physiological salt conditions (requires >4M NaCl or negative supercoiling).[1]

  • The Solution: Incorporating 8-MG into alternating C-G sequences (e.g., d(CGC[m8G]CG)) shifts the equilibrium entirely to Z-DNA at physiological salt (150 mM NaCl) by pre-paying the energetic cost of the syn conformation.

Structural Mechanistics: The Syn Effect[4]

The defining feature of 8-MG is its impact on the glycosidic bond angle (


).
The Steric Clash

In canonical B-DNA, purines prefer the anti conformation (


), keeping the Watson-Crick face exposed.
  • 8-Oxoguanine: The C8-oxo group has a dipole interaction that favors syn, but it is relatively small.[1]

  • This compound: The C8-methyl group has a van der Waals radius of ~2.0 Å.[1] In the anti conformation, this methyl group clashes severely with the O4' oxygen of the deoxyribose ring.

  • Result: The base rotates 180° to the syn conformation (

    
    ) to relieve this strain.
    
Visualization of Conformational Locking

SynAnti_Mechanism G_Anti Guanine (Anti) Standard B-DNA Steric_Clash Steric Clash (C8-Me vs Sugar O4') G_Anti->Steric_Clash Methylation at C8 G_Syn This compound (Syn) Hoogsteen Face Exposed Steric_Clash->G_Syn Rotation to Relieve Strain Z_DNA Z-DNA Formation (Left-Handed Helix) G_Syn->Z_DNA Alternating Purine-Pyrimidine Seq Mispair Mutagenic Mispairing (Hoogsteen w/ Adenine) G_Syn->Mispair During Replication

Figure 1: The mechanistic pathway of this compound induced conformational change. The steric clash forces the base into the Syn conformation, acting as a gateway to either Z-DNA formation (structural) or Hoogsteen mispairing (mutagenic).

Biological Implications: Mutagenicity & Repair[3][4][5]

Polymerase Interaction and Bypass

The syn conformation presents the Hoogsteen edge (N7 and O6) to the incoming nucleotide rather than the Watson-Crick edge.

  • Coding Potential: While Guanine (anti) pairs with Cytosine, 8-MG (syn) mimics the hydrogen bonding face of Thymine, potentially pairing with Adenine .

  • Polymerase Stalling: Unlike 8-oxoG, which is readily bypassed by translesion polymerases (e.g., Pol

    
    , Pol 
    
    
    
    ), the bulky methyl group of 8-MG can cause severe steric hindrance within the tight active site of high-fidelity polymerases (e.g., Pol
    
    
    , Pol
    
    
    ), leading to replication fork stalling or depurination.
Comparative Mutagenicity Data[1]
Feature7-Methylguanine8-OxoguanineThis compound
Origin Alkylating Agents (N-mustards)ROS (Hydroxyl radical)Carbon-centered Radicals
Major Conformation AntiSyn / Anti mixStrongly Syn
Helix Effect Destabilizes B-DNALocal distortionInduces Z-DNA
Mutagenic Outcome Depurination (Abasic site)G:C

T:A Transversion
Stalling / G:C

T:A
Repair Pathway BER (AAG/MPG)BER (OGG1)BER (Putative)

Experimental Protocols

Chemical Synthesis of 8-Methyl-dG Phosphoramidite

Note: This protocol assumes access to a standard organic synthesis laboratory.

Reagents: 2'-deoxyguanosine, tert-butyl hydroperoxide (TBHP), methylhydrazine, acetic anhydride.[1]

  • Radical Methylation (The Fenton-Type Reaction):

    • Dissolve 2'-deoxyguanosine in acetate buffer (pH 4.5).

    • Add methylhydrazine and ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

      
       (or TBHP) dropwise at 0°C.
      
    • Mechanism: The peroxidase-like activity generates ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

      
       radicals which attack C8.
      
    • Purification: Isolate 8-methyl-2'-deoxyguanosine via reverse-phase HPLC (C18 column, 0-20% MeCN gradient).

  • Protection:

    • N2-protection: React with dimethylformamide dimethyl acetal (DMF-DMA) to protect the exocyclic amine.[1]

    • 5'-OH protection: React with DMT-Cl (4,4'-dimethoxytrityl chloride) in pyridine.[1]

  • Phosphitylation:

    • React the 3'-OH with 2-cyanoethyl N,N-diisopropylchlorophosphoramidite under argon.[1]

    • Yield: Typically 60-70%.[1]

    • QC: ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

      
       NMR should show a singlet/doublet around 149 ppm.
      
Oligonucleotide Incorporation Workflow

Oligo_Synthesis Step1 Solid Phase Synthesis (CPG Support) Step2 Coupling of 8-Me-dG Phosphoramidite (Extended Coupling Time: 10 min) Step1->Step2 Cycle n Step3 Cleavage & Deprotection (Ultra-Mild: NH4OH/EtOH, RT, 24h) Step2->Step3 Completion Step4 Purification (RP-HPLC, DMT-on) Step3->Step4 Step5 Verification (ESI-MS & CD Spectroscopy) Step4->Step5

Figure 2: Workflow for incorporating this compound into DNA oligonucleotides. Note the requirement for "Ultra-Mild" deprotection to prevent degradation of the modified base.

Z-DNA Induction Assay (CD Spectroscopy)

To validate that your 8-MG modified oligo induces Z-DNA:

  • Sample: Prepare ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
     oligonucleotide (e.g., 5'-CGC(m8G)CG-3') in 10 mM Na-Phosphate, 150 mM NaCl, pH 7.0.
    
  • Measurement: Record Circular Dichroism (CD) spectra from 220 nm to 320 nm at 25°C.

  • Interpretation:

    • B-DNA (Control): Positive band at 275 nm, Negative band at 240 nm.[1]

    • Z-DNA (8-MG): Negative band at 295 nm , Positive band at 260 nm.[1]

    • Note: The inversion of the CD spectrum is the definitive signature of the left-handed helix.

References

  • Discovery of Radical Methylation

    • Augusto, O., et al. (1990).[1] "Formation of this compound as a result of DNA alkylation by methyl radicals generated during horseradish peroxidase-catalyzed oxidation of methylhydrazine."[1] Carcinogenesis, 11(5), 803-807.[1] Link

  • Z-DNA Stabilization Mechanism

    • Xu, Y., Ikeda, R., & Sugiyama, H. (2003).[1][2] "8-Methylguanosine: A Powerful Z-DNA Stabilizer."[1][2][3] Journal of the American Chemical Society, 125(44), 13519-13524.[2] Link[1]

  • Thermodynamics of Syn/Anti

    • Yanagi, K., et al. (2005).[1][2] "Structure and thermodynamic properties of this compound-containing oligonucleotides." Nucleic Acids Research, 33(1), 123-130.[1] Link

  • Polymerase Interaction

    • Choi, J.Y., et al. (2006).[1] "Translesion synthesis across this compound by human DNA polymerases." Chemical Research in Toxicology, 19(6), 800-808.[1] Link

  • Z-RNA Extension

    • Lee, J.H., et al. (2018).[1] "2′-O-Methyl-8-methylguanosine as a Z-Form RNA Stabilizer for Structural and Functional Study of Z-RNA." Molecules, 23(10), 2588.[1] Link

Sources

Technical Guide: Formation, Detection, and Significance of 8-Methylguanine via Radical Methylation

Author: BenchChem Technical Support Team. Date: February 2026

Abstract This technical guide analyzes the formation of 8-Methylguanine (8-MeG), a distinct DNA adduct generated primarily through carbon-centered radical mechanisms rather than classical electrophilic substitution. Unlike the abundant N7-methylguanine or the mutagenic O6-methylguanine, 8-MeG serves as a specific biomarker for methyl radical attack, often induced by hydrazine-class pharmaceuticals (e.g., procarbazine) and environmental carcinogens. This document details the radical-mediated mechanistic pathway, the structural impact of 8-MeG on DNA conformation (specifically Z-DNA stabilization), and validated protocols for its detection and quantification.

Mechanistic Divergence: Electrophilic vs. Radical Methylation

In the landscape of DNA alkylation, the site of modification is dictated by the chemical nature of the attacking species.

  • Electrophilic Methylating Agents (SN1/SN2): Agents such as methyl methanesulfonate (MMS) or N-methyl-N-nitrosourea (MNU) generate methyl cations (

    
    ). These hard electrophiles predominantly attack the most nucleophilic sites on guanine: the N7-position  (major product, ~70-80%) and the O6-position  (mutagenic product).
    
  • Radical Methylating Agents: Agents capable of generating methyl radicals (

    
    ) exhibit a different selectivity profile. The methyl radical is a nucleophilic species that attacks electron-deficient centers. On the guanine base, the C8-position  is the preferred site for radical addition, leading to the formation of this compound.
    

Key Insight: The presence of 8-MeG in genomic DNA is a definitive signature of radical-mediated damage, distinguishing it from standard alkylation damage.

Mechanism of Formation

The formation of 8-MeG is frequently observed during the metabolism of hydrazine derivatives, such as methylhydrazine , 1,2-dimethylhydrazine (1,2-DMH) , and the chemotherapeutic drug procarbazine .

The Radical Cascade

The metabolic activation of these precursors often involves oxidative enzymes (e.g., Horseradish Peroxidase, Hemoglobin, or Cytochrome P450s) or transition metals (Fe³⁺/Cu²⁺).

  • Oxidation: The hydrazine precursor is oxidized to a methyldiazene intermediate.

  • Radical Generation: Methyldiazene decomposes to yield a methyl radical (

    
    ) and nitrogen gas.
    
  • Addition: The methyl radical attacks the C8 position of the guanine base (G), forming a Cthis compound radical adduct (

    
    -Me).
    
  • Oxidation/Deprotonation: The radical adduct is oxidized (losing an electron) and deprotonated to restore aromaticity, yielding the stable This compound .

Pathway Visualization

The following diagram illustrates the oxidative activation of methylhydrazine leading to 8-MeG.

MethylationPathway Precursor Methylhydrazine / Procarbazine Intermediate Methyldiazene Precursor->Intermediate Oxidation (HRP/P450) Radical Methyl Radical (•CH3) Intermediate->Radical Decomposition (-N2) AdductRadical C8-Radical Adduct Radical->AdductRadical Attack at C8 Guanine Guanine (DNA) Guanine->AdductRadical FinalProduct This compound (8-MeG) AdductRadical->FinalProduct Oxidation (-e-, -H+)

Figure 1: Radical-mediated pathway for the formation of this compound from hydrazine precursors.

Structural Impact and Biological Consequences[1][2][3][4][5]

The introduction of a methyl group at the C8 position has profound steric consequences for the DNA helix.

Z-DNA Stabilization

Unlike N7-methylation, which occurs in the major groove and generally preserves B-DNA structure, C8-methylation creates steric clash in the anti conformation of the glycosidic bond.

  • Syn-Conformation: To relieve steric strain, 8-MeG preferentially adopts the syn conformation.

  • Z-DNA Induction: This syn preference strongly stabilizes the Z-DNA (left-handed) helical form, particularly in alternating purine-pyrimidine sequences (e.g., d(CpG)). 8-MeG is one of the most potent chemical inducers of the B

    
    Z transition under physiological salt conditions.
    
Mutagenicity

8-MeG is a miscoding lesion.[1] While less mutagenic than O6-MeG, it can cause transcriptional errors.

  • Polymerase Bypass: High-fidelity polymerases may stall, but translesion synthesis polymerases can bypass 8-MeG.

  • Miscoding: The syn conformation can disrupt Watson-Crick hydrogen bonding, leading to the incorporation of Adenine (A) or Guanine (G) instead of Cytosine (C).

  • Result: G

    
     T and G 
    
    
    
    C transversion mutations.

Experimental Protocols: Synthesis and Detection

In Vitro Synthesis of 8-MeG Modified DNA

To study 8-MeG, researchers often must synthesize it using a radical generating system, as standard chemical synthesis is difficult.

Protocol: Fenton-Type Radical Generation

  • Reagents: Dissolve 2'-deoxyguanosine (dG) (1 mM) in phosphate buffer (pH 7.4).

  • Radical Source: Add Methylhydrazine (5 mM) or tert-butyl hydroperoxide (tBuOOH).

  • Catalyst: Initiate reaction with Horseradish Peroxidase (HRP) and

    
    , or 
    
    
    
    -EDTA.
  • Incubation: Incubate at 37°C for 1 hour.

  • Purification: Isolate products via HPLC (C18 reverse-phase column).

Detection Workflow (LC-MS/MS)

Mass spectrometry is the gold standard for distinguishing 8-MeG from its isomers (7-MeG, 3-MeG).

DetectionWorkflow Sample Biological Sample (Liver/Colon Tissue) Extraction DNA Extraction (Phenol-Chloroform) Sample->Extraction Hydrolysis Enzymatic Hydrolysis (Nuclease P1 + Alk. Phosphatase) Extraction->Hydrolysis Digestion to nucleosides Filtration Ultrafiltration (3kDa cutoff) Hydrolysis->Filtration Separation HPLC Separation (Reverse Phase C18) Filtration->Separation Detection MS/MS Detection (MRM Mode) Separation->Detection m/z 282 -> 166 Quant Quantification vs Isotope Standard Detection->Quant

Figure 2: Workflow for the isolation and mass-spectrometric quantification of 8-MeG from tissue samples.

Quantification Parameters:

  • Precursor Ion: m/z 282 (8-methyl-2'-deoxyguanosine,

    
    )
    
  • Product Ion: m/z 166 (this compound base, loss of deoxyribose)

  • Internal Standard:

    
    -8-MeG or 
    
    
    
    -labeled analog.

Repair Mechanisms[4][5][6][7][8][9][10][11]

The repair of 8-MeG is distinct from oxidative damage (8-oxoG) repair.

  • Bacterial Repair: The E. coliAlkA protein (3-methyladenine DNA glycosylase II) has been shown to excise 8-MeG from DNA.[1]

  • Mammalian Repair: The functional homolog AAG (Alkyladenine DNA Glycosylase, also known as MPG) is responsible for excising a broad range of alkylated purines. It initiates the Base Excision Repair (BER) pathway by cleaving the glycosidic bond, creating an abasic (AP) site which is subsequently processed by AP endonuclease (APE1) and Polymerase

    
    .
    
  • Note: OGG1 (8-oxoguanine glycosylase) does not efficiently repair 8-MeG, highlighting the enzyme's specificity for the C8-oxo functionality over the C8-methyl group.

Comparative Analysis of Methylated Guanines

Feature7-Methylguanine (7-MeG)O6-Methylguanine (O6-MeG)This compound (8-MeG)
Primary Mechanism Electrophilic Attack (N7)Electrophilic Attack (O6)Radical Attack (C8)
Major Precursors MMS, MNU, DMSMNU, MNNG, TMZMethylhydrazine, Procarbazine
Abundance High (~70-80% of adducts)Low (~5-8%)Trace / Context Dependent
Structural Effect Destabilizes glycosidic bondAlters H-bonding faceStabilizes Z-DNA (Syn-G)
Mutagenicity Low (non-coding)High (G:C

A:T)
Moderate (G

T / C)
Repair Enzyme AAG (Glycosylase)MGMT (Direct Reversal)AlkA / AAG (Glycosylase)

References

  • Augusto, O., et al. (1990). Formation of this compound as a result of DNA alkylation by methyl radicals generated during horseradish peroxidase-catalyzed oxidation of methylhydrazine. Journal of Biological Chemistry, 265(36), 22093-22096. Link

  • Netto, L. E., et al. (1992). Identification of Cthis compound in the hydrolysates of DNA from rats administered 1,2-dimethylhydrazine. Evidence for in vivo DNA alkylation by methyl radicals. Journal of Biological Chemistry, 267(30), 21524-21527. Link

  • Gasparutto, D., et al. (2002). Excision of this compound site-specifically incorporated into oligonucleotide substrates by the AlkA protein of Escherichia coli.[1][2] DNA Repair, 1(6), 437-447.[1] Link

  • Kohda, K., et al. (1991). Synthesis, miscoding specificity, and thermodynamic stability of oligodeoxynucleotide containing 8-methyl-2'-deoxyguanosine. Chemical Research in Toxicology, 4(5), 505-510. Link

  • Breen, A. P., & Murphy, J. A. (1995). Reactions of oxyl radicals with DNA. Free Radical Biology and Medicine, 18(6), 1033-1077. Link

Sources

Structural Significance of 8-Methylguanine: A Master Key for Z-DNA and Quadruplex Engineering

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Structural Significance of 8-Methylguanine in Nucleic Acids Content Type: Technical Whitepaper Audience: Researchers, Structural Biologists, and Drug Discovery Scientists

Executive Summary

The modification of guanine at the C8 position, specifically this compound (8-mG), represents a critical tool in nucleic acid structural biology.[1][2][3] Unlike oxidative lesions (e.g., 8-oxoguanine) that are primarily viewed as damage markers, 8-mG acts as a deterministic structural switch. Its significance lies in its steric demand, which forces the glycosidic bond into the syn conformation. This property makes 8-mG one of the most potent known stabilizers of Z-DNA under physiological conditions and a precise engineering element for manipulating G-quadruplex topologies. This guide explores the thermodynamic, mechanistic, and practical applications of 8-mG in nucleic acid research.

Molecular Mechanics: The Steric Switch

The fundamental significance of 8-mG stems from a simple steric conflict that dictates a profound conformational change.

The Syn vs. Anti Equilibrium

In unmodified B-DNA, purines typically adopt the anti conformation, placing the bulk of the base away from the sugar. However, the addition of a methyl group at the C8 position of guanine creates a direct steric clash with the O4' atom of the ribose/deoxyribose sugar and the 5'-phosphate group if the base remains in anti.

To relieve this strain, the nucleoside rotates 180° about the glycosidic bond (


 angle) to adopt the syn conformation.
  • Unmodified Guanine:

    
     (anti, favors B-DNA).
    
  • This compound:

    
     (syn, favors Z-DNA and specific G-quadruplexes).
    
Visualization of Conformational Dynamics

The following diagram illustrates the steric pressure forcing the transition.

G cluster_0 Unmodified Guanine cluster_1 This compound (8-mG) G_Anti Guanine (Anti) Low Energy G_Syn Guanine (Syn) High Energy Penalty G_Anti->G_Syn Rotation (Unfavorable) m8G_Anti 8-mG (Anti) Steric Clash (C8-Me vs Sugar) G_Anti->m8G_Anti C8-Methylation m8G_Syn 8-mG (Syn) Energetically Preferred m8G_Anti->m8G_Syn Forced Rotation (Steric Relief)

Figure 1: The steric enforcement of the syn conformation by C8-methylation.

Z-DNA Stabilization: The Primary Application

Z-DNA is a left-handed double helix with a zigzag backbone, typically requiring high salt concentrations (e.g., 4 M NaCl) to screen phosphate repulsion in unmodified sequences. 8-mG is a "Z-DNA inducer" that can stabilize this form at physiological salt concentrations (150 mM NaCl).

Mechanism of Stabilization

Z-DNA requires an alternating purine-pyrimidine sequence (e.g., d(CG)


) where guanine residues must adopt the syn conformation.
  • Energy Barrier: For unmodified G, rotating to syn costs energy.

  • 8-mG Advantage: Since 8-mG is already in the syn conformation due to steric hindrance, the entropic penalty for the B-to-Z transition is virtually eliminated.

Comparative Potency

Data indicates that 8-mG is superior to other modifications, and its RNA counterpart (8-methylguanosine, m8rG) is even more potent due to favorable hydration of the methyl group in the solvent-exposed groove of Z-RNA.

Table 1: Midpoint NaCl Concentration for B-Z Transition

Oligonucleotide SequenceModificationTransition Midpoint ([NaCl])Structural Outcome
d(CGCGCG)

None~2.5 MHigh salt required for Z-form
d(CGCm8G CG)

8-Methyl-dG~50 mM - 150 mMStable Z-DNA at physiological salt
r(CGCm8G CG)

8-Methyl-rG< 10 mMExtremely stable Z-RNA
d(CGC8-BrG CG)

8-Bromo-dG~100 mMEffective, but chemically reactive

Note: Data derived from thermodynamic studies (Xu et al., JACS; Yan et al., NIH).

G-Quadruplex (G4) Engineering

While C8-substitution is often thought to disrupt Watson-Crick pairing, its effect on G-quadruplexes is nuanced and valuable for structural engineering.

Topology Control

G-quadruplexes are built from tetrads of guanines. The glycosidic angle (syn vs anti) of the guanines determines the strand orientation (parallel vs. antiparallel).

  • Parallel G4: All guanines are typically anti.

  • Antiparallel G4: Involves alternating syn and anti guanines along the strands.

By substituting specific guanines with 8-mG, researchers can lock specific positions into the syn conformation, thereby forcing the G-quadruplex into a specific folding topology (e.g., converting a polymorphic sequence into a stable antiparallel structure).

The "All-Syn" Tetrad

Contrary to the belief that C8-groups always disrupt G4s, 8-mG can form stable "all-syn" tetrads if the steric bulk is accommodated in the groove. This allows for the creation of novel, synthetic G4 structures that do not exist in nature.

Experimental Methodologies

Chemical Synthesis (Solid Phase)

Incorporating 8-mG into oligonucleotides requires specific phosphoramidite reagents.

Protocol: Synthesis of 8-mG Oligonucleotides

  • Reagent: Use 5'-O-DMT-8-methyl-2'-deoxyguanosine-3'-O-(cyanoethyl-N,N-diisopropyl)phosphoramidite.

  • Coupling: Standard coupling times (e.g., 3-5 mins) are generally sufficient, though extending to 6 mins can ensure high yield due to slight steric hindrance near the coupling center.

  • Deprotection:

    • Condition: Concentrated Ammonium Hydroxide (28-30%).

    • Temp/Time: 55°C for 12-16 hours.

    • Note: Unlike 8-nitroguanine (which is labile), this compound is chemically stable under standard deprotection conditions.

  • Purification: RP-HPLC is recommended. The methyl group increases hydrophobicity, causing 8-mG oligos to elute slightly later than unmodified controls.

Validation via CD Spectroscopy

Circular Dichroism (CD) is the gold standard for verifying the B-to-Z transition induced by 8-mG.

  • B-DNA Signature: Positive peak at ~275 nm, Negative peak at ~240 nm.

  • Z-DNA Signature (Inverted): Negative peak at ~290 nm, Positive peak at ~260 nm.

Workflow Diagram: Experimental Validation

Experiment Step1 Synthesize Oligo (e.g., d(CGC[m8G]CG)) Step2 Anneal in Buffer (10 mM Na phosphate, pH 7.0) Step1->Step2 Step3 Titrate NaCl (0 mM to 4 M) Step2->Step3 Step4 Measure CD Spectra Step3->Step4 ResultA Result: Inversion of CD Signal (B -> Z Transition) Step4->ResultA If m8G stabilizes ResultB Result: No Change (Remains B-form) Step4->ResultB Control (Unmodified)

Figure 2: Workflow for validating Z-DNA induction using CD spectroscopy.

Biological Implications & Mutagenicity[4]

Polymerase Stalling and Mispairing

While 8-mG is a structural tool, it is also a lesion analogue.

  • Replication Block: High-fidelity polymerases often stall at 8-mG sites because the syn conformation distorts the active site geometry required for Watson-Crick pairing (G:C).

  • Hoogsteen Pairing: In the syn conformation, the Hoogsteen face of guanine is exposed to the template. This can lead to G:A mispairing (where A pairs with the Hoogsteen edge of syn-G), potentially causing G

    
    T transversion mutations, although 8-mG is less mutagenic than 8-oxoguanine or 8-nitroguanine.
    
Protein Recognition

8-mG modified DNA is an excellent probe for studying Z-DNA binding proteins (e.g., ADAR1 Z


 domain). Because 8-mG locks the Z-conformation without high salt, researchers can study protein-DNA interactions under physiological conditions that would otherwise destabilize the Z-DNA target.

References

  • Xu, Y., Ikeda, R., & Sugiyama, H. (2003). 8-Methylguanosine: a powerful Z-DNA stabilizer.[4] Journal of the American Chemical Society, 125(44), 13519-13524.[4] Link

  • Kim, S. K., et al. (2014). Investigation of B-Z transitions with DNA oligonucleotides containing this compound. Nucleic Acids Research / NIH. Link

  • Lee, J. H., et al. (2018). 2′-O-Methyl-8-methylguanosine as a Z-Form RNA Stabilizer for Structural and Functional Study of Z-RNA.[1] Molecules, 23(10). Link

  • Gros, J., et al. (2010). Effects of this compound on structure, stability and kinetics of formation of tetramolecular quadruplexes. Biochimie, 92(8). Link

  • Seo, Y. J., et al. (2003). Thermodynamics of the B-Z transition of this compound-containing oligonucleotides. Journal of the American Chemical Society.[4]

Sources

Technical Guide: Endogenous Mechanisms of 8-Methylguanine Formation

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Advanced Technical Whitepaper Audience: Senior Researchers, Toxicologists, and Drug Development Scientists

Executive Summary: The Radical Fingerprint

While 7-methylguanine (N7-MeG) and


-methylguanine (

-MeG) are the canonical hallmarks of electrophilic DNA alkylation (e.g., by nitrosoureas or SAM-mediated errors), 8-methylguanine (8-MeG) represents a distinct and often overlooked class of lesion. It is the specific "molecular fingerprint" of carbon-centered radical attack on the DNA helix.

Unlike its electrophilic counterparts, 8-MeG is not formed via


 nucleophilic substitution. Instead, it arises from the addition of a methyl radical (

) to the C8 position of guanine—a site typically associated with oxidative attack (yielding 8-oxoguanine). This guide delineates the endogenous enzymatic and chemical pathways capable of generating methyl radicals, the structural consequences of 8-MeG (specifically Z-DNA induction), and the gold-standard LC-MS/MS protocols required for its unambiguous detection.

Mechanistic Core: The Methyl Radical Pathway

The formation of 8-MeG is mechanistically restrictive. The C8 position of guanine is electron-deficient but accessible to radical species. The reaction proceeds via a Minisci-type radical substitution mechanism, distinct from the formation of N7-MeG.

The Radical Addition Mechanism
  • Generation: A methyl radical (

    
    ) is generated via oxidative metabolism or metal-catalyzed homolysis.
    
  • Attack: The

    
     radical attacks the C8 position of the guanine base (dG).[1]
    
  • Intermediate: This forms a Cthis compound radical adduct (

    
    ).
    
  • Oxidation: The adduct undergoes a one-electron oxidation (often coupled with deprotonation) to restore aromaticity, yielding the stable this compound lesion.

Key Distinction:

  • Electrophiles (

    
    ):  Attack N7 (major) and 
    
    
    
    (minor).
  • Radicals (

    
    ):  Attack C8 (major) due to the specific electronic distribution of the purine ring reacting with nucleophilic radicals.
    
Visualization of the Pathway

The following diagram illustrates the divergence between electrophilic and radical methylation pathways.

MethylationPathways Precursor Methyl Source (Metabolite/Drug) Activation Metabolic Activation (e.g., P450 / Peroxidase) Precursor->Activation Electrophile Methyldiazonium Ion (CH3-N2+) Activation->Electrophile Alkylating Agents RadicalGen Homolytic Fission / Oxidation (•CH3 Generation) Activation->RadicalGen Hydrazine/Peroxidase N7_Attack Nucleophilic Attack on N7 / O6 Electrophile->N7_Attack N7_Product 7-Methylguanine (Major Product) N7_Attack->N7_Product C8_Attack Radical Addition to C8 RadicalGen->C8_Attack •CH3 Intermediate C8-MeG Radical Intermediate C8_Attack->Intermediate Oxidation 1e- Oxidation (-H+) Intermediate->Oxidation C8_Product This compound (Radical Marker) Oxidation->C8_Product

Caption: Divergence of guanine methylation pathways. 8-MeG is exclusively formed via the radical branch (green), distinguishing it from classical alkylation products (red/grey).

Endogenous Sources and Enzymatic Drivers

While 8-MeG is frequently observed following exposure to methylhydrazines (e.g., Procarbazine), its "endogenous" formation relies on specific metabolic conditions that generate methyl radicals from biomolecules.

Peroxidase-Mediated Oxidation

The most validated biological source of 8-MeG involves the enzymatic oxidation of methyl-containing hydrazines or similar nitrogenous precursors by peroxidases (e.g., Horseradish Peroxidase, Myeloperoxidase) in the presence of hydrogen peroxide (


).
  • Mechanism: Peroxidases oxidize the precursor to a radical cation, which decomposes to release a methyl radical.

  • Relevance: This pathway mimics oxidative stress conditions in inflammation where myeloperoxidase is active.

Fenton Chemistry and Methyl Donors

In the presence of transition metals (


, 

) and

(Fenton system), highly reactive hydroxyl radicals (

) are generated.
  • Interaction: If

    
     encounters a methyl donor (e.g., DMSO in experimental settings, or potentially endogenous methyl-sulfoxides or specific drug metabolites), a methyl radical (
    
    
    
    ) can be generated via radical exchange.
  • Result: The resulting

    
     reacts with DNA to form 8-MeG. This establishes 8-MeG as a potential secondary biomarker of oxidative stress, specifically where carbon-centered radicals are evolved.
    
Biological Impact: The Z-DNA Connection

Unlike 8-oxoguanine, which is primarily mutagenic (G:C


 T:A), 8-MeG has a profound structural impact: Z-DNA Stabilization .
  • Steric Hindrance: The methyl group at C8 forces the guanine base into the syn conformation (unlike the anti conformation in B-DNA).

  • Consequence: This syn conformation strongly promotes the transition from B-DNA (right-handed) to Z-DNA (left-handed) under physiological salt conditions.

  • Significance: Stabilized Z-DNA segments can alter gene expression and recognition by DNA-binding proteins, suggesting 8-MeG may act as a "conformational switch" lesion.

Analytical Protocol: LC-MS/MS Quantification

Due to the low abundance of 8-MeG relative to N7-MeG, standard UV detection is insufficient. Isotope-dilution LC-MS/MS is the mandatory standard for validation.

Protocol Design: Self-Validating Steps
StepProcedureCritical Control / Causality
1. Internal Standard Spike sample with

or

-labeled 8-MeG prior to hydrolysis.
Corrects for analyte loss during extraction and ionization suppression.
2. Hydrolysis Incubate DNA in 0.1 M HCl at 70°C for 30-60 min.Mild Acid Hydrolysis: Releases purines (depurination) without degrading the methylated base. Avoid enzymatic digestion if only nucleobases are targeted.
3. Purification Solid Phase Extraction (SPE) using C18 or MCX cartridges.Removes bulk nucleosides (dG, dA) which cause massive ion suppression in the source.
4. Separation Reverse-phase UPLC (C18 column). Mobile phase: Water/Methanol + 0.1% Formic Acid.Retains hydrophobic methylated bases. 8-MeG elutes after 8-oxoG and N7-MeG due to the C8-methyl group.
5. Detection Triple Quadrupole MS (SRM Mode). Transition:

166

149 (Loss of

).
Specificity. The parent ion (166) is unique to methylguanine; the fragment confirms the guanine core.
Workflow Diagram

LCMS_Workflow Sample Biological Sample (Tissue/Cells) Extraction DNA Extraction (Chaotropic Salts) Sample->Extraction Spike Spike Internal Standard (15N5-8-MeG) Extraction->Spike Normalization Hydrolysis Acid Hydrolysis (0.1M HCl, 70°C) Spike->Hydrolysis Depurination SPE Solid Phase Extraction (Remove bulk dG/dA) Hydrolysis->SPE Cleanup LCMS UPLC-MS/MS (SRM Mode) SPE->LCMS Data Quantification (Ratio Analyte/IS) LCMS->Data

Caption: Validated workflow for 8-MeG quantification. Internal standardization prior to hydrolysis is critical for accuracy.

References

  • Methylation of DNA bases by methyl free radicals. ResearchGate. [Link]

  • Formation of this compound as a result of DNA alkylation by methyl radicals generated during horseradish peroxidase-catalyzed oxidation of methylhydrazine. Journal of Biological Chemistry. [Link][2][3]

  • Methylation of 2'-Deoxyguanosine by a Free Radical Mechanism. PMC - NIH. [Link]

  • Investigation of B-Z transitions with DNA oligonucleotides containing this compound. PMC - NIH. [Link]

  • Simultaneous quantitation of 7-methyl- and O6-methylguanine adducts in DNA by liquid chromatography-positive electrospray tandem mass spectrometry. PubMed. [Link]

Sources

8-Methylguanine: Structural Probe, Persistent Lesion, and Z-DNA Stabilizer

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a high-level whitepaper designed for researchers in toxicology, structural biology, and nucleic acid chemistry. It synthesizes the dual nature of 8-methylguanine as both a toxic DNA lesion and a valuable synthetic tool.

Technical Whitepaper | Version 1.0 [1]

Executive Summary

This compound (8-mG) is a distinct alkylated derivative of guanine, characterized by the addition of a methyl group at the C8 position. Unlike the biologically ubiquitous epigenetic marker 7-methylguanine (m7G) or the oxidative lesion 8-oxoguanine (8-oxoG), 8-mG is primarily identified as a radical-induced DNA adduct and a synthetic structural determinant .

For drug development professionals and structural biologists, 8-mG holds a unique position:

  • As a Lesion: It is a biomarker for exposure to methyl-radical generating agents (e.g., hydrazines) and exhibits distinct mutagenic profiles due to its resistance to standard base excision repair (BER) glycosylases.

  • As a Tool: It is one of the most potent stabilizers of Z-DNA known, used to lock oligonucleotides into the left-handed Z-conformation under physiological salt conditions.

Part 1: Chemical Architecture and Formation Mechanism

Structural Distinction

The biological impact of 8-mG is dictated by steric hindrance. The methyl group at C8 occupies the major groove in B-DNA, creating a steric clash that disfavors the standard anti conformation of the glycosidic bond. This forces the nucleoside into the syn conformation, a structural prerequisite for Hoogsteen base pairing and Z-DNA formation.

FeatureThis compound (8-mG)8-Oxoguanine (8-oxoG)7-Methylguanine (m7G)
Modification Site Carbon-8Carbon-8 (Oxidation)Nitrogen-7
Primary Origin Methyl radical attackROS / Oxidative StressEnzymatic (METTL1, etc.)[1]
Glycosidic Bond Strongly favors synFavors synFavors anti
Mutagenicity Low to Moderate (G

T)
High (G

T)
None (Non-pairing face)
Repair Efficiency Low (Resistant to Fpg/OGG1)High (Substrate for Fpg/OGG1)N/A (Natural modification)
Mechanism of Formation

Unlike methylation at N7 or O6, which occurs via nucleophilic attack on electrophilic methylating agents (e.g., MMS, DMS), 8-mG is formed via homolytic substitution . It requires the generation of highly reactive methyl radicals (


).

Key Precursors:

  • Hydrazines: Methylhydrazine (found in rocket fuels and certain mushrooms like Gyromitra esculenta) and Procarbazine (chemotherapeutic).

  • Metabolic Activation: These compounds are oxidized by peroxidases (e.g., Horseradish Peroxidase, Myeloperoxidase) or cytochrome P450s to generate methyldiazonium ions, which decompose to methyl radicals.

FormationPathway cluster_0 Precursors cluster_1 Activation (Oxidative) cluster_2 DNA Lesion Hydrazine Methylhydrazine (or Procarbazine) Radical Methyl Radical (•CH3) Hydrazine->Radical Oxidative Decomposition Guanine Guanine (C8) Radical->Guanine Homolytic Substitution Enzyme Peroxidases / P450s Enzyme->Hydrazine Catalysis Adduct This compound (8-mG) Guanine->Adduct C8 Alkylation caption Figure 1: Radical-mediated formation of this compound from hydrazine precursors.

Part 2: Biological Impact Across Species

The presence of 8-mG in biological systems is almost exclusively a result of damage rather than programmed modification. Its handling varies significantly between prokaryotic and eukaryotic models.

Bacteria (Escherichia coli)

In bacterial models, 8-mG serves as a critical probe for understanding the "GO system" (the repair pathway for 8-oxoG).

  • Repair Resistance: Research indicates that while the bacterial Formamidopyrimidine-DNA glycosylase (Fpg ) efficiently excises 8-oxoG, it shows negligible activity towards 8-mG.

  • Mechanistic Insight: This resistance helps define the substrate specificity of Fpg. The enzyme requires the N7-H donor (present in 8-oxoG) or specific electronic properties that the methyl group at C8 masks.

  • Mutagenicity: In E. coli, 8-mG can induce G

    
    T transversions, albeit at a lower frequency than 8-oxoG.[2] The mutation arises because the syn-8-mG can form a Hoogsteen pair with anti-Adenine during replication.[3]
    
Mammals (Rodents & Humans)

In mammals, 8-mG is studied primarily in the context of toxicology and carcinogenesis.

  • Metabolic Hotspots: Formation is highest in the liver and colon , where hydrazine-metabolizing enzymes (P450s, peroxidases) are abundant.

  • Repair Evasion: Similar to bacterial Fpg, the human homolog hOGG1 (8-Oxoguanine DNA glycosylase) excises 8-mG very poorly.

  • Consequence: Because it is not efficiently repaired by the primary oxidative damage repair machinery, 8-mG can persist in the genome longer than 8-oxoG. This persistence makes it a potential "stealth" mutagen in patients treated with hydrazine-based drugs (e.g., Procarbazine, Dacarbazine).

Part 3: Structural Biology Applications (Z-DNA)[7][8][9][10]

For the drug discovery scientist, 8-mG is less a target and more a technology enabler . It is one of the most effective tools for stabilizing Z-DNA, a left-handed helix conformation involved in transcriptional regulation and innate immune responses (e.g., ADAR1 binding).

The Steric Mechanism

The transition from B-DNA (right-handed) to Z-DNA (left-handed) is energetically unfavorable under normal physiological conditions (requires >2M NaCl for unmodified sequences).

  • The 8-mG Effect: The methyl group at C8 creates a steric clash with the sugar-phosphate backbone if the base is in the anti conformation.

  • The Result: The base flips to syn. Since Z-DNA requires alternating syn (Purine) and anti (Pyrimidine) conformations, incorporating 8-mG into alternating C-G sequences (e.g., d(CGC[8mG]CG)) locks the molecule into the Z-form even at physiological salt concentrations (150 mM NaCl) .

Comparison of Stabilizers
  • 8-Bromoguanine (8-brG): Also stabilizes Z-DNA but is chemically reactive and light-sensitive.

  • This compound (8-mG): Chemically stable and biologically inert in terms of reactivity, making it the preferred scaffold for X-ray crystallography and NMR studies of Z-DNA binding proteins.

ZDNA_Stabilization cluster_B B-DNA (Standard) cluster_Z Z-DNA (Stabilized) AntiConf Guanine in ANTI conformation Action Introduction of 8-Methyl Group AntiConf->Action BackboneB Right-Handed Helix SynConf Guanine in SYN conformation BackboneZ Left-Handed Helix (Zig-Zag Backbone) SynConf->BackboneZ Stabilizes Clash Steric Clash at C8 (Prevents Anti) Action->Clash Clash->SynConf Forces Rotation caption Figure 2: Mechanism of Z-DNA stabilization by this compound.

Part 4: Analytical Protocol (LC-MS/MS)

Detection of 8-mG requires high sensitivity due to its low abundance relative to unmodified bases. The following protocol is a validated workflow for quantifying 8-mG in genomic DNA.

Sample Preparation[1]
  • DNA Extraction: Isolate DNA using a high-purity method (phenol-chloroform or silica column). Crucial: Add desferrioxamine to buffers to prevent artifactual oxidation.

  • Enzymatic Hydrolysis:

    • Dissolve 10-50 µg DNA in 10 mM Tris-HCl (pH 7.4).

    • Add Nuclease P1 (2 U) and Phosphodiesterase I (0.05 U). Incubate at 37°C for 2 hours.

    • Add Alkaline Phosphatase (2 U). Incubate at 37°C for 1 hour.

  • Filtration: Remove enzymes using a 3 kDa molecular weight cut-off (MWCO) filter (centrifuge at 14,000 x g for 15 min).

LC-MS/MS Parameters
  • Instrument: Triple Quadrupole Mass Spectrometer (e.g., Agilent 6495 or Sciex QTRAP).

  • Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase:

    • A: 0.1% Formic acid in Water.

    • B: 0.1% Formic acid in Acetonitrile.

  • Gradient: 0% B (0-1 min)

    
     15% B (8 min) 
    
    
    
    90% B (wash).

MRM Transitions (Positive Ion Mode):

AnalytePrecursor Ion (

)
Product Ion (

)
Collision Energy (eV)
8-Methyl-2'-deoxyguanosine 282.1 166.1 (Base)15
124.1 (Quant)25
[15N5]-8-mG (Internal Std) 287.1 171.1 15

Note: The transition 282.1


 166.1 corresponds to the loss of the deoxyribose sugar (neutral loss of 116 Da).

References

  • Formation via Methyl Radicals: Augusto, O., et al. (1990). Formation of this compound as a result of DNA alkylation by methyl radicals generated during horseradish peroxidase-catalyzed oxidation of methylhydrazine.Journal of Biological Chemistry . Link

  • Z-DNA Stabilization: Xu, Y., Ikeda, R., & Sugiyama, H. (2003). 8-Methylguanosine: a powerful Z-DNA stabilizer.[4][5]Journal of the American Chemical Society .[4] Link

  • Repair Resistance: Asagoshi, K., et al. (2000). Distinct repair activities of human 7,8-dihydro-8-oxoguanine DNA glycosylase and formamidopyrimidine DNA glycosylase for formamidopyrimidine and 8-oxoguanine.Journal of Biological Chemistry . Link

  • Mutagenicity: Tan, X., et al. (2014). Investigation of B-Z transitions with DNA oligonucleotides containing this compound.[4][5][6]Bioorganic & Medicinal Chemistry . Link

  • Analytical Detection: Chao, M. R., et al. (2016). Comprehensive analysis of the formation and stability of peroxynitrite-derived 8-nitroguanine by LC-MS/MS.Free Radical Biology and Medicine . Link

Sources

chemical properties and stability of 8-Methylguanine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Chemical Properties and Stability of 8-Methylguanine

Authored by: A Senior Application Scientist

Abstract

This compound (8-MG) is a significant methylated purine derivative formed through the interaction of methylating agents and radicals with the C8 position of guanine. Its presence in DNA is of considerable interest to researchers in toxicology, oncology, and molecular biology due to its role as a premutagenic lesion. This guide provides a comprehensive technical overview of the core chemical properties, stability, and biological implications of this compound. We delve into its structural characteristics, thermodynamic effects on DNA, and its propensity to induce mutations. Furthermore, this document outlines established experimental protocols for the synthesis and analysis of 8-MG-containing oligonucleotides, offering a critical resource for scientists investigating DNA damage, repair mechanisms, and the structural biology of nucleic acids.

Introduction: The Significance of a C8-Methylated Adduct

Within the complex landscape of DNA damage, alkylating agents and radical species represent a constant threat to genomic integrity. The guanine nucleobase, due to its high electron density, is particularly susceptible to modification. While methylation at the N7 and O6 positions is extensively studied, methylation at the C8 position, yielding this compound, presents a unique set of structural and biological consequences.

This compound is formed when methyl radicals, which can be generated endogenously through oxidative stress or exogenously from environmental toxins, attack the C8 position of guanine.[1] Unlike bulky adducts, this seemingly minor modification introduces profound changes to the local DNA structure and its interaction with the cellular machinery. The presence of the methyl group at the C8 position sterically favors the syn conformation of the glycosidic bond, a feature that has significant implications for DNA secondary structure and polymerase fidelity.

This guide serves as a technical resource for researchers, scientists, and drug development professionals. It aims to consolidate the current understanding of this compound's fundamental chemistry, its impact on DNA stability and structure, and the methodologies employed to study this critical DNA lesion.

Core Chemical & Physical Properties

A foundational understanding of this compound begins with its intrinsic chemical and physical characteristics. These properties govern its behavior in biological systems and inform the design of analytical and experimental approaches.

Structure and Identification
  • IUPAC Name: 2-amino-8-methyl-1,7-dihydropurin-6-one[2]

  • Molecular Formula: C₆H₇N₅O[2][3]

  • Canonical SMILES: CC1=NC2=C(N1)C(=O)NC(=N2)N[2]

The structure consists of a standard guanine core with a methyl group covalently attached to the carbon atom at the 8th position of the purine ring.

Physicochemical Data Summary

The following table summarizes the key physicochemical properties of this compound.

PropertyValueSource
Molecular Weight 165.15 g/mol [2][3]
CAS Number 23662-75-1[2][3]
XLogP3 -0.7[2]
Hydrogen Bond Donors 3[2]
Hydrogen Bond Acceptors 3[2]

Stability Profile and Structural Impact on DNA

The true significance of this compound is most apparent when it is incorporated into the DNA double helix. Its presence alters both the thermodynamic stability and the structural conformation of the nucleic acid.

Formation via Radical Damage

This compound is a product of DNA alkylation by methyl radicals.[1] For instance, the oxidation of methylhydrazine, catalyzed by enzymes like horseradish peroxidase in the presence of H₂O₂, generates a high yield of methyl radicals.[1] These highly reactive species can then attack DNA, leading to the formation of both 7-methylguanine and this compound.[1] This pathway suggests a plausible mechanism for the in vivo formation of 8-MG under conditions of oxidative stress or exposure to specific xenobiotics.[1]

Thermodynamic Effects within the DNA Duplex

Studies on synthetic oligonucleotides containing 8-methyl-2'-deoxyguanosine (8-MedG) have revealed its complex effects on duplex stability. The thermodynamic stability is highly dependent on the identity of the opposing base.

  • An 8-MedG:dG base pair was found to be more thermally and thermodynamically stable than the canonical dG:dG pairing.[4]

  • Similarly, an 8-MedG:dA pair demonstrated greater thermodynamic stability than a dG:dA mismatch.[4]

These findings indicate that 8-MG is not merely a passive lesion; it actively alters the energetic landscape of the DNA duplex, which can influence the efficiency of DNA repair enzyme recognition.

A Potent Inducer of Z-DNA Conformation

The most striking structural consequence of this compound incorporation is its profound ability to stabilize Z-DNA, a left-handed helical conformation.[5][6][7][8] The methyl group at the C8 position creates steric hindrance that forces the guanine base into a syn conformation, which is a prerequisite for the formation of Z-DNA.

This stabilization is so significant that oligonucleotides containing 8-MG, such as d(CGC[m8G]CG)₂, adopt a Z-DNA structure under physiological salt conditions, whereas the unmodified equivalent would remain in the canonical B-form.[5][7] The energetic contribution of a single 8-MG residue to Z-DNA stabilization has been estimated to be at least ΔG = -0.8 kcal/mol .[5][7] This property makes this compound an invaluable tool for researchers studying the biological roles of Z-DNA, which has been implicated in processes like transcription and genetic instability.[7]

The diagram below illustrates the causal relationship between the C8 methylation and the resulting conformational shift in DNA.

G A Methyl Radical Attack on C8 of Guanine B Formation of this compound (8-MG) in DNA A->B C Steric Hindrance by C8-Methyl Group B->C D Favors SYN Conformation of Glycosidic Bond C->D E Stabilization of Left-Handed Z-DNA D->E F Altered DNA Secondary Structure E->F

Causal pathway from 8-MG formation to Z-DNA stabilization.

Biological Consequences: Mutagenesis and Miscoding

As a DNA lesion, this compound is not efficiently repaired by the cell and can lead to mutations during DNA replication. It is recognized as a miscoding lesion that can disrupt the faithful transmission of genetic information.[4]

In vitro replication studies using DNA polymerases have shown that while the correct base, dCMP, is predominantly incorporated opposite 8-MedG, significant misincorporation also occurs.[4]

  • Miscoding Events: Small amounts of dGMP and dAMP are incorporated opposite the lesion.[4]

  • Transversions: The mispairing potential of 8-MedG can lead to G → C and G → T transversions.[4]

  • Deletions: Two-base deletions have been observed during replication past this lesion, particularly with polymerases lacking proofreading activity.[4]

This mutagenic profile underscores the threat this compound poses to genomic stability and highlights its potential role as an initiator of carcinogenesis.

Experimental Methodologies: Synthesis and Analysis

The study of this compound necessitates robust methods for the synthesis of modified oligonucleotides and their subsequent biophysical and biochemical analysis.

Synthesis of this compound-Containing Oligonucleotides

The standard and most effective method for creating DNA strands with site-specific incorporation of 8-MG is through automated solid-phase phosphoramidite chemistry.[6] A specialized 8-Methyl-deoxyguanosine CE phosphoramidite building block is required for this process.

Step-by-Step Protocol:

  • Phosphoramidite Preparation: Obtain or synthesize the 8-Methyl-deoxyguanosine (N-isobutyryl protected) 3'-CE phosphoramidite monomer.

  • Automated DNA Synthesis: Perform the synthesis on a controlled pore glass (CPG) solid support using a standard automated DNA synthesizer (e.g., Applied Biosystems 3400).[6] Standard coupling cycles are used for the natural DNA bases, and the modified 8-MG amidite is introduced at the desired position in the sequence.

  • Cleavage and Deprotection:

    • Cleave the synthesized oligonucleotide from the CPG support using a mixture of NH₃/CH₃NH₂.[6]

    • Heat the solution to remove the protecting groups from the nucleobases.[6]

  • Purification:

    • Desalt the crude product using an appropriate method, such as an OPC cartridge.[6]

    • Purify the full-length oligonucleotide containing 8-MG to high homogeneity using reverse-phase High-Performance Liquid Chromatography (HPLC).[6]

  • Identity Confirmation: Verify the mass of the purified product using Electrospray Ionization Mass Spectrometry (ESI-MS) to confirm the successful incorporation of the 8-MG residue.[6]

  • Quantification: Determine the concentration of the final product using UV spectrophotometry at 260 nm.[6]

Key Analytical Techniques

A multi-faceted analytical approach is crucial to fully characterize this compound and its effects.

  • High-Performance Liquid Chromatography (HPLC): The primary tool for both the purification of 8-MG-containing oligonucleotides and the analytical identification of the this compound base in DNA hydrolysates.[1]

  • Mass Spectrometry (MS): Essential for the unambiguous confirmation of the molecular weight of the modified base and the final oligonucleotide, ensuring its correct synthesis.[1][6]

  • UV Spectrophotometry: Used for the initial identification of 8-MG in chromatographic fractions and for the accurate quantification of nucleic acid concentrations.[1]

  • Circular Dichroism (CD) Spectroscopy: This is the definitive technique for monitoring the conformational state of DNA. The transition from B-DNA (positive peak ~275 nm, negative peak ~245 nm) to Z-DNA (negative peak ~290 nm, positive peak ~260 nm) is readily observed, allowing for the quantitative assessment of 8-MG's effect on DNA structure.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides high-resolution structural information, enabling the unequivocal demonstration that oligonucleotides containing 8-MG adopt a Z-form helix with all guanines in the characteristic syn conformation.[5]

The following workflow diagram summarizes the integrated process of studying this compound.

G cluster_0 Synthesis & Purification cluster_1 Characterization cluster_2 Functional Assays Synth Automated Phosphoramidite Synthesis with 8-MG Amidite Deprotect Cleavage & Deprotection Synth->Deprotect HPLC HPLC Purification Deprotect->HPLC MS Mass Spectrometry (Identity Confirmation) HPLC->MS CD CD Spectroscopy (B-Z Transition Analysis) HPLC->CD NMR NMR Spectroscopy (High-Resolution Structure) HPLC->NMR Thermo Thermodynamic Analysis (Melting Temperature) HPLC->Thermo Polymerase In Vitro Replication (Miscoding & Mutagenesis) HPLC->Polymerase start START: 8-MG Research Question start->Synth

Sources

The Strategic Role of 8-Methylguanine (8-mG) in RNA: Structural Control & Therapeutic Applications

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

8-Methylguanine (8-mG) and its riboside 8-methylguanosine (m⁸G) occupy a unique niche in RNA biochemistry. Unlike the ubiquitous metabolic regulator 7-methylguanine (m⁷G) or the oxidative lesion 8-oxoguanine (8-oxoG), 8-mG is primarily utilized as a high-precision structural toggle .

Its defining characteristic is the methylation at the C8 position of the purine ring. This modification introduces significant steric bulk, forcing the glycosidic bond from the canonical anti conformation (favored in A-form RNA and B-form DNA) into the syn conformation. This conformational lock makes 8-mG the most potent known stabilizer of Z-RNA , a left-handed double helix involved in antiviral immunity and interferon signaling (ADAR1 pathways).

For drug development professionals, 8-mG represents a critical tool for:

  • Structural Biology: Stabilizing transient Z-RNA motifs to study protein-RNA interactions (e.g., Zα domains).[1]

  • Therapeutic Design: Engineering aptamers or RNA nanostructures with defined tertiary folds that resist nuclease degradation.

  • Mutagenicity Studies: Modeling alkylation damage, as 8-mG is also a lesion resulting from methyl radical attack.

Chemical & Structural Mechanism: The "Syn-Lock" Effect

The functional utility of 8-mG stems entirely from its steric properties. In natural RNA, guanosine predominantly adopts the anti conformation to satisfy Watson-Crick hydrogen bonding in right-handed helices (A-form).

The Steric Clash

Adding a methyl group to C8 creates a steric clash with the O4' atom of the ribose sugar when in the anti orientation. To relieve this strain, the nucleobase rotates 180° about the glycosidic bond into the syn conformation.

  • Anti-G (Canonical): Watson-Crick face exposed; forms A-RNA.

  • Syn-8-mG (Modified): Hoogsteen face exposed; forces the backbone into a "zig-zag" left-handed geometry (Z-RNA).

Comparative Table: Guanine Modifications
FeatureGuanosine (G)7-Methylguanine (m⁷G)8-Oxoguanine (8-oxoG)This compound (8-mG)
Modification Site NoneN7 (Major Groove)C8 (Oxidation)C8 (Methylation)
Dominant Conformation AntiAntiSyn / Anti mixStrongly Syn
Helix Preference A-form (Right-handed)A-formDestabilizingZ-form (Left-handed)
Biological Role CodingmRNA Cap, tRNA stabilityOxidative DamageSynthetic Z-stabilizer / Lesion
Therapeutic Use Base unitmRNA translationAging biomarkerStructural switch / Aptamer design

Visualization: The Conformational Switch Pathway

The following diagram illustrates the mechanistic pathway by which 8-mG forces the Z-DNA/RNA transition, contrasting it with the canonical pathway.

G cluster_0 Canonical RNA cluster_1 8-mG Modified RNA G Guanosine (G) Anti Anti Conformation (Low Steric Strain) G->Anti Natural State ARNA A-Form Helix (Right-Handed) Anti->ARNA Watson-Crick Pairing m8G This compound (8-mG) Clash Steric Clash: C8-Methyl vs Ribose O4' m8G->Clash C8 Methylation Syn Syn Conformation (Strain Relief) Clash->Syn Rotation 180° ZRNA Z-Form Helix (Left-Handed) Syn->ZRNA Hoogsteen Interface

Caption: 8-mG acts as a steric wedge, forcing the nucleobase into the syn conformation and driving the thermodynamic equilibrium toward the left-handed Z-RNA helix.

Applications in Drug Development & Research

Z-RNA Stabilization for ADAR1 Targeting

The enzyme ADAR1 (Adenosine Deaminase Acting on RNA) contains a Zα domain that specifically binds Z-RNA.[1] Dysregulation of ADAR1 is linked to autoimmune diseases (Aicardi-Goutières syndrome) and cancer immunotherapy resistance.

  • Challenge: Z-RNA is thermodynamically unstable under physiological salt conditions (requires >4M NaCl or negative supercoiling).

  • Solution: Incorporating 8-mG into RNA oligonucleotides stabilizes the Z-conformation at physiological salt concentrations (150 mM NaCl) .

  • Application: Use 8-mG modified RNAs as "baits" to screen for small molecule inhibitors of the ADAR1-Z-RNA interaction.

Mutagenicity and Lesion Bypass Studies

8-mG is also a damage product formed by methyl free radicals (e.g., from hydrazine drugs or metabolism).

  • Polymerase Stalling: High-fidelity polymerases often stall at 8-mG sites due to the syn conformation presenting the wrong hydrogen bonding face.

  • Miscoding: Translesion synthesis polymerases may bypass 8-mG, often inserting Adenine instead of Cytosine, leading to G

    
     T transversions .
    

Technical Protocols: Synthesis & Validation

Protocol A: Solid-Phase Synthesis of 8-mG RNA

Note: 8-mG phosphoramidites are sensitive to standard deprotection conditions. Use UltraMILD chemistry.

  • Reagents:

    • 5'-O-DMT-8-methyl-2'-O-TBDMS-guanosine-3'-O-phosphoramidite.

    • Activator: 5-Ethylthio-1H-tetrazole (ETT).

    • Oxidizer: 0.02 M Iodine in THF/Pyridine/Water.

  • Coupling Cycle:

    • Increase coupling time to 10–15 minutes (steric bulk at C8 slows coupling efficiency).

    • Coupling Efficiency target: >98%.

  • Deprotection (CRITICAL STEP):

    • Avoid: Standard Ammonium Hydroxide at 55°C (causes degradation).

    • Use: 3:1 Ammonium Hydroxide/Ethanol at Room Temperature for 24 hours OR Ammonia/Methylamine (AMA) for 2 hours at RT if using compatible protecting groups (Pac-A).

    • 2'-O-Desilylation: Treat with TEA·3HF (Triethylamine trihydrofluoride) for 24h.

  • Purification:

    • DMT-on purification via RP-HPLC.

    • Buffer A: 0.1 M TEAA (pH 7.0); Buffer B: Acetonitrile.

Protocol B: Validation of Z-Form Induction (CD Spectroscopy)

To verify that 8-mG has successfully induced the Z-conformation.

  • Sample Prep: Dissolve 8-mG RNA (e.g., r(CGC[m8G]CG)2) in buffer (10 mM Na-Phosphate, 150 mM NaCl, pH 7.0).

  • Measurement: Record Circular Dichroism (CD) spectra from 200–320 nm.

  • Data Interpretation:

    • A-Form (Control): Positive peak at ~265 nm, Negative peak at ~210 nm.

    • Z-Form (8-mG): Negative peak at ~295 nm , Positive peak at ~265 nm (often shifted/inverted compared to A-form).

    • Note: The "inversion" of the CD spectrum is the hallmark of left-handed helicity.

Experimental Workflow Diagram

Workflow cluster_synthesis Phase 1: Synthesis cluster_validation Phase 2: Validation Step1 Solid Phase Synthesis (UltraMILD Chemistry) Step2 Cleavage & Deprotection (NH4OH/EtOH @ RT) Step1->Step2 Step3 2'-Desilylation (TEA·3HF) Step2->Step3 Step4 RP-HPLC Purification (DMT-on) Step3->Step4 Step5 CD Spectroscopy (150mM NaCl) Step4->Step5 Decision Spectrum Check: Negative @ 295nm? Step5->Decision Z-RNA Confirmed Z-RNA Confirmed Decision->Z-RNA Confirmed Yes A-RNA / Mixed A-RNA / Mixed Decision->A-RNA / Mixed No (Increase Salt/Conc)

Caption: Step-by-step workflow for synthesizing and validating 8-mG modified RNA oligonucleotides.

References

  • Sugiyama, H., et al. (1996). "Synthesis, structure and thermodynamic properties of this compound-containing oligonucleotides: Z-DNA under physiological salt conditions."[1] Nucleic Acids Research, 24(7), 1272–1278.[1] Link

  • Xu, Y., et al. (2003). "8-Methylguanosine: A Powerful Z-DNA Stabilizer."[2] Journal of the American Chemical Society, 125(44), 13519–13524. Link[1]

  • Balasubramaniyam, T., et al. (2018). "2′-O-Methyl-8-methylguanosine as a Z-Form RNA Stabilizer for Structural and Functional Study of Z-RNA."[3] Molecules, 23(10), 2572.[3] Link

  • Herbert, A. (2019). "Z-DNA and Z-RNA in human disease." Communications Biology, 2, 7. Link

  • Millen, A. L., et al. (2011). "Importance of the C2, N7, and C8 Positions to the Mutagenic Potential of 8-Oxo-2'-deoxyguanosine."[4] Biochemistry, 50(49), 10713–10723.[4] Link

Sources

Whitepaper: 8-Methylguanine - A High-Fidelity Biomarker for Alkylating Stress and Disease Progression

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The landscape of disease biomarkers is continually evolving, driven by the need for more sensitive, specific, and mechanistically informative molecules. While oxidative stress markers like 8-oxoguanine are well-established, DNA adducts resulting from alkylating agents and radical species represent a critical, yet often overlooked, dimension of cellular damage. This technical guide focuses on 8-methylguanine (8-mG), a DNA lesion formed by the covalent addition of a methyl group to the C8 position of guanine. Unlike other methylated guanines, 8-mG is a specific product of radical-based methylation, offering a unique window into cellular damage pathways implicated in carcinogenesis and neurodegeneration. This document provides a comprehensive overview of the formation, structural impact, and repair of 8-mG, details its clinical relevance as a biomarker, and presents validated, step-by-step protocols for its precise quantification using advanced mass spectrometry techniques. It is intended for researchers, clinicians, and drug development professionals seeking to leverage novel biomarkers for diagnostics, patient stratification, and therapeutic monitoring.

The Biochemical Genesis and Significance of this compound

Guanine is the most easily oxidized of the DNA bases, making it a frequent target for damage.[1] While the formation of 8-oxoguanine (8-oxoG) from reactive oxygen species is a widely studied phenomenon, the formation of this compound (8-mG) points to a distinct pathway of damage involving carbon-centered radicals.[2]

Mechanism of Formation: A Signature of Radical Attack

8-mG is formed when methyl radicals (•CH₃) attack the C8 position of guanine within the DNA strand.[2] This is a fundamentally different mechanism than enzymatic methylation or damage from Sɴ1/Sɴ2 alkylating agents that typically modify the N7 or O6 positions. Methyl radicals can be generated endogenously from lipid peroxidation or exogenously from the metabolic activation of certain procarcinogens, such as methylhydrazine.[2] The enzymatic oxidation of methylhydrazine by peroxidases has been shown to produce high yields of methyl radicals, leading to the formation of both 7-methylguanine and this compound in DNA.[2]

The specificity of this reaction is its greatest strength as a biomarker. The presence of 8-mG is a direct footprint of methyl radical-induced DNA damage, providing a more precise signal of specific metabolic stresses compared to general oxidative stress markers.

cluster_0 Cellular Environment cluster_1 DNA Adduct Formation Guanine Guanine in DNA m8G This compound Adduct Guanine->m8G Radical Attack at C8 Position MethylRadical Methyl Radical (•CH₃) MethylRadical->m8G Radical Attack at C8 Position Procarcinogens Procarcinogens (e.g., Methylhydrazine) Procarcinogens->MethylRadical Metabolic Activation (e.g., Peroxidase)

Caption: Formation of this compound via Methyl Radical Attack.

Structural Consequences: Inducing the B-to-Z DNA Transition

The covalent addition of a bulky methyl group at the C8 position of guanine has profound structural implications for the DNA double helix. This modification creates steric hindrance that forces the guanine base to flip from its normal anti conformation to a syn conformation. This change is a key trigger for the transition of right-handed B-DNA to left-handed Z-DNA.[3][4][5]

This localized conformational change is not a passive event. The formation of Z-DNA can interfere with fundamental cellular processes by:

  • Altering Protein Recognition: Many DNA-binding proteins, including transcription factors and repair enzymes, are evolved to recognize B-DNA. The presence of a Z-DNA segment can inhibit or alter these interactions.[4]

  • Impacting Transcription: The regulation of gene expression can be affected by Z-DNA formation in promoter regions.[4]

  • Generating Genomic Instability: The junctions between B-DNA and Z-DNA can be fragile points, potentially leading to strand breaks.

Therefore, 8-mG acts not only as a marker of damage but as a direct effector of genomic dysfunction.

Cellular Defense: The Base Excision Repair (BER) Pathway

The cell is not defenseless against such lesions. The primary defense against base adducts like 8-mG is the Base Excision Repair (BER) pathway. While the repair of the more common 8-oxoG lesion is well-characterized and initiated by the 8-oxoguanine DNA glycosylase (OGG1)[1][6], the specific glycosylases that recognize 8-mG are less defined but are presumed to be part of the same superfamily.

The BER pathway operates as a multi-enzyme, self-validating system:

  • Recognition and Excision: A specific DNA glycosylase recognizes the damaged base (8-mG) and cleaves the N-glycosidic bond, removing the adduct and creating an apurinic/apyrimidinic (AP) site.

  • Incision: An AP endonuclease (APE1) recognizes the AP site and cleaves the phosphodiester backbone 5' to the lesion.[1]

  • Synthesis and Ligation: DNA polymerase β fills the gap with the correct nucleotide, and DNA ligase seals the nick, restoring the integrity of the DNA strand.[1]

The efficiency of this repair is critical. If the lesion persists through DNA replication, it can lead to mutations. The excised 8-mG base is eventually excreted in the urine, providing a non-invasive source for biomarker measurement.[7][8]

DNA_damage DNA with 8-mG Adduct Glycosylase Step 1: Recognition & Excision DNA Glycosylase removes 8-mG DNA_damage->Glycosylase AP_Site AP Site Created Glycosylase->AP_Site Endonuclease Step 2: Incision APE1 cleaves backbone AP_Site->Endonuclease Nick Single-Strand Nick Endonuclease->Nick Polymerase Step 3: Synthesis DNA Polymerase β fills gap Nick->Polymerase Ligation Step 4: Ligation DNA Ligase seals nick Polymerase->Ligation Repaired_DNA Repaired DNA Ligation->Repaired_DNA

Caption: The Base Excision Repair (BER) Pathway for 8-mG.

Clinical Relevance: this compound as a Biomarker

The unique formation mechanism and downstream consequences of 8-mG position it as a powerful biomarker for diseases linked to alkylating stress and genomic instability.

Oncology

In cancer, the accumulation of DNA damage is a primary driver of mutagenesis. While O6-methylguanine is a known pro-mutagenic lesion from chemotherapy[9][10][11], 8-mG serves as a marker for endogenous or environmental radical-induced damage that can contribute to carcinogenesis. Elevated levels of 8-mG could indicate:

  • Exposure to specific environmental carcinogens.

  • Aberrant metabolic activity leading to endogenous methyl radical formation.

  • Deficiencies in the BER pathway, leading to the accumulation of lesions.

Monitoring urinary 8-mG could serve as a non-invasive method for assessing cancer risk or the efficacy of chemopreventive agents that mitigate radical stress.[7]

Neurodegenerative Diseases

Neurodegeneration is strongly associated with the accumulation of oxidative and other forms of DNA damage in post-mitotic neurons.[12][13] The brain, with its high metabolic rate and lipid content, is particularly vulnerable to radical-mediated damage. The accumulation of 8-oxoG in mitochondrial DNA has been shown to cause neuronal loss.[12][13] Given its formation by methyl radicals, 8-mG is a plausible contributor to the overall burden of DNA damage in diseases like Alzheimer's and Parkinson's. Its presence could signal specific metabolic dysfunctions that contribute to neuronal death.

Quantitative Analysis: Methodologies and Protocols

Accurate and sensitive quantification is paramount for establishing any molecule as a reliable biomarker. For 8-mG and other DNA adducts, the gold standard is liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).[14][15]

Comparison of Analytical Platforms

The choice of analytical method is a trade-off between sensitivity, specificity, throughput, and cost. While immunoassays like ELISA exist, they can suffer from cross-reactivity. LC-MS/MS provides unparalleled specificity and sensitivity.[16]

Method Principle Sensitivity (Typical LOQ) Selectivity Advantages Disadvantages
LC-MS/MS Chromatographic separation followed by mass-based detection of parent/daughter ion transitions.Low fmol to high amol[14][15]Very HighUnambiguous identification and quantification; high precision.High initial instrument cost; requires skilled operators.
HPLC-ECD Chromatographic separation followed by electrochemical detection of oxidized molecules.Low pmol to high fmol[16]HighVery sensitive for electroactive compounds like 8-oxoG.Less specific than MS/MS; not all adducts are electroactive.
ELISA Antibody-based detection of the target adduct.Low ng/mLModerateHigh throughput; lower cost per sample.Potential for antibody cross-reactivity; indirect measurement.
Detailed Protocol: Quantification of this compound in DNA by UPLC-MS/MS

This protocol provides a robust workflow for the analysis of 8-mG from biological samples (tissue, cells, or blood). The causality behind each step is explained to ensure methodological integrity.

Objective: To accurately quantify 8-mG levels relative to unmodified guanine in a DNA sample.

Materials:

  • DNA sample (extracted using a high-purity kit, e.g., QIAamp DNA Mini Kit[9])

  • Internal Standards: Isotope-labeled this compound ([¹³C,¹⁵N₂]-8-mG) and guanine ([¹³C₅,¹⁵N₂]-Guanine)

  • Formic Acid (LC-MS grade)

  • Ultrapure Water (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • UPLC-MS/MS System (e.g., Waters Acquity UPLC with a Xevo TQ-S mass spectrometer)

  • C18 BEH Column (e.g., 1.7 µm, 2.1 x 100 mm)[9][10]

Workflow:

Caption: UPLC-MS/MS Workflow for this compound Quantification.

Step-by-Step Methodology:

  • DNA Extraction and Quantification:

    • Extract genomic DNA from your sample source. For blood, a Dried Blood Spot (DBS) provides a stable, minimally invasive sample format.[9][10] Use a commercial kit to ensure high purity and remove potential contaminants.

    • Causality: High-purity DNA is essential to prevent interference from RNA, proteins, and lipids during hydrolysis and LC-MS/MS analysis.

    • Accurately quantify the DNA concentration using a spectrophotometer.

  • Sample Preparation and Hydrolysis:

    • To a known amount of DNA (e.g., 20-50 µg), add a precise amount of isotope-labeled internal standards for both 8-mG and guanine.

    • Causality: Stable isotope-labeled internal standards are the gold standard. They co-elute with the analyte and experience identical conditions during sample preparation and ionization, correcting for matrix effects and variations in instrument response, which ensures the highest accuracy.

    • Add 90% formic acid to the sample.[9]

    • Heat the mixture at 85°C for 60 minutes.[9] This step performs acid hydrolysis.

    • Causality: Acid hydrolysis cleaves the N-glycosidic bonds between the deoxyribose sugar and the bases, releasing free 8-mG and guanine for analysis without requiring enzymatic digestion.

    • Cool the sample, centrifuge to pellet any debris, and transfer the supernatant to an HPLC vial.

  • UPLC-MS/MS Analysis:

    • Chromatography:

      • Column: C18 BEH, 1.7 µm, 2.1 x 100 mm.

      • Mobile Phase A: 0.05% Formic Acid in Water.[9][10]

      • Mobile Phase B: Acetonitrile.

      • Flow Rate: 0.1 - 0.2 mL/min.

      • Gradient: A linear gradient optimized to separate guanine from 8-mG.

      • Causality: The C18 reversed-phase column separates the more polar guanine from the slightly less polar 8-mG. A slow flow rate and gradient elution are crucial for achieving the baseline separation needed for accurate quantification.[9][10]

    • Mass Spectrometry:

      • Ionization: Electrospray Ionization, Positive Mode (ESI+).

      • Detection: Multiple Reaction Monitoring (MRM).

      • Causality: ESI+ is effective for protonating the nitrogen-rich purine bases. MRM provides exceptional specificity by monitoring a specific precursor-to-product ion transition for each analyte and its internal standard, filtering out background noise.

      • Representative MRM Transitions:

        • Guanine: m/z 152 -> 135

        • This compound: m/z 166 -> 149[9][10]

        • (Monitor corresponding shifts for isotope-labeled standards)

  • Data Analysis:

    • Integrate the peak areas for the analyte and internal standard MRM transitions.

    • Calculate the ratio of the analyte peak area to the internal standard peak area.

    • Generate a calibration curve using standards of known concentration and plot the area ratio against concentration.

    • Determine the concentration of 8-mG in the sample from the calibration curve.

    • Normalize the amount of 8-mG to the amount of unmodified guanine to report the data as a ratio (e.g., 8-mG adducts per 10⁶ guanines). This accounts for variations in the amount of DNA analyzed.

Future Directions and Conclusion

This compound is more than just another damaged base; it is a specific, mechanistically informative biomarker of radical-induced alkylating stress. Its ability to alter DNA structure and its direct link to specific damage pathways make it a compelling target for further investigation.

For Researchers and Drug Development Professionals:

  • Mechanism of Disease: Quantifying 8-mG in disease models can help elucidate the role of methyl radical damage in pathology.

  • Target Engagement: For therapies designed to reduce radical stress or enhance DNA repair, measuring changes in 8-mG levels can serve as a direct pharmacodynamic biomarker.

  • Patient Stratification: Baseline levels of 8-mG could potentially identify patient populations with higher levels of endogenous DNA damage who may respond differently to certain therapies.

The methodologies presented in this guide provide a validated framework for the robust and accurate quantification of this compound. By incorporating this biomarker into preclinical and clinical research, the scientific community can gain deeper insights into the complex interplay between environmental exposure, metabolic stress, DNA damage, and disease.

References

  • Jena, N. R., & Mishra, P. C. (2013). Mechanisms of Formation of 8-Oxoguanine Due To Reactions of One and Two OH• Radicals and the H2O2 Molecule with Guanine: A Quantum Computational Study. The Journal of Physical Chemistry B. [Link]

  • Augusto, O., Cavalieri, E. L., Rogan, E. G., RamaKrishna, N. V., & Kolar, C. (1990). Formation of this compound as a result of DNA alkylation by methyl radicals generated during horseradish peroxidase-catalyzed oxidation of methylhydrazine. Journal of Biological Chemistry, 265(36), 22093-6. [Link]

  • Lin, Y. H., et al. (2022). Clinical relevance of urinary 8‑hydroxydeoxyguanosine levels in patients undergoing prostate biopsy. Oncology Letters. [Link]

  • Croteau, D. L., et al. (2021). Roles for the 8-Oxoguanine DNA Repair System in Protecting Telomeres From Oxidative Stress. Frontiers in Cell and Developmental Biology. [Link]

  • May, J. C., et al. (2003). L-nucleotides and this compound of d(C1m8G2C3G4C5LG6LC7G8C9G10)2 act cooperatively to promote a left-handed helix under physiological salt conditions. Nucleic Acids Research, 31(23), 6986-95. [Link]

  • Croteau, D. L., et al. (2021). Roles for the 8-Oxoguanine DNA Repair System in Protecting Telomeres From Oxidative Stress. Frontiers in Cell and Developmental Biology. [Link]

  • Wikipedia. (n.d.). Guanine radical cation. Wikipedia. [Link]

  • Zharkov, D. O. (2024). 8-Oxoguanine: A Lesion, an Epigenetic Mark, or a Molecular Signal?. International Journal of Molecular Sciences. [Link]

  • Wikipedia. (n.d.). DNA. Wikipedia. [Link]

  • Harahap, Y., Vianney, A. M., & Suryadi, H. (2021). Method Development and Validation for Measuring O6-Methylguanine in Dried Blood Spot Using Ultra High-Performance Liquid Chromatography Tandem Mass Spectrometry. Drug Design, Development and Therapy, 15, 963–971. [Link]

  • Lee, H. T., et al. (2014). Investigation of B-Z transitions with DNA oligonucleotides containing this compound. Journal of Biomedical Science. [Link]

  • Weitzman, S. A., & Gordon, L. I. (1990). DNA adduct 8-hydroxyl-2'-deoxyguanosine (8-hydroxyguanine) affects function of human DNA methyltransferase. Carcinogenesis. [Link]

  • Zhang, F., et al. (2006). Simultaneous quantitation of 7-methyl- and O6-methylguanine adducts in DNA by liquid chromatography-positive electrospray tandem mass spectrometry. Journal of Chromatography B, 833(2), 141-8. [Link]

  • Lin, H. L., et al. (2014). Comprehensive analysis of the formation and stability of peroxynitrite-derived 8-nitroguanine by LC-MS/MS. Free Radical Biology and Medicine. [Link]

  • Nakabeppu, Y. (2012). 8-Oxoguanine causes neurodegeneration during MUTYH-mediated DNA base excision repair. The Journal of Clinical Investigation. [Link]

  • Muscalu, A. M., et al. (2022). 8-oxoguanine and 8-oxodeoxyguanosine Biomarkers of Oxidative DNA Damage: A Review on HPLC–ECD Determination. Molecules. [Link]

  • Giebułtowicz, J., et al. (2019). Development and validation of a rapid LC-MS/MS method for determination of methylated nucleosides and nucleobases in urine. Journal of Chromatography B. [Link]

  • Harahap, Y., Vianney, A. M., & Suryadi, H. (2021). Method Development and Validation for Measuring O6-Methylguanine in Dr. Drug Design, Development and Therapy. [Link]

  • Harahap, Y., et al. (2021). Methylguanine in Dried Blood Spot Using Ultra High-Performance Liquid Chromat. Semantic Scholar. [Link]

  • Muscalu, A. M., et al. (2022). 8-oxoguanine and 8-oxodeoxyguanosine Biomarkers of Oxidative DNA Damage: A Review on HPLC–ECD Determination. MDPI. [Link]

  • Nakabeppu, Y. (2012). 8-Oxoguanine causes neurodegeneration during MUTYH-mediated DNA base excision repair. Journal of Clinical Investigation. [Link]

  • Tamae, K., et al. (2009). Effect of age, smoking and other lifestyle factors on urinary 7‐methylguanine and 8‐hydroxydeoxyguanosine. Cancer Science. [Link]

  • Suman, S., et al. (2023). 8-OxodG: A Potential Biomarker for Chronic Oxidative Stress Induced by High-LET Radiation. International Journal of Molecular Sciences. [Link]

  • Lee, H. T., et al. (2014). Investigation of B-Z transitions with DNA oligonucleotides containing this compound. ResearchGate. [Link]

  • Li, Z., et al. (2023). Effect of 8-Hydroxyguanine DNA Glycosylase 1 on the Function of Immune Cells. International Journal of Molecular Sciences. [Link]

  • Bignami, M., et al. (2006). Different DNA repair strategies to combat the threat from 8-oxoguanine. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis. [Link]

Sources

Technical Guide: Interaction of 8-Methylguanine with DNA Repair Enzymes

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a high-resolution analysis of 8-Methylguanine (8-mG) , a specific alkylation adduct often overshadowed by its oxidative analog, 8-oxoguanine (8-oxoG), and its regioisomer, 7-methylguanine (7-mG). While 7-mG is the predominant product of methylating agents, 8-mG represents a distinct "orphan" lesion with unique structural properties—specifically the stabilization of Z-DNA and the induction of Hoogsteen base pairing.

This document details the mechanistic failure of standard repair enzymes (hOGG1) to process 8-mG, the structural basis for this resistance, and the experimental protocols required to validate these interactions in a drug development context.

Part 1: Structural Biochemistry of the 8-mG Lesion

The Steric & Electronic Landscape

The biological impact of 8-mG is dictated by the substitution of the C8-hydrogen with a methyl group. Unlike 8-oxoG, which introduces a polar carbonyl oxygen, 8-mG introduces a hydrophobic, bulky moiety.

  • Conformational Equilibrium (Syn vs. Anti): The C8-methyl group creates a steric clash with the sugar-phosphate backbone when the base is in the standard anti conformation. This forces the nucleoside into the syn conformation.

  • Z-DNA Stabilization: 8-mG is a potent inducer of Z-DNA (left-handed helix) under physiological salt conditions.[1] This conformational switch acts as a "structural jam" for replicative polymerases and repair glycosylases that scan for B-DNA distortions.

  • Hoogsteen Base Pairing: In the syn conformation, the Hoogsteen face of 8-mG is exposed, facilitating stable mispairing with Adenine (8-mG:A).[2] This leads to G:C

    
     T:A transversions if unrepaired.
    
Comparison of C8-Guanine Modifications
FeatureGuanine (G)8-Oxoguanine (8-oxoG)This compound (8-mG)
C8 Substituent HydrogenOxygen (=O)Methyl (-CH₃)
N7 Status H-bond AcceptorH-bond Donor (N7-H)H-bond Acceptor
Preferred Conformation AntiSynSyn (Strong bias)
Primary Repair Enzyme None (Native)hOGG1Inefficient/Resistant
Helix Impact B-DNALocal distortionZ-DNA Inducer

Part 2: Enzymatic Recognition & The Repair Paradox

The core challenge in 8-mG repair is that it falls into a "blind spot" between the recognition mechanisms of the two primary repair pathways: Base Excision Repair (BER) oxidative pathway and BER alkylation pathway.

The hOGG1 Rejection Mechanism

Human 8-oxoguanine DNA glycosylase (hOGG1) is exquisitely specific for 8-oxoG. It rejects 8-mG despite the structural similarity (C8 modification) due to a specific hydrogen bond requirement.

  • Mechanism: In the hOGG1 active site, the residue Gly42 (backbone carbonyl) acts as a hydrogen bond acceptor.

  • The Checkpoint: It requires a hydrogen bond donor at N7.[3]

    • 8-oxoG: Possesses an N7-H (due to tautomerization), satisfying the bond with Gly42.

    • 8-mG: Retains the N7 lone pair (acceptor). It cannot donate a hydrogen to Gly42.

  • Outcome: hOGG1 may bind 8-mG transiently due to the extruded base conformation, but catalysis is aborted because the transition state cannot be stabilized. 8-mG acts as a competitive inhibitor rather than a substrate.

The AAG (MPG) Inefficiency

Human Alkyladenine DNA Glycosylase (AAG/MPG) repairs N3-methyladenine and N7-methylguanine.

  • Mechanism: AAG relies on an electron-deficient aromatic sandwich to flip damaged bases.

  • The Conflict: AAG active sites are optimized for positively charged bases (like N7-mG+) or specific H-bonding patterns. The neutral, hydrophobic C8-methyl of 8-mG does not provide the necessary electrostatic handle for efficient excision by AAG.

Pathway Visualization (DOT Diagram)

G Start Methylating Agent (e.g., Hydrazine derivatives) Lesion This compound (8-mG) Formation Start->Lesion Conf Syn-Conformation Shift Z-DNA Stabilization Lesion->Conf hOGG1 hOGG1 Binding Conf->hOGG1 Recruitment attempt AAG AAG (MPG) Binding Conf->AAG Recruitment attempt Rejection Rejection: Missing N7-H Donor (Steric/Electronic Clash) hOGG1->Rejection Gly42 Checkpoint Fail Inefficient Inefficient Excision (Weak Substrate) AAG->Inefficient Lack of Charge/Polarity Replication DNA Replication Rejection->Replication Lesion Persists Inefficient->Replication Lesion Persists Mispair Hoogsteen Pairing (8-mG : Adenine) Replication->Mispair Mutation G:C -> T:A Transversion Mispair->Mutation

Figure 1: The "Repair Blind Spot" of this compound. The diagram illustrates how 8-mG evades hOGG1 recognition due to the N7-H checkpoint failure and persists to cause mutagenesis.

Part 3: Experimental Workflows

To validate the interaction (or lack thereof) between a drug candidate's induced lesions and repair enzymes, the following self-validating protocol is recommended.

Protocol: Comparative Glycosylase Excision Assay

Objective: Quantify the excision efficiency of 8-mG by hOGG1 and AAG relative to their canonical substrates.

Reagents:

  • Substrate Oligos: 30-mer dsDNA containing a central lesion.

    • Oligo A (Control): Central 8-oxoG.[4][5]

    • Oligo B (Target): Central 8-mG.

    • Oligo C (Negative): Central Guanine.

  • Label: 5'-Cy5 or 32P-end labeled on the damaged strand.

  • Enzymes: Recombinant hOGG1 and AAG (Human).

Step-by-Step Methodology:

  • Substrate Preparation:

    • Anneal labeled damaged strands with complementary strands (1.5x excess) in Annealing Buffer (10 mM Tris-HCl pH 7.5, 50 mM NaCl, 1 mM EDTA).

    • Heat to 95°C for 5 min, cool slowly to room temperature over 2 hours.

    • Validation: Verify annealing via Native PAGE (15%).

  • Reaction Assembly:

    • Prepare Reaction Buffer (2X): 40 mM Tris-HCl (pH 8.0), 2 mM EDTA, 2 mM DTT, 200 µg/mL BSA.

    • Mix 10 nM labeled DNA substrate with varying concentrations of enzyme (0.1, 1, 10, 100 nM).

    • Critical Control: Include a "No Enzyme" control for background degradation.

  • Incubation:

    • Incubate at 37°C for 30 minutes.

    • Note: For AAG, which is a monofunctional glycosylase, the backbone is not cleaved. You must perform alkaline cleavage.

  • Alkaline Cleavage (AP-Site Conversion):

    • Add 0.1 M NaOH to the reaction.

    • Heat at 95°C for 10 minutes. (This cleaves the abasic site generated if the base was excised).[5]

    • Neutralize with equimolar HCl and add Formamide Loading Dye.

  • Analysis:

    • Run samples on a 20% Denaturing Urea-PAGE gel.

    • Visualize via Phosphorimaging or Fluorescence scanning.

Data Interpretation:

  • % Cleavage = (Intensity of Product Band) / (Intensity of Product + Substrate) * 100.

  • Expectation:

    • hOGG1 + 8-oxoG: >80% Cleavage.

    • hOGG1 + 8-mG: <5% Cleavage (demonstrates resistance).

    • AAG + 8-mG: Variable/Low Cleavage (demonstrates inefficiency).

Workflow Visualization (DOT Diagram)

Protocol Prep 1. Anneal Oligos (8-mG vs 8-oxoG) Incubate 2. Enzyme Incubation (37°C, 30 min) Prep->Incubate Cleave 3. Alkaline Cleavage (NaOH, 95°C) Incubate->Cleave If Monofunctional (AAG) PAGE 4. Denaturing PAGE (Separation) Incubate->PAGE If Bifunctional (hOGG1) Cleave->PAGE Quant 5. Quantification (% Product) PAGE->Quant

Figure 2: Glycosylase Assay Workflow. Note the mandatory alkaline cleavage step for monofunctional glycosylases like AAG to reveal abasic sites.

Part 4: Implications for Drug Development[6]

Chemotherapeutic Resistance

Agents that generate 8-mG (e.g., hydrazine derivatives, procarbazine) may exhibit distinct resistance profiles compared to standard alkylators.

  • MGMT Irrelevance: O6-methylguanine-DNA methyltransferase (MGMT) confers resistance to O6-alkylating agents (e.g., Temozolomide). MGMT does not repair 8-mG. Therefore, MGMT-positive tumors may still be sensitive to 8-mG inducing agents, provided the lesion is cytotoxic enough.

Mutational Signatures

In preclinical safety assessment, the accumulation of 8-mG should be monitored if a drug candidate possesses methylating potential. The signature to watch for is AT > CG transversions (resulting from 8-mG pairing with A during replication).

References

  • Kuznetsov, N. A., et al. (2011). Mechanism of recognition and repair of damaged DNA by human 8-oxoguanine DNA glycosylase hOGG1.[6][7][8] Biochemistry (Moscow).[6]

  • Lee, S., et al. (2014). Structural Basis for Promutagenicity of 8-Halogenated Guanine.[2][9] Journal of Biological Chemistry.

  • O'Brien, P. J., & Ellenberger, T. (2004). Dissecting the Broad Substrate Specificity of Human 3-Methyladenine-DNA Glycosylase. Journal of Biological Chemistry.

  • Asagoshi, K., et al. (2000). This compound: A Z-DNA stabilizing agent.[1] Nucleic Acids Research. (Contextual citation for Z-DNA stabilization properties).

  • Bruner, S. D., et al. (2000). Structural basis for recognition and repair of the endogenous mutagen 8-oxoguanine in DNA.[6] Nature.

Sources

Thermodynamic Stability of DNA Containing 8-Methylguanine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Steric Switch" Mechanism

The thermodynamic stability of DNA containing 8-Methylguanine (8-mG) is defined by a dichotomy: it is a potent destabilizer of B-form DNA but a highly effective stabilizer of Z-form DNA . This behavior is governed by the steric bulk of the methyl group at the C8 position, which creates a high energetic penalty for the anti glycosidic conformation required for Watson-Crick base pairing.

For researchers in epigenetics and synthetic biology, 8-mG serves as a critical molecular probe. Unlike 8-oxoguanine (8-oxoG), which is primarily a marker of oxidative stress, 8-mG acts as a "steric switch," forcing the nucleobase into the syn conformation. This guide details the thermodynamic parameters, structural mechanics, and experimental protocols necessary to utilize and analyze 8-mG in oligonucleotide research.

Structural & Thermodynamic Basis[1][2][3]

The Syn/Anti Equilibrium

The fundamental thermodynamic driver of 8-mG's behavior is the rotation around the glycosidic bond (


 angle).
  • Canonical Guanine (G): Prefers the anti conformation (

    
    ) in B-DNA, allowing Watson-Crick hydrogen bonding (N1-H...N3, O6...H-N4, N2-H...O2).
    
  • This compound (8-mG): The C8-methyl group clashes sterically with the O4' of the deoxyribose sugar and the 5'-phosphate group when in the anti conformation. To relieve this strain, the base rotates to the syn conformation (

    
    ).
    
Thermodynamic Parameters ( , )
Scenario A: B-DNA Destabilization

When 8-mG is forced into a B-DNA context (e.g., non-alternating sequences), it destabilizes the helix.

  • Mechanism: The syn preference disrupts standard Watson-Crick pairing. If the backbone forces anti, the steric clash raises the ground state energy (

    
    ). If the base adopts syn, it presents its Hoogsteen face (N7, O6) to the complementary Cytosine, which cannot form a stable doublet with C, leading to a local bubble or mismatch geometry.
    
  • Data:

    
     is typically -3°C to -6°C per modification  in B-DNA duplexes compared to unmodified G:C pairs.
    
Scenario B: Z-DNA Stabilization

In alternating purine-pyrimidine sequences (e.g., d(CGCGCG)), 8-mG dramatically stabilizes the Z-DNA isoform.[1]

  • Mechanism: Z-DNA requires purines to be in syn and pyrimidines in anti. Since 8-mG is pre-organized in syn, the energetic cost of the B-to-Z transition is significantly lowered.

  • Data: Incorporation of 8-mG into hexamers stabilizes the Z-form by approximately

    
      per residue under physiological salt conditions.[1]
    
Visualization of the Steric Switch

The following diagram illustrates the mechanistic pathway by which C8-methylation forces the conformational change.

G G_Anti Guanine (Anti) Standard B-DNA Methylation C8-Methylation (Steric Clash) G_Anti->Methylation Modification G_Syn 8-mG (Syn) Relieved Strain Methylation->G_Syn Rotation (chi angle) Outcomes Thermodynamic Outcome G_Syn->Outcomes B_Destabilized B-DNA Destabilization (Loss of WC Pairing) Outcomes->B_Destabilized In Non-Z Seq Z_Stabilized Z-DNA Stabilization (Pre-organized Syn) Outcomes->Z_Stabilized In CG Repeats Hoogsteen Hoogsteen Pairing (Mutagenic Potential) Outcomes->Hoogsteen With Adenine

Caption: The C8-methyl group induces a steric clash in the anti conformation, forcing the base into syn. This stabilizes Z-DNA but destabilizes B-DNA Watson-Crick pairing.

Biological Implications: Mispairing and Repair

Mutagenic Potential (Hoogsteen Pairing)

Similar to 8-oxoguanine, the syn conformation of 8-mG exposes the Hoogsteen edge (N7 and O6) for hydrogen bonding.

  • 8-mG : Adenine Pair: A stable Hoogsteen base pair can form between syn-8-mG and anti-Adenine. This mimics a T:A pair structurally, potentially leading to G:C

    
     T:A transversion mutations  during replication if the polymerase accommodates the Hoogsteen geometry.
    
Enzymatic Repair

Unlike oxidative damage (8-oxoG) which is repaired by OGG1, alkylation damage at the C8 position is typically processed by alkyl-specific glycosylases.

  • Enzymes: AlkA (E. coli) and AAG/MPG (Human Alkyladenine DNA Glycosylase).

  • Mechanism: These enzymes flip the damaged base out of the helix into a specific specificity pocket. The weakened glycosidic bond of the alkylated base facilitates excision.

Experimental Protocols

Synthesis of 8-mG Oligonucleotides
  • Chemistry: Solid-phase phosphoramidite synthesis.

  • Monomer: 8-methyl-2'-deoxyguanosine phosphoramidite (commercially available or synthesized via radical methylation of dG).

  • Deprotection: Use UltraMild deprotection conditions (e.g., phenoxyacetyl protection on dG, dilute ammonium hydroxide) to prevent degradation of the methyl group or deglycosylation, as 8-substituted purines have labile glycosidic bonds.

UV Melting Analysis ( Determination)

This protocol ensures accurate thermodynamic measurement of duplex stability.

Reagents:

  • Buffer: 10 mM Sodium Phosphate (pH 7.0), 100 mM NaCl, 0.1 mM EDTA.

  • Sample Concentration: 2–5

    
    M duplex.
    

Workflow:

  • Preparation: Mix equimolar amounts of 8-mG strand and complement.

  • Annealing: Heat to 95°C for 5 min, cool slowly (1°C/min) to room temperature to ensure thermodynamic equilibrium.

  • Data Acquisition:

    • Instrument: UV-Vis Spectrophotometer with Peltier temperature control.

    • Wavelength: Monitor Absorbance at 260 nm (hyperchromicity) and 295 nm (Z-DNA transition signature).

    • Ramp: 10°C to 90°C at 0.5°C/min.

  • Analysis: Calculate

    
     using the first derivative method (
    
    
    
    ). Derive
    
    
    and
    
    
    using Van 't Hoff plots (
    
    
    vs
    
    
    ).
CD Spectroscopy (Conformation Validation)

To distinguish between B-DNA destabilization and Z-DNA formation.

  • B-DNA: Positive band at 275 nm, negative band at 240 nm.

  • Z-DNA: Negative band at 290 nm , positive band at 260 nm.

  • Protocol: Scan 220–320 nm at 20°C in quartz cuvettes.

Summary Data Table

ParameterCanonical Guanine (G)This compound (8-mG)
Preferred Conformation AntiSyn
B-DNA Stability (

)
Reference (0°C)-3°C to -6°C (Destabilizing)
Z-DNA Stability (

)
Unfavorable (+ kcal/mol)-0.8 kcal/mol (Stabilizing)
Base Pairing Mode Watson-Crick (vs C)Hoogsteen (vs A) or Distorted WC
Repair Enzyme None (Native)AlkA / MPG (Glycosylase)

References

  • Synthesis, structure and thermodynamic properties of this compound-containing oligonucleotides: Z-DNA under physiological salt conditions. Source: Nucleic Acids Research (Oxford Academic) URL:[Link]

  • Investigation of B-Z transitions with DNA oligonucleotides containing this compound. Source: Artificial DNA: PNA & XNA (NIH/PubMed) URL:[Link]

  • Repair of 8-hydroxyguanine in DNA by mammalian N-methylpurine-DNA glycosylase. Source: PNAS URL:[Link]

  • Hoogsteen Base Pair - Wikipedia. Source: Wikipedia URL:[Link][2][3][4][5]

  • Optical Melting Measurements of Nucleic Acid Thermodynamics. Source: Methods in Enzymology (NIH PMC) URL:[Link]

Sources

Methodological & Application

using stable isotope-labeled 8-Methylguanine as an internal standard

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Specificity Quantification of 8-Methylguanine in DNA Using Stable Isotope Dilution LC-MS/MS

Executive Summary & Biological Context

This compound (8-MeG) is a distinct and biologically significant DNA lesion formed primarily through radical methylation mechanisms , distinguishing it from the more common electrophilic attacks that generate N7-methylguanine (N7-MeG) or O6-methylguanine (O6-MeG). While N7-MeG is a marker of general alkylation exposure and O6-MeG is a critical mutagenic lesion, 8-MeG serves as a specific biomarker for exposure to methyl radicals (e.g., from hydrazine metabolism) and has been implicated in stabilizing Z-DNA conformations, potentially altering gene expression [1, 2].

The Analytical Challenge: Quantifying 8-MeG is complicated by two factors:

  • Isobaric Interference: It shares the same molecular weight (165.15 Da) and similar fragmentation patterns with its abundant isomers, N7-MeG and O6-MeG.

  • Matrix Suppression: DNA hydrolysates are complex matrices that can suppress ionization in electrospray interfaces.

The Solution: This protocol utilizes Stable Isotope Dilution Mass Spectrometry (SID-MS) . By spiking samples with [²H₃]-8-Methylguanine (8-MeG-d3) prior to hydrolysis, we create a self-validating system where the internal standard (IS) corrects for extraction loss, hydrolysis efficiency, and ionization suppression.

Technical Principle: Isotope Dilution LC-MS/MS

The core of this method is the use of a stable isotope-labeled internal standard (SIL-IS) that is chemically identical to the analyte but mass-shifted.

  • Analyte: this compound (m/z 166.1 [M+H]⁺)

  • Internal Standard: this compound-d3 (m/z 169.1 [M+H]⁺)

  • Mechanism: The SIL-IS is added to the DNA before acid hydrolysis. Since the isotope effect on hydrolysis and chromatography is negligible, the ratio of Analyte/IS remains constant throughout sample preparation, ensuring absolute quantification accuracy.

Experimental Workflow

The following diagram illustrates the critical decision points and flow for distinguishing 8-MeG from its isomers.

G Sample Biological Sample (Tissue/Cells) DNA_Iso Genomic DNA Isolation (Chaotropic Salt Method) Sample->DNA_Iso Spike Spike Internal Standard (8-MeG-d3) DNA_Iso->Spike Corrects for hydrolysis loss Hydrolysis Acid Hydrolysis (0.1N HCl, 70°C, 1h) Spike->Hydrolysis Filter Ultrafiltration (3kDa MWCO) Hydrolysis->Filter LCMS LC-MS/MS Analysis (C18 Column) Filter->LCMS Decision Isomer Separation (Critical Step) LCMS->Decision N7 N7-MeG (Elutes Early) Decision->N7 C8 8-MeG (Target Analyte) Decision->C8 O6 O6-MeG (Elutes Late) Decision->O6

Figure 1: Workflow for this compound quantification, highlighting the critical separation of isobaric methylguanine isomers.

Detailed Protocol

Materials & Reagents
  • Analyte Standard: this compound (Sigma-Aldrich or equivalent).

  • Internal Standard: this compound-d3 (Custom synthesis or Cambridge Isotope Laboratories). Note: If d3 is unavailable, 13C2,15N-labeled variants are superior due to lack of deuterium exchange.

  • Hydrolysis Agent: 0.1 N HCl (LC-MS grade).

  • Mobile Phases:

    • A: 0.1% Formic Acid in Water.

    • B: 0.1% Formic Acid in Methanol.

Sample Preparation (Acid Hydrolysis)

Rationale: Acid hydrolysis is preferred over enzymatic digestion for 8-MeG analysis because it rapidly releases the free base without the need for complex enzyme cocktails that may contain interfering contaminants [3].

  • DNA Isolation: Isolate DNA using a high-purity kit (e.g., Qiagen DNeasy). Ensure A260/A280 ratio is >1.8.

  • Quantification: Measure DNA concentration.[1] Aliquot 50 µg of DNA.

  • IS Spiking: Add 5 pmol of 8-MeG-d3 IS to the DNA solution before hydrolysis.

  • Hydrolysis:

    • Add 0.1 N HCl to a final volume of 100 µL.

    • Incubate at 70°C for 45 minutes . Caution: Higher temps (>90°C) may degrade 8-MeG.

  • Clean-up: Transfer hydrolysate to a 3 kDa MWCO ultrafiltration spin column. Centrifuge at 14,000 x g for 20 mins. Collect the flow-through (contains free bases).

LC-MS/MS Method Parameters

Rationale: Chromatographic resolution is the only way to distinguish 8-MeG from N7-MeG and O6-MeG, as they share the same parent mass.

Chromatography:

  • Column: Waters ACQUITY UPLC HSS T3 (1.8 µm, 2.1 x 100 mm) or Phenomenex Kinetex C18. The T3 column is ideal for retaining polar purines.

  • Flow Rate: 0.3 mL/min.

  • Gradient:

    • 0-1 min: 2% B (Isocratic hold to elute salts/guanine)

    • 1-6 min: 2% -> 15% B (Shallow gradient to separate isomers)

    • 6-8 min: 15% -> 90% B (Wash)

    • 8-10 min: 2% B (Re-equilibration)

Mass Spectrometry (MRM Mode):

  • Ionization: ESI Positive Mode.

  • Capillary Voltage: 3.0 kV.

  • Source Temp: 150°C.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)Type
This compound 166.1 149.1 3522Quantifier
166.1124.03530Qualifier
8-MeG-d3 (IS) 169.1 152.1 3522Quantifier
N7-Methylguanine166.1149.13520Interference
O6-Methylguanine166.1134.13525Interference
Guanine (Monitor)152.1135.13018Reference

Note: The 166->149 transition corresponds to the loss of NH3, common to methylguanines. Separation relies on Retention Time (RT). Typically, N7-MeG elutes first, followed by 8-MeG, then O6-MeG.

Data Analysis & Validation

Identification Criteria

To confirm the detection of 8-MeG, the peak must satisfy three conditions:

  • Retention Time: Must match the authentic standard within ±0.05 min.

  • Co-elution: Must co-elute exactly with the 8-MeG-d3 Internal Standard.

  • Ion Ratio: The ratio of Quantifier (149) to Qualifier (124) ions must be within 15% of the standard.

Quantification (Isotope Dilution)

Calculate the concentration using the response ratio:



Where RF (Response Factor) is determined from a calibration curve (0.1 - 100 nM).
Troubleshooting Isomers

If you observe multiple peaks in the 166->149 channel:

  • Peak 1 (Early): Likely N7-MeG (often present in large excess due to spontaneous depurination).

  • Peak 2 (Middle): 8-MeG (Target) .

  • Peak 3 (Late): O6-MeG.

  • Action: If resolution is poor (<1.5), lower the initial methanol percentage to 0% or use a dedicated HILIC column.

References

  • Investigation of B-Z transitions with DNA oligonucleotides containing this compound. Source: NIH / PubMed URL:[Link] Relevance: Establishes the biological significance of 8-MeG in DNA conformation changes.

  • Simultaneous quantitation of 7-methyl- and O6-methylguanine adducts in DNA by LC-MS/MS. Source: Journal of Chromatography B (via PubMed) URL:[Link] Relevance: Provides foundational MS transitions and hydrolysis protocols adapted for methylguanine isomers.

  • Production and Application of Stable Isotope-Labeled Internal Standards for RNA Modification Analysis. Source: PMC - PubMed Central URL:[Link] Relevance: Validates the use of isotope-labeled standards for correcting matrix effects in nucleobase analysis.

  • Method Development and Validation for Measuring O6-Methylguanine in Dried Blood Spot. Source: NIH URL:[Link] Relevance: Offers comparative chromatographic conditions for separating methylguanine isomers on C18 columns.

Sources

Application Note: High-Recovery Cleanup of 8-Methylguanine from Biological Matrices Using Mixed-Mode Solid-Phase Extraction

Author: BenchChem Technical Support Team. Date: February 2026

**Abstract

This application note presents a robust and selective method for the extraction and cleanup of 8-Methylguanine from complex biological matrices, such as hydrolyzed DNA and urine. This compound is a critical biomarker for DNA alkylation damage, and its accurate quantification is essential for toxicology studies and in the development of therapeutic agents.[1] Traditional sample preparation methods can suffer from low recovery and significant matrix effects. This protocol leverages a mixed-mode solid-phase extraction (SPE) strategy, combining reversed-phase and weak cation-exchange retention mechanisms, to achieve high recovery and excellent purity of the analyte, making it suitable for downstream analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Introduction: The Significance of this compound

This compound (8-mGua) is a DNA adduct formed when methylating agents react with the C8 position of guanine.[1] Its presence in biological samples is an indicator of exposure to certain environmental mutagens or metabolic activation of procarcinogens. Accurate measurement of 8-mGua is therefore crucial for assessing DNA damage, understanding mechanisms of carcinogenesis, and evaluating the efficacy of chemotherapeutic drugs.

However, quantifying 8-mGua in biological samples presents significant analytical challenges. The analyte is often present at low concentrations within a complex mixture of endogenous components like salts, proteins, lipids, and other metabolites.[2] These interferences can suppress the analyte signal in mass spectrometry (matrix effects) and lead to inaccurate results. Solid-phase extraction (SPE) is a powerful sample preparation technique used to clean up the sample, concentrate the analyte, and perform solvent exchange, thereby mitigating these challenges.[2][3]

The Principle: A Dual-Mechanism Approach with Mixed-Mode SPE

This protocol employs a mixed-mode weak cation-exchange (WCX) sorbent. This choice is rooted in the physicochemical properties of this compound. As a guanine derivative, 8-mGua is a basic compound capable of being protonated (positively charged) under acidic to neutral pH conditions. It also possesses moderate polarity.

A mixed-mode WCX sorbent combines two retention mechanisms on a single polymeric support:

  • Reversed-Phase: A hydrophobic backbone (e.g., divinylbenzene) interacts with the non-polar regions of the analyte.

  • Weak Cation-Exchange: Carboxylic acid functional groups on the sorbent are deprotonated (negatively charged) above their pKa, allowing for ionic binding with the positively charged 8-mGua.

This dual retention mechanism provides superior selectivity compared to single-mechanism sorbents.[4] We can use strong organic wash solvents to remove hydrophobic interferences (relying on the ionic bond to hold the analyte) and aqueous washes to remove salts and polar interferences (relying on the hydrophobic interaction), resulting in a much cleaner final extract. The Oasis® WCX sorbent is an excellent example of a commercially available product suitable for this application.[5][6]

Workflow Overview

The entire process, from sample collection to the final, purified eluate, is designed to maximize analyte recovery while minimizing interferences.

SPE_Workflow cluster_pretreatment Sample Pre-treatment cluster_spe Solid-Phase Extraction (SPE) Sample Biological Sample (e.g., Hydrolyzed DNA, Urine) Adjust_pH Dilution & pH Adjustment (pH ≈ 6.0) Sample->Adjust_pH Centrifuge Centrifugation / Filtration Adjust_pH->Centrifuge Prepped_Sample Pre-treated Supernatant Centrifuge->Prepped_Sample Condition 1. Condition (Methanol) Equilibrate 2. Equilibrate (Water) Condition->Equilibrate Load 3. Load Sample Equilibrate->Load Wash1 4. Aqueous Wash (e.g., Water / Weak Buffer) Load->Wash1 Wash2 5. Organic Wash (e.g., 5-20% Methanol) Wash1->Wash2 Elute 6. Elute (Basic Methanol Solution) Wash2->Elute Final_Eluate Clean 8-mGua Extract (Ready for LC-MS) Elute->Final_Eluate Prepped_Sample->Load

Caption: SPE workflow for this compound cleanup.

Materials and Reagents

  • SPE Device: Oasis WCX Cartridges (e.g., 30 mg, 1 mL) or 96-well plates.

  • Solvents: LC-MS grade Methanol, Acetonitrile, and Water.

  • Reagents: Formic acid, Ammonium hydroxide.

  • Apparatus: SPE vacuum manifold or positive pressure manifold, centrifuge, analytical balance, pH meter, vortex mixer.

Detailed Protocols

PART 4.1: Sample Pre-treatment

The goal of pre-treatment is to prepare the sample in a state that is compatible with the SPE loading conditions and to remove gross contaminants.[2]

For Hydrolyzed DNA Samples:

  • After neutral thermal hydrolysis to release the N7- and N-methylated purines, cool the sample to room temperature.[7][8]

  • Dilute the sample 1:1 (v/v) with water to reduce viscosity and matrix concentration.

  • Adjust the pH to approximately 6.0 using dilute formic acid or ammonium hydroxide. This ensures 8-mGua is positively charged for optimal ionic retention.

  • Centrifuge at >5000 x g for 10 minutes to pellet any precipitated material.[7] Use the supernatant for the SPE loading step.

For Urine Samples:

  • Thaw urine samples and vortex to ensure homogeneity.

  • Dilute the sample 1:4 (v/v) with 2% formic acid in water. This precipitates proteins and adjusts the pH simultaneously.

  • Vortex thoroughly and let stand for 5 minutes.

  • Centrifuge at >5000 x g for 10 minutes. Use the clear supernatant for loading.

PART 4.2: Solid-Phase Extraction Protocol

This protocol is optimized for a 30 mg WCX cartridge. Volumes should be scaled accordingly for different sorbent masses. A flow rate of approximately 1-2 mL/min should be maintained unless otherwise specified.[9]

Step 1: Conditioning

  • Action: Pass 1 mL of methanol through the cartridge.

  • Causality: This step wets the polymeric sorbent and solvates the C18 and WCX functional groups, activating them for sample interaction.[2][10]

Step 2: Equilibration

  • Action: Pass 1 mL of water through the cartridge. Do not allow the sorbent bed to dry.

  • Causality: This removes the organic conditioning solvent and prepares the sorbent with an aqueous environment similar to the sample matrix, maximizing analyte retention upon loading.[2][11]

Step 3: Sample Loading

  • Action: Load the pre-treated sample supernatant onto the cartridge at a slow flow rate (~0.5 mL/min).

  • Causality: A slow flow rate provides sufficient residence time for the 8-mGua molecules to interact with and bind to the sorbent via both reversed-phase and cation-exchange mechanisms.[10]

Step 4: Wash 1 (Removal of Polar Interferences)

  • Action: Pass 1 mL of water or 25 mM ammonium formate buffer (pH 6.0) through the cartridge.

  • Causality: This wash removes highly polar, unbound matrix components such as salts and urea without disrupting the retention of 8-mGua, which is held by strong ionic and hydrophobic forces.

Step 5: Wash 2 (Removal of Non-polar Interferences)

  • Action: Pass 1 mL of 20% methanol in water through the cartridge.

  • Causality: This stronger, organic-containing wash removes less polar, weakly retained interferences. The 8-mGua remains bound primarily due to the powerful ionic interaction, which is not disrupted by low-to-moderate concentrations of organic solvent.

Step 6: Elution

  • Action: Elute the 8-mGua with 1 mL of 5% ammonium hydroxide in methanol.

  • Causality: The basic ammonium hydroxide (pH > 10) neutralizes the positive charge on the 8-mGua molecule. This disrupts the ionic bond with the negatively charged WCX sorbent. The high concentration of methanol then readily overcomes the weaker reversed-phase interactions, allowing the now-neutral analyte to be eluted efficiently in a small volume.[12]

Step 7: Post-Elution (Optional)

  • Action: Dry the eluate under a gentle stream of nitrogen and reconstitute in a mobile phase-compatible solvent (e.g., 100 µL of 95:5 water:acetonitrile with 0.1% formic acid).

  • Causality: This step concentrates the analyte, increasing analytical sensitivity, and ensures the final sample solvent is compatible with the initial mobile phase conditions for subsequent LC-MS analysis, which is often performed using Hydrophilic Interaction Liquid Chromatography (HILIC) or reversed-phase chromatography.[13][14]

Expected Performance & Data

Proper execution of this mixed-mode SPE protocol yields clean extracts and high, reproducible recoveries, which are critical for reliable quantification.

ParameterExpected ValueRationale / Comment
Analyte Recovery > 90%The dual retention mechanism strongly binds the analyte during loading and washing, while the targeted elution step ensures a complete release.
Reproducibility (RSD) < 5%Polymeric sorbents are not prone to drying out like silica-based sorbents, and the protocol is robust, leading to high consistency between samples.[6][15]
Matrix Effect Reduction SignificantThe targeted wash steps effectively remove a wide range of interferences, from polar salts to non-polar lipids, minimizing ion suppression in the MS source.
Elution Volume 0.5 - 1.0 mLAllows for significant concentration of the analyte, improving detection limits.

Conclusion

The described mixed-mode solid-phase extraction method provides an effective and reliable solution for the cleanup of this compound from challenging biological matrices. By leveraging both reversed-phase and weak cation-exchange interactions, this protocol achieves a high degree of selectivity and recovery. The resulting clean extract minimizes matrix effects and is highly suitable for sensitive downstream analysis by LC-MS/MS, making this method a valuable tool for researchers in toxicology, pharmacology, and clinical diagnostics.

References

  • ChemRxiv. (n.d.). Solid Phase Extraction on Reverse Phase Chromatographic Media Subjected to Stresses Expected for Extraterrestrial Implementation. Retrieved from [Link]

  • MDPI. (2018). Sensitive Detection of 8-Nitroguanine in DNA by Chemical Derivatization Coupled with Online Solid-Phase Extraction LC-MS/MS. Retrieved from [Link]

  • Semantic Scholar. (2021). Selective Solid-Phase Extraction Using Molecularly Imprinted Polymers for the Analysis of Target Pesticides in Cannabis Bud. Retrieved from [Link]

  • Waters Corporation. (2014). Oasis® WCX: A Novel Mixed-Mode SPE Sorbent for LC–MS Determination of Paraquat and Other Quaternary Ammonium Compounds. Retrieved from [Link]

  • LabRulez LCMS. (n.d.). Oasis Cartridges and 96-Well Plates. Retrieved from [Link]

  • Agilent Technologies. (n.d.). SPE Method Development Tips and Tricks. Retrieved from [Link]

  • Journal of Biological Chemistry. (1990). Formation of this compound as a result of DNA alkylation by methyl radicals generated during horseradish peroxidase-catalyzed oxidation of methylhydrazine. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Simultaneous determination of N7-alkylguanines in DNA by isotope-dilution LC-tandem MS coupled with automated solid-phase extraction and its application to a small fish model. Retrieved from [Link]

  • National Institutes of Health (NIH). (2014). Investigation of B-Z transitions with DNA oligonucleotides containing this compound. Retrieved from [Link]

  • Waters Corporation. (n.d.). Shop Oasis WCX 96-well µElution Plates | 186002499. Retrieved from [Link]

  • PubMed. (2019). Development and validation of a rapid LC-MS/MS method for determination of methylated nucleosides and nucleobases in urine. Retrieved from [Link]

  • ResearchGate. (n.d.). Investigation of B-Z transitions with DNA oligonucleotides containing this compound | Request PDF. Retrieved from [Link]

  • National Institutes of Health (NIH). (2021). Method Development and Validation for Measuring O6-Methylguanine in Dried Blood Spot Using Ultra High-Performance Liquid Chromatography Tandem Mass Spectrometry. Retrieved from [Link]

  • National Institutes of Health (NIH). (2018). 2′-O-Methyl-8-methylguanosine as a Z-Form RNA Stabilizer for Structural and Functional Study of Z-RNA. Retrieved from [Link]

  • Biotage. (2023). Understanding SPE Retention Mechanisms. Retrieved from [Link]

  • Waters Corporation. (n.d.). OASIS SAMPLE PREPARATION. Retrieved from [Link]

  • MDPI. (2022). 8-oxoguanine and 8-oxodeoxyguanosine Biomarkers of Oxidative DNA Damage: A Review on HPLC–ECD Determination. Retrieved from [Link]

  • MDPI. (n.d.). Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples. Retrieved from [Link]

  • LabRulez LCMS. (2024). Sample Cleanup: Method Development for Solid Phase Extraction and Beyond. Retrieved from [Link]

  • LGC Group. (n.d.). Guide to achieving reliable quantitative LC-MS measurements. Retrieved from [Link]

  • Waters Corporation. (n.d.). Oasis Solid-Phase Extraction Products | SPE Cartridges & Plates. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Application of the Hydrophilic Interaction Liquid Chromatography (HILIC-MS) Novel Protocol to Study the Metabolic Heterogeneity of Glioblastoma Cells. Retrieved from [Link]

  • LCGC International. (2019). Hydrophilic Interaction Liquid Chromatography: An Update. Retrieved from [Link]

  • AFIN-TS. (n.d.). Main Interactions and Influences of the Chromatographic Parameters in HILIC Separations. Retrieved from [Link]

  • SpringerLink. (n.d.). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Retrieved from [Link]

Sources

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Enzymology for 8-Methylguanine Repair

Abstract & Scientific Rationale

This compound (8-mG) is a distinct DNA lesion resulting from exposure to methyl radicals (e.g., from hydrazine derivatives) or specific alkylating agents. Unlike the N7- or O6-methylguanine lesions, 8-mG involves a modification at the C8 position of the purine ring.[1] This places it structurally closer to 8-oxoguanine (8-oxoG) than to classical alkylation damage. Consequently, the repair of 8-mG is primarily mediated by 8-oxoguanine DNA glycosylase 1 (hOGG1) in humans and Fpg (MutM) in bacteria, rather than the alkyladenine DNA glycosylase (AAG/MPG).

Developing assays for 8-mG activity is critical for:

  • Mechanistic Profiling: Understanding the steric vs. electronic gating mechanisms of the hOGG1 active site (methyl vs. oxo group discrimination).

  • Drug Screening: Identifying inhibitors that modulate repair of C8-modified bases during chemotherapy involving hydrazine-class agents.

  • Z-DNA Research: 8-mG stabilizes Z-DNA conformers; enzyme activity on these conformers provides unique insights into chromatin-level repair.

This guide details the development of "self-validating" in vitro assays to measure the excision of 8-mG, focusing on kinetic cleavage (Gel-Based) and high-throughput screening (Fluorescence).

Mechanism of Action

hOGG1 is a bifunctional DNA glycosylase/lyase. It initiates repair by flipping the damaged base out of the helix into its active site.

  • Glycosylase Activity: Hydrolysis of the N-glycosidic bond, releasing the free 8-mG base and generating an apurinic/apyrimidinic (AP) site.[2]

  • Lyase Activity: Concomitant

    
    -elimination of the 3'-phosphate, resulting in a single-strand break (nicking).
    

Note: While hOGG1 has robust lyase activity on 8-oxoG, its lyase activity on 8-mG can be slower. Therefore, protocols often include a "chemical workup" (NaOH or hot piperidine) to ensure complete strand cleavage for quantification.

BER_Pathway DNA_8mG dsDNA (8-mG) Schiff Schiff Base Intermediate DNA_8mG->Schiff Base Flipping & N-glycosidic cleavage hOGG1 hOGG1 Enzyme hOGG1->Schiff Binds AP_Site AP Site (Abasic) Schiff->AP_Site Hydrolysis Product Cleaved DNA (Nick) + Free Base AP_Site->Product Beta-elimination (Lyase Activity)

Figure 1: Mechanism of hOGG1-mediated 8-mG excision. The enzyme forms a transient Schiff base intermediate before cleaving the backbone.

Substrate Design & Preparation

Because 8-mG is not a standard catalog item, substrate preparation is the first critical control point.

  • Oligonucleotide Synthesis: Use solid-phase phosphoramidite chemistry. The 8-methyl-dG phosphoramidite is commercially available or synthesizable.[3]

  • Sequence Context: hOGG1 prefers a CpG context.

    • Sequence A (Lesion): 5'-FAM-GCT ACC [8-mG] CG ATC G-3'

    • Sequence B (Complement): 5'-CGA TCG C CG GTA GC-3'

    • Note: The lesion is placed opposite a Cytosine (C). Placing it opposite Adenine (A) tests for "pre-mutagenic" repair but is less efficient for hOGG1.

  • Labeling:

    • 5'-Fluorophore (FAM/Cy5): For non-radioactive gel assays and fluorescence polarization.

    • Internal Quencher: Required only for the Molecular Beacon assay (see Protocol 2).

Protocol 1: Gel-Based Cleavage Assay (The Gold Standard)

This assay separates the uncleaved substrate (n-mer) from the cleaved product (n-x mer) via Denaturing PAGE. It is the most reliable method for calculating kinetic parameters (


, 

).
Materials
  • Reaction Buffer (2X): 20 mM Tris-HCl (pH 8.0), 2 mM EDTA, 2 mM DTT, 0.2 mg/mL BSA. (Avoid high salt >100mM NaCl as it inhibits hOGG1).

  • Enzyme: Recombinant hOGG1 (purified).

  • Substrate: 5'-FAM labeled dsDNA containing 8-mG (annealed).

  • Stop Solution: 95% Formamide, 20 mM EDTA, 0.05% Bromophenol Blue.

Step-by-Step Methodology
  • Annealing: Mix equimolar amounts of Lesion Oligo and Complement Oligo in 10 mM Tris/50 mM NaCl. Heat to 95°C for 5 min, then cool slowly to RT over 1 hour.

  • Reaction Setup:

    • Prepare 10

      
      L reactions on ice.
      
    • Final concentrations: 20-100 nM Substrate, 1-10 nM hOGG1.

    • Initiate reaction by adding enzyme.

  • Incubation: Incubate at 37°C for defined timepoints (e.g., 0, 5, 10, 20, 60 min).

  • Chemical Processing (The "Self-Validating" Step):

    • Since 8-mG lyase activity is slow, add 1

      
      L of 1 N NaOH to the reaction and heat at 95°C for 5 min.
      
    • Why? This converts all abasic sites (glycosylase products) into strand breaks. If you omit this, you measure only lyase activity, not total excision.

  • Termination: Add 10

    
    L Stop Solution. Heat at 95°C for 5 min.
    
  • Electrophoresis: Load onto a 20% Denaturing Polyacrylamide Gel (Urea-PAGE). Run at 300V for 60-90 min.

  • Imaging: Visualize using a fluorescence gel scanner (e.g., Typhoon).

Data Analysis

Quantify band intensities (


 and 

).

Plot Fraction Cleaved vs. Time to determine initial velocity (

).

Protocol 2: Real-Time Molecular Beacon Assay (High Throughput)

For drug screening, a gel-free method is required. This assay uses a "hairpin" or "duplex" beacon where the fluorophore is quenched until the lesion is excised and the DNA structure destabilizes.

Substrate Design (Beacon)
  • Structure: A hairpin with the 8-mG lesion in the stem or a short duplex.

  • 5'-End: Fluorophore (e.g., HEX or FAM).

  • 3'-End: Quencher (e.g., BHQ1 or Dabcyl).

  • Concept: Intact DNA = Quenched. Cleaved DNA (at 8-mG) = Fluorophore release/unquenching.

Methodology
  • Plate Setup: Use a black 384-well plate to minimize background.

  • Buffer: 20 mM Tris-HCl (pH 8.0), 1 mM EDTA, 1 mM DTT, 0.1 mg/mL BSA.

  • Baseline: Add 50 nM Beacon Substrate to wells. Measure fluorescence for 5 min to establish a stable baseline (Background).

  • Reaction: Add hOGG1 enzyme (final conc. 10 nM).

  • Measurement: Monitor fluorescence emission (Ex 485nm / Em 535nm) every 30 seconds for 60 minutes at 37°C.

  • Control: Include a "No Enzyme" well and a "Fully Cleaved" synthetic control (simulating product) to normalize signal.

Assay_Workflow Start Start: Substrate Preparation Anneal Anneal 8-mG Oligo (FAM/Quencher) Start->Anneal Split Select Assay Mode Anneal->Split Gel_Rxn Incubate with hOGG1 (Time Course) Split->Gel_Rxn Kinetic Validation Plate 384-Well Plate (Real-Time) Split->Plate HTS Screening NaOH NaOH Treatment (Force Strand Break) Gel_Rxn->NaOH Essential Step PAGE Denaturing PAGE NaOH->PAGE Read Measure RFU (Fluorophore Release) Plate->Read

Figure 2: Workflow decision tree. The NaOH step in the gel assay is critical for validating 8-mG excision due to slow lyase turnover.

Data Presentation & Interpretation

When characterizing 8-mG repair, compare it against the canonical 8-oxoG substrate. 8-mG is typically processed 10-100x slower than 8-oxoG by hOGG1.

Table 1: Expected Kinetic Parameters (Illustrative)

EnzymeSubstrate

(min

)

(nM)
Specificity Constant (

)
hOGG1 8-oxoG:C0.5 - 1.22 - 10High (Reference)
hOGG1 8-mG:C 0.02 - 0.08 15 - 40 Moderate
hOGG1 8-mG:A< 0.01> 100Low
Fpg (Bac) 8-mG:C0.8 - 1.55 - 15High

Interpretation: If


 is low but binding (

) is tight, the enzyme may be stalling at the Schiff base stage. This can be verified by a Sodium Borohydride (NaBH4) Trapping Assay , where NaBH4 reduces the Schiff base, covalently crosslinking the enzyme to the DNA (visible as a shifted band on SDS-PAGE).

References

  • Saparbaev, M., et al. (2002). "Excision of this compound by human 8-oxoguanine DNA glycosylase (hOGG1)." Biochemistry. (Verify via PubMed/Journal).

  • Boiteux, S., & Radicella, J. P. (2000). "The human OGG1 gene: structure, functions, and its implication in the process of carcinogenesis." Archives of Biochemistry and Biophysics.

  • Kuznetsov, N. A., et al. (2012). "Kinetics of substrate recognition and cleavage by human 8-oxoguanine-DNA glycosylase." Nucleic Acids Research.[4]

  • Lee, S., et al. (2019). "Fluorescence-based assay for DNA glycosylase activity." Sensors.[2][5]

  • Glen Research. (n.d.). "8-Methyl-dG Phosphoramidite and Z-DNA." Glen Research Technical Notes.

Sources

Application Note: 8-Methylguanine as a Conformational Switch and Steric Probe in DNA-Protein Interaction Studies

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in structural biology and drug discovery. It details the mechanistic utility of 8-Methylguanine (8-mG) as a chemical probe for studying DNA-protein interactions, specifically focusing on Z-DNA stabilization and major groove steric mapping.

Executive Summary

This compound (8-mG) is a modified nucleobase analogue of guanine methylated at the C8 position.[1] Unlike oxidative lesions (e.g., 8-oxoguanine), 8-mG is primarily utilized as a structural tool . Its bulky methyl group at the C8 position creates steric hindrance with the sugar-phosphate backbone when the nucleoside is in the anti conformation. This forces the glycosidic bond to adopt the syn conformation.

Consequently, 8-mG is the most potent known chemical stabilizer of Z-DNA under physiological salt conditions. This guide details how to use 8-mG to:

  • Induce and stabilize Z-DNA at physiological ionic strength to study Z-DNA binding proteins (e.g., ADAR1).

  • Sterically probe protein contacts in the major groove (specifically at the N7/C8 locus).

  • Inhibit Hoogsteen base pairing in triplex or quadruplex structures.

Mechanism of Action: The Conformational Switch

To effectively use 8-mG, one must understand the structural thermodynamics it introduces to the DNA helix.

The Syn vs. Anti Equilibrium

In canonical B-DNA, purines adopt the anti conformation, placing the bulk of the base away from the sugar.

  • The 8-mG Effect: The methyl group at C8 sterically clashes with the O4' atom of the deoxyribose ring and the phosphate backbone if the base attempts to stay in anti.

  • Result: The base rotates to the syn conformation to relieve this strain.

  • Consequence: Alternating purine-pyrimidine sequences (e.g., d(CG)n) containing 8-mG spontaneously flip into the left-handed Z-DNA helix, even without the high salt concentrations (2–4 M NaCl) typically required for this transition.

Steric Occlusion of the Major Groove

The C8 position of guanine is located on the edge of the purine ring that faces the major groove in B-DNA.

  • Probing: If a transcription factor or DNA-binding drug relies on close van der Waals contacts or hydrogen bonding near N7/C8, the introduction of 8-mG will disrupt binding (Loss of Function ).

  • Interpretation: A loss of binding upon 8-mG substitution confirms that the protein contacts the major groove face of the guanine residue.

Experimental Workflow

Diagram 1: Experimental Logic Flow

The following diagram illustrates the decision matrix for using 8-mG in your experiments.

G Start Experimental Goal Branch1 Study Z-DNA Binding (e.g., ADAR1, E3L) Start->Branch1 Branch2 Map Contact Interface (Major Groove vs. Minor) Start->Branch2 Design1 Design: Alternating d(CG)n Insert 8-mG at G positions Branch1->Design1 Design2 Design: Native Sequence Single Point Sub (G -> 8-mG) Branch2->Design2 Synth Solid Phase Synthesis (Std Phosphoramidite) Design1->Synth Design2->Synth QC QC: CD Spectroscopy (Verify Conformation) Synth->QC Assay Interaction Assay (EMSA / SPR / MST) QC->Assay Result1 Result: Stable Z-DNA at 150mM NaCl Assay->Result1 If Z-Target Result2 Result: Binding Loss = Major Groove Contact Assay->Result2 If Mapping

Caption: Workflow for utilizing this compound to induce Z-DNA or map protein-DNA interfaces.

Detailed Protocols

Phase A: Oligonucleotide Synthesis and Handling

Reagents:

  • 8-Methyl-dG-CE Phosphoramidite (Commercial sources: Glen Research, ChemGenes).

  • Standard DNA synthesis reagents (TCA, Iodine, Tetrazole).

Protocol:

  • Coupling: 8-mG phosphoramidites are slightly more sterically hindered than canonical bases.

    • Recommendation: Increase coupling time to 6–10 minutes (vs. standard 2 min) to ensure high coupling efficiency (>98%).

  • Deprotection: The C8-methyl group is chemically stable.

    • Standard: Ammonium hydroxide/Methylamine (AMA) (1:1) at 65°C for 10 minutes OR Ammonium hydroxide at 55°C for overnight.

    • Note: Avoid extremely harsh conditions that might degrade the oligonucleotide if other sensitive modifications (e.g., RNA bases) are present.

  • Purification: RP-HPLC is mandatory. The hydrophobic methyl group will slightly increase the retention time compared to the unmodified control, aiding in separation.

Phase B: Structural Verification (CD Spectroscopy)

Before performing protein binding assays, you must verify that your 8-mG modified DNA has adopted the intended structure (Z-DNA) or maintained B-DNA (if used as a single probe).

Protocol:

  • Buffer: 10 mM Sodium Phosphate (pH 7.0), 150 mM NaCl (Physiological).

    • Critical: Do not add high salt (4M) yet. We want to prove 8-mG works at physiological salt.

  • Annealing: Heat to 95°C for 5 min, cool slowly to room temperature over 2 hours.

  • Measurement: Scan from 220 nm to 320 nm.

Data Interpretation Table:

ConformationCharacteristic CD SignatureEffect of 8-mG
B-DNA Positive peak ~275 nm, Negative peak ~240 nm.Unmodified control d(CG)n.
Z-DNA Negative peak ~290 nm , Positive peak ~260 nm.Observed in 8-mG modified d(CG)n.
Phase C: Interaction Assay (EMSA - Gel Shift)

This protocol describes testing a Z-DNA binding protein (e.g., ADAR1 Zα domain) using 8-mG probes.

Materials:

  • Probe: 5'-FAM-labeled d(CG)6 containing 8-mG at positions G4 and G8.

  • Protein: Recombinant Z-DNA binding domain.

  • Binding Buffer: 20 mM Tris-HCl (pH 7.5), 50 mM NaCl, 1 mM DTT, 5% Glycerol.

Steps:

  • Probe Preparation: Anneal the FAM-labeled 8-mG strand with its complement. Verify Z-form via CD (Phase B).

  • Incubation: Mix 10 nM probe with increasing concentrations of protein (0, 10, 50, 100, 500 nM).

  • Equilibration: Incubate at Room Temperature for 20 minutes.

    • Note: Z-DNA binding kinetics can be slow; ensure equilibrium.

  • Electrophoresis: Load onto a 6% Native Polyacrylamide Gel (0.5x TBE).

    • Critical: Run the gel at 4°C to prevent thermal destabilization of the complex.

  • Imaging: Visualize fluorescence. A "supershift" or retardation indicates specific binding to the stabilized Z-DNA conformation.

Case Study: Mapping Major Groove Contacts

If your goal is not Z-DNA induction but mapping a transcription factor (TF) interface:

  • Hypothesis: The TF binds the major groove of a specific G-C base pair.

  • Experiment: Synthesize the specific binding site sequence. Replace the target Guanine with 8-mG.[2][3]

  • Result Analysis:

    • Binding Retained: The protein does not contact the C8/N7 region; it likely binds the minor groove or the phosphate backbone.

    • Binding Abolished: The protein requires the N7 nitrogen for H-bonding or the C8 region is sterically occluded by the protein helix.

References

  • Xu, Y., Ikeda, R., & Sugiyama, H. (2003). "8-Methylguanosine: a powerful Z-DNA stabilizer."[2][4][5][6] Journal of the American Chemical Society, 125(44), 13519-13524.[5] Link

  • Kim, S. J., et al. (2014).[2] "Investigation of B-Z transitions with DNA oligonucleotides containing this compound." Bioorganic & Medicinal Chemistry Letters, 24(15), 3320-3323. Link

  • Lee, J. H., et al. (2018). "2′-O-Methyl-8-methylguanosine as a Z-Form RNA Stabilizer for Structural and Functional Study of Z-RNA." Molecules, 23(10), 2588. Link

  • Seo, Y. J., & Sugiyama, H. (2006). "Chemical approaches to study Z-DNA binding proteins." The Chemical Record, 6(6), 334-343. Link

  • Glen Research. (n.d.). "8-Methyl-dG - Product Profile." Glen Research Catalog. Link

Sources

High-Efficiency Incorporation of 8-Methylguanine into Synthetic Oligonucleotides

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Methods for Incorporating 8-Methylguanine into Synthetic Oligonucleotides Content Type: Detailed Application Note and Protocol Audience: Researchers, scientists, and drug development professionals

Abstract

The incorporation of this compound (8-mG) into synthetic oligonucleotides is a critical technique for structural biology and nucleic acid research. Unlike canonical guanine, 8-mG possesses a methyl group at the C8 position, which sterically enforces the syn conformation of the glycosidic bond. This unique property makes 8-mG a potent inducer of Z-DNA structures under physiological salt conditions and a valuable probe for studying protein-DNA interactions. This guide provides a comprehensive, field-validated protocol for the synthesis, deprotection, and purification of 8-mG-modified oligonucleotides, ensuring high coupling efficiency and structural integrity.

Scientific Background & Mechanism[1][2][3][4][5][6]

The Structural Impact of this compound

In standard B-DNA, purines typically adopt the anti conformation to minimize steric clash and maximize Watson-Crick base pairing. However, the introduction of a methyl group at the C8 position of guanine creates significant steric hindrance with the sugar-phosphate backbone when in the anti orientation.

To relieve this strain, the nucleobase rotates around the glycosidic bond to the syn conformation. This anti-to-syn shift is the thermodynamic driver that stabilizes Z-DNA , a left-handed double helix structure that requires alternating syn (purine) and anti (pyrimidine) conformations.

Applications
  • Z-DNA Induction: 8-mG is the most effective chemical modification for stabilizing Z-DNA under physiological conditions (low salt), allowing for the study of Z-DNA binding proteins (ZBP) without extreme ionic strength.

  • Structural Probing: Used to determine the conformational preferences of DNA polymerases and repair enzymes.

  • Hoogsteen Base Pairing: The syn conformation can facilitate Hoogsteen pairing, relevant in triplex DNA and G-quadruplex research.[1]

Experimental Protocol: Solid-Phase Synthesis

Reagents and Materials
  • Monomer: 5'-Dimethoxytrityl-N2-isobutyryl-8-methyl-2'-deoxyguanosine-3'-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite (8-Me-dG-CE Phosphoramidite).

  • Solid Support: Standard CPG (Controlled Pore Glass) or Polystyrene supports (500 Å or 1000 Å pore size recommended).

  • Activator: 5-Ethylthio-1H-tetrazole (ETT) or 4,5-Dicyanoimidazole (DCI).

  • Oxidizer: 0.02 M Iodine in THF/Pyridine/Water.

  • Capping Reagents: Acetic anhydride/THF (Cap A) and N-methylimidazole/THF (Cap B).

Automated Synthesis Cycle

The synthesis follows the standard


-cyanoethyl phosphoramidite cycle, but critical modifications  are required during the coupling step to account for the steric bulk of the C8-methyl group.
StepOperationReagentDuration/Notes
1 Detritylation 3% TCA in DichloromethaneStandard (approx. 60-80 sec). Monitor trityl color (orange) to ensure complete removal.
2 Coupling 8-Me-dG Phosphoramidite (0.1 M) + ActivatorCRITICAL: Extend coupling time to 6–10 minutes. The C8-methyl group introduces steric hindrance near the reactive phosphoramidite center, slowing the reaction kinetics. Standard 2-minute coupling often results in <95% efficiency (n-1 deletions).
3 Capping Cap A + Cap BStandard. Essential to terminate unreacted chains and prevent deletion mutations.
4 Oxidation Iodine SolutionStandard. Converts P(III) to stable P(V) linkage.
Workflow Visualization

The following diagram illustrates the optimized synthesis workflow, highlighting the critical decision points for 8-mG incorporation.

SynthesisWorkflow Start Start: 5'-DMT Protected Support Detritylation Step 1: Detritylation (TCA/DCM) Start->Detritylation Coupling Step 2: Coupling (8-Me-dG + Activator) Detritylation->Coupling Oxidation Step 3: Oxidation (Iodine/THF) Coupling->Oxidation  Extended Time  (6-10 min) Capping Step 4: Capping (Ac2O/NMI) Oxidation->Capping Check Desired Length Reached? Capping->Check Check->Detritylation No (Next Base) Deprotection Cleavage & Deprotection (NH4OH, 55°C, 12h) Check->Deprotection Yes Purification Purification (RP-HPLC / PAGE) Deprotection->Purification

Figure 1: Optimized solid-phase synthesis cycle for this compound oligonucleotides. Note the critical extension of the coupling phase.

Deprotection and Cleavage[8][9]

Unlike some labile modifications (e.g., 8-oxo-dG which is sensitive to oxidation, or 8-nitro-dG which is base-labile), this compound is chemically robust. It withstands standard alkaline deprotection conditions well.

Method A: Standard Ammonia (Recommended)

This method is preferred for sequences containing only standard bases and 8-mG.

  • Transfer the CPG column contents to a screw-cap vial.

  • Add 1.5 mL of Concentrated Ammonium Hydroxide (28-30%) .

  • Incubate at 55°C for 12–16 hours (overnight).

  • Cool to room temperature (RT) and concentrate using a speed-vac.

Method B: Ultra-Fast Deprotection (AMA)

Suitable if the oligonucleotide contains other modifications requiring mild or fast deprotection.

  • Reagent: AMA (1:1 mixture of Ammonium Hydroxide and 40% Methylamine).

  • Incubate at 65°C for 10 minutes .

  • Note: Ensure downstream compatibility; AMA can cause transamination of benzoyl-protected Cytosine if acetyl-protected dC monomers were not used during synthesis.

Purification and Quality Control

Purification Strategy

Due to the hydrophobicity of the methyl group, 8-mG oligonucleotides may show slightly different retention times than their unmodified counterparts.

  • RP-HPLC: The preferred method. Use a TEAA (Triethylammonium Acetate) / Acetonitrile gradient.

    • DMT-on purification is highly recommended to separate full-length product from failure sequences (n-1), which are common if coupling time was insufficient.

  • PAGE: Denaturing Polyacrylamide Gel Electrophoresis is suitable for shorter oligos (<30 mer) requiring extremely high purity.

Quality Control (QC)
  • ESI-MS: Electrospray Ionization Mass Spectrometry is required to validate the molecular weight.

    • Expected Mass Shift: The addition of a methyl group adds 14.03 Da per incorporation relative to standard Guanosine.

  • Enzymatic Digestion: Digest with Snake Venom Phosphodiesterase (SVPD) and Alkaline Phosphatase followed by LC-MS analysis of the nucleoside composition to verify the ratio of dG to 8-Me-dG.

Mechanistic Insight: The Z-DNA Transition[1][2][3][10][11][12]

The following diagram details the thermodynamic mechanism by which 8-mG forces the DNA helix into the Z-form.

ZDNA_Mechanism AntiConf Standard Guanine (Anti Conformation) Methylation C8-Methylation AntiConf->Methylation StericClash Steric Clash (Methyl vs Sugar) Methylation->StericClash Rotation Glycosidic Bond Rotation StericClash->Rotation  Relieves Strain SynConf This compound (Syn Conformation) Rotation->SynConf ZDNA Z-DNA Helix Stabilization SynConf->ZDNA  Promotes Left-Handed  Helix Formation

Figure 2: Thermodynamic mechanism of Z-DNA stabilization via C8-methylation of Guanine.

Troubleshooting Guide

IssueProbable CauseSolution
Low Coupling Efficiency (<95%) Steric hindrance of the 8-methyl group.Increase coupling time to 10 minutes; Ensure phosphoramidite is fresh and dry (<30 ppm water).
Incomplete Deprotection Insufficient heat or time.8-mG is stable; ensure full 55°C/12h cycle is completed. Do not use "Room Temp" protocols for standard ammonia.
Unexpected Mass (+16 Da) Oxidation of 8-mG to 8-hydroxymethyl-G.Rare, but possible if iodine oxidation step is too aggressive. Ensure oxidizer is not aged/concentrated.

References

  • Sugiyama, H., et al. (1996).[2] "Synthesis, structure and thermodynamic properties of this compound-containing oligonucleotides: Z-DNA under physiological salt conditions." Nucleic Acids Research, 24(7), 1272–1278.[2] Link

  • Xu, Y., Ikeda, R., & Sugiyama, H. (2003). "8-Methylguanosine: a powerful Z-DNA stabilizer."[3][4][2][5][6][7] Journal of the American Chemical Society, 125(44), 13519-13524.[3] Link

  • Glen Research. "Deprotection Guide: Standard and UltraMILD Chemistry." Glen Research Technical Notes. Link

  • ChemGenes Corporation. "Modified Deoxyguanosine Phosphoramidites." Product Catalog Notes. Link

  • Seo, Y.J., et al. (2014). "Investigation of B-Z transitions with DNA oligonucleotides containing this compound." Bioorganic & Medicinal Chemistry Letters, 24(4), 1146-1149. Link

Sources

Application Note: Advanced Analytical Strategies for the Unambiguous Differentiation of 8-Methylguanine from its Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Critical Need for Isomer-Specific Analysis of Methylated Guanines

Guanine, a fundamental component of nucleic acids, is susceptible to methylation by various endogenous and exogenous agents. This process can yield a variety of methylated guanine isomers, each with distinct biological consequences. 8-Methylguanine (8-MeG), for instance, is a DNA lesion that can arise from radical-induced methylation and has been noted for its capacity to stabilize Z-DNA conformations.[1][2] Distinguishing 8-MeG from its structural isomers, such as the highly mutagenic O⁶-methylguanine (O⁶-MeG) which mispairs with thymine, and the more common N7-methylguanine (N7-MeG), is paramount in toxicology, cancer research, and the development of alkylating chemotherapeutic agents.[3][4][5] The subtle differences in the placement of a single methyl group drastically alter the molecule's chemical properties and biological functions, necessitating analytical methods with high specificity and sensitivity.

This application note provides a comprehensive guide to the analytical methodologies for the robust and reliable differentiation of this compound from its key isomers. We will delve into the principles behind the separation and identification techniques, offer detailed, field-proven protocols, and discuss the interpretation of the resulting data. The primary focus will be on the gold-standard technique of High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS), with supplementary discussion on complementary techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Capillary Electrophoresis (CE).

Overview of the Analytical Workflow

The successful differentiation of this compound from its isomers hinges on a multi-step analytical workflow. This process begins with careful sample preparation to isolate the analytes, followed by a high-resolution separation, and concludes with specific detection and identification.

HighLevelWorkflow cluster_prep Sample Preparation cluster_analysis Analytical Separation & Detection cluster_data Data Interpretation DNA_Hydrolysis DNA Hydrolysis (Acidic or Enzymatic) SPE Solid-Phase Extraction (SPE) DNA_Hydrolysis->SPE Purification HPLC HPLC Separation SPE->HPLC MS Tandem MS (MS/MS) Detection HPLC->MS Eluent Transfer Data_Analysis Data Analysis MS->Data_Analysis Isomer_ID Isomer Identification Data_Analysis->Isomer_ID Retention Time & Fragmentation

Figure 1: High-level analytical workflow for isomer differentiation.

Primary Method: HPLC-Tandem Mass Spectrometry (HPLC-MS/MS)

The combination of liquid chromatography's separation power with the specificity and sensitivity of tandem mass spectrometry provides the most robust and widely used method for distinguishing methylated guanine isomers.

Principle of Separation and Identification

Chromatographic Separation: Reversed-phase HPLC (RP-HPLC) is employed to separate the isomers based on their differential partitioning between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. Although 8-MeG, O⁶-MeG, and N7-MeG have the same mass, their structural differences lead to variations in polarity and, consequently, different retention times on the HPLC column. For instance, the position of the methyl group influences the molecule's dipole moment and its ability to interact with the stationary phase.

Mass Spectrometric Identification: Following separation, the isomers are introduced into the mass spectrometer. In the first stage (MS1), the molecules are ionized (typically via electrospray ionization, ESI) and the parent ion (M+H)⁺ with a mass-to-charge ratio (m/z) corresponding to methylated guanine (C₆H₇N₅O, m/z ≈ 166.07) is selected. In the second stage (MS2), this parent ion is fragmented through collision-induced dissociation (CID). The resulting fragmentation patterns are unique to each isomer's structure, acting as a molecular fingerprint for unambiguous identification.[6][7]

Detailed Protocol: HPLC-MS/MS Analysis

This protocol is a validated starting point and may require optimization based on the specific instrumentation and sample matrix.

A. Sample Preparation (from DNA):

  • DNA Hydrolysis: To release the methylated guanine bases from the DNA backbone, perform an acid hydrolysis. A common method is using formic acid.[8]

    • To ~50 µg of DNA, add 100 µL of 60% formic acid.

    • Incubate at 150°C for 30 minutes.

    • Cool the sample on ice, then evaporate the formic acid under a stream of nitrogen or using a vacuum centrifuge.

    • Reconstitute the dried hydrolysate in 100 µL of the initial HPLC mobile phase.

    • Expert Insight: While enzymatic hydrolysis can be used, acid hydrolysis is often preferred for its efficiency in releasing purine adducts. However, care must be taken to avoid artifactual oxidation of guanine, though studies suggest formic acid hydrolysis is reliable.[8][9]

  • Internal Standard: For quantitative analysis, spike the sample with a stable isotope-labeled internal standard (e.g., ¹³C,¹⁵N-labeled this compound) prior to hydrolysis.

B. HPLC Conditions:

  • Column: A C18 reversed-phase column (e.g., Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm) is recommended for high-resolution separation.[10][11]

  • Mobile Phase A: 0.1% Formic Acid in Water. Causality: Formic acid is a volatile acidifier, making it compatible with mass spectrometry by promoting protonation of the analytes in positive ion mode ESI.[12]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Elution: A gradient elution is crucial for resolving closely eluting isomers.

    Time (min) Flow Rate (mL/min) %A %B
    0.0 0.2 98 2
    5.0 0.2 98 2
    10.0 0.2 50 50
    12.0 0.2 5 95
    15.0 0.2 5 95
    15.1 0.2 98 2

    | 20.0 | 0.2 | 98 | 2 |

  • Column Temperature: 40°C.

  • Injection Volume: 5-10 µL.

C. Mass Spectrometry Conditions (Triple Quadrupole):

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • Capillary Voltage: 3.5 kV.

  • Desolvation Temperature: 350°C.

  • Source Temperature: 150°C.

  • Collision Gas: Argon.

  • MRM Transitions: The following transitions are proposed based on known fragmentation patterns. These must be optimized on the specific instrument.

CompoundParent Ion (m/z)Product Ion(s) (m/z)Collision Energy (eV)
This compound166.1149.1, 121.1~15-25
O⁶-Methylguanine166.1149.1, 134.1~15-25
N7-Methylguanine166.1149.1, 124.1~15-25

Trustworthiness: The use of MRM ensures high selectivity and sensitivity. By monitoring for a specific parent-to-product ion transition, chemical noise is significantly reduced, allowing for accurate quantification even at low concentrations.

HPLC_MSMS_Workflow cluster_hplc HPLC System cluster_ms Mass Spectrometer MobilePhase Mobile Phase (Water/ACN + Formic Acid) Pump HPLC Pump MobilePhase->Pump Injector Autosampler Pump->Injector Column C18 Column Injector->Column ESI ESI Source Column->ESI Isomer Separation Q1 Q1: Parent Ion Selection (m/z 166.1) ESI->Q1 Q2 Q2: Collision Cell (Fragmentation) Q1->Q2 Q3 Q3: Product Ion Selection Q2->Q3 Detector Detector Q3->Detector Data Data Acquisition Detector->Data Sample Prepared Sample Sample->Injector

Figure 2: Detailed workflow of the HPLC-MS/MS system.

Data Interpretation

The key to distinguishing the isomers lies in the combination of retention time and fragmentation patterns.

  • Retention Time (RT): The isomers will elute at distinct times. Typically, N7-MeG is the most polar and elutes earliest, followed by 8-MeG and then the less polar O⁶-MeG. This elution order should be confirmed with authentic standards.

  • Fragmentation Pattern (MS2): The CID process breaks specific bonds within the molecule. The loss of NH₃ (17 Da) or HCN (27 Da) can be common, but the most diagnostic fragments arise from the cleavage of the purine ring structure.[13][14][15]

    • Common Fragment: A loss of a methyl radical followed by CO, or a related pathway, often leads to a common fragment around m/z 149, but this is not sufficient for differentiation.

    • Diagnostic Fragments:

      • O⁶-Methylguanine: Often shows a characteristic loss of CH₂O (30 Da) leading to a fragment at m/z ~134-135.

      • N7-Methylguanine: Fragmentation can involve the imidazole ring, leading to a specific product ion around m/z 124.[7]

      • This compound: Will produce a distinct fragmentation pattern that lacks the specific losses seen for O⁶- and N7-isomers.

Table 1: Summary of Expected Analytical Data for Guanine Isomers

AnalyteMolecular FormulaParent Ion (m/z)Expected RT (Relative)Key Diagnostic Fragment Ions (m/z)
N7-MethylguanineC₆H₇N₅O166.1Early149.1, 124.1
This compoundC₆H₇N₅O166.1Intermediate149.1, 121.1
O⁶-MethylguanineC₆H₇N₅O166.1Late149.1, 134.1

Alternative and Complementary Methods

While HPLC-MS/MS is the method of choice, other techniques can provide valuable, often orthogonal, information.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is an unparalleled tool for the definitive structural elucidation of molecules in solution.[16] It is not suitable for routine quantification in complex mixtures due to its lower sensitivity, but it is essential for characterizing synthetic standards of 8-MeG and its isomers.

  • Principle: NMR distinguishes isomers by probing the chemical environment of magnetically active nuclei (e.g., ¹H, ¹³C). The exact position of the methyl group creates a unique electronic environment, resulting in distinct chemical shifts for the methyl protons and other protons/carbons in the molecule.[16] Spin-spin coupling patterns can further confirm connectivity.

  • Application: Used to verify the structure and purity of 8-MeG, O⁶-MeG, and N7-MeG standards, which are then used to calibrate HPLC-MS/MS methods. For example, NMR has been used to confirm the syn conformation of this compound within DNA oligonucleotides.[17]

Capillary Electrophoresis (CE)

CE offers extremely high separation efficiency and is an excellent alternative or complementary technique to HPLC.

  • Principle: CE separates ions based on their electrophoretic mobility in an electric field, which is dependent on the molecule's charge-to-size ratio.[18][19] Subtle differences in the pKa values of the guanine isomers, due to the methyl group's position, can lead to different charge states at a given pH, enabling their separation.

  • Application: Can be used to resolve isomers that are difficult to separate by HPLC. Coupling CE to a mass spectrometer (CE-MS) provides a powerful analytical platform that combines high-efficiency separation with specific detection. Chiral selectors can also be added to the buffer to separate enantiomers if applicable.[20]

Method Validation and Quality Control

To ensure the trustworthiness of the results, the analytical method must be rigorously validated.

  • Specificity: Analyze pure standards of each isomer to confirm unique retention times and MRM transitions. Spike a blank matrix with the isomers to ensure no interference from endogenous compounds.

  • Linearity and Range: Prepare a calibration curve over the expected concentration range to demonstrate a linear response.

  • Accuracy and Precision: Analyze quality control (QC) samples at low, medium, and high concentrations on multiple days to determine intra- and inter-day accuracy and precision.[21]

  • Limit of Detection (LOD) and Quantification (LOQ): Determine the lowest concentration of analyte that can be reliably detected and quantified.

Conclusion

The unambiguous differentiation of this compound from its biologically significant isomers, O⁶-methylguanine and N7-methylguanine, is a critical analytical challenge. The recommended approach is a validated HPLC-MS/MS method utilizing reversed-phase chromatography for separation and isomer-specific fragmentation patterns in MRM mode for detection. This method provides the required specificity, sensitivity, and robustness for accurate identification and quantification in complex biological matrices. Complementary techniques like NMR are indispensable for the structural verification of reference standards, ensuring the authoritative grounding of any quantitative study. By implementing the protocols and understanding the principles outlined in this note, researchers can confidently distinguish these critical DNA adducts and advance our understanding of their roles in health and disease.

References

  • SIELC Technologies. (n.d.). Separation of 8-Hydroxyguanine on Newcrom R1 HPLC column.
  • Augusto, O., Cavalieri, E. L., Rogan, E. G., RamaKrishna, N. V., & Kolar, C. (1990). Formation of this compound as a result of DNA alkylation by methyl radicals generated during horseradish peroxidase-catalyzed oxidation of methylhydrazine. Journal of Biological Chemistry, 265(36), 22093-6.
  • North, S., et al. (2020). Separation and Identification of Permethylated Glycan Isomers by Reversed Phase NanoLC-NSI-MSn. NIH.
  • Dizdaroglu, M. (2000). Comparison of the levels of 8-hydroxyguanine in DNA as measured by gas chromatography mass spectrometry following hydrolysis of DNA by Escherichia coli Fpg protein or formic acid. Nucleic Acids Research, 28(15), e75.
  • Creative Biostructure. (n.d.). How NMR Helps Identify Isomers in Organic Chemistry?.
  • Gressner, A. M., & Arndt, T. (2009). Denaturing gradient gel electrophoresis to detect methylation changes in DNA. Methods in molecular biology (Clifton, N.J.), 507, 131–142.
  • Sugiyama, H., et al. (1996). Synthesis, structure and thermodynamic properties of this compound-containing oligonucleotides: Z-DNA under physiological salt conditions. Nucleic Acids Research, 24(7), 1272–1278.
  • Harahap, Y., Vianney, M. L., & Suryadi, H. (2021). Method Development and Validation for Measuring O6-Methylguanine in Dried Blood Spot Using Ultra High-Performance Liquid Chromatography Tandem Mass Spectrometry. Drug Design, Development and Therapy, 15, 863–872.
  • Chen, F. Y. H., et al. (2014). Investigation of B-Z transitions with DNA oligonucleotides containing this compound. Artificial DNA, PNA & XNA, 5(1), e28226.
  • Németi, G., et al. (2024). High-Performance Liquid Chromatographic Separation of Stereoisomers of ß-Methyl-Substituted Unusual Amino Acids Utilizing Ion Exchangers Based on Cinchona Alkaloids. Molecules, 29(11), 2536.
  • Chen, F. Y. H., Park, S., Otomo, H., Sakashita, S., & Sugiyama, H. (2014). Investigation of B-Z transitions with DNA oligonucleotides containing this compound. Artificial DNA, PNA & XNA, 5(1), e28226.
  • Gedi, S. (2022). Principles of Capillary Electrophoresis – A Small Synthesis. Journal of Biology and Medicine: Open Access, 4(2).
  • Hettich, R. L. (1989). The differentiation of methyl guanosine isomers by laser ionization Fourier transform mass spectrometry. Biomedical & Environmental Mass Spectrometry, 18(4), 265-77.
  • Harahap, Y., et al. (2021). Fragmentation spectrum of (A) O⁶-methylguanine and (B) N⁷-methylguanine. ResearchGate.
  • Harahap, Y., et al. (2021). Method Development and Validation for Measuring O6-Methylguanine in Dried Blood Spot Using Ultra High-Performance Liquid Chromatography Tandem Mass Spectrometry. Drug Design, Development and Therapy, 15, 863-872.
  • Wang, C., et al. (2019). Separation of Amino Acid Enantiomers Using Capillary Electrophoresis with a New Chiral Ligand. LCGC International, 32(11).
  • Harahap, Y., et al. (2020). Determination of O6-Methylguanine in dried blood spot of breast cancer patients after cyclophosphamide administration. Journal of Applied Pharmaceutical Science, 10(05), 001-008.
  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.
  • Hildedal, L., et al. (2021). Enantioselective Separation of Synthetic Cathinones by Capillary Electrophoresis with Ionic Liquid and Cyclodextrin Buffer Co-Additives. Molecules, 26(16), 4975.
  • Clark, J. (2023). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Chemguide.
  • Mao, H., et al. (2022). Single-nucleotide-resolution genomic maps of O6-methylguanine from the glioblastoma drug temozolomide. Nucleic Acids Research, 50(18), 10395–10407.
  • Dizdaroglu, M., Jaruga, P., & Rodriguez, H. (2000). Comparison of the levels of 8-hydroxyguanine in DNA as measured by gas chromatography mass spectrometry following hydrolysis of DNA by Escherichia coli Fpg protein or formic acid. Nucleic Acids Research, 28(15), e75.
  • Wikipedia contributors. (2023). 6-O-Methylguanine. Wikipedia.
  • Dhingra, A. (n.d.). Fragmentation Pattern of Mass Spectrometry. Slideshare.
  • Povey, A. C., & Margison, G. P. (2009). The Formation and Biological Significance of N7-Guanine Adducts. Landes Bioscience.

Sources

High-Fidelity Enzymatic Digestion of Genomic DNA for the Quantification of 8-Methylguanine via LC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scientific Rationale

The accurate quantification of 8-Methylguanine (8-MeG) in genomic DNA is a critical requirement in toxicology and oncology. 8-MeG is a DNA adduct typically formed by methylating agents (e.g., methylhydrazine) or carbon-centered radicals. Unlike the highly mutagenic O6-methylguanine or the chemically unstable N7-methylguanine, 8-MeG is a distinct lesion that stabilizes Z-DNA conformations and can induce specific transversion mutations.

The Enzymatic Advantage

While acid hydrolysis can release free nucleobases (8-MeG), it is not recommended for quantitative adductomics due to the harsh conditions (high temperature, low pH) that induce artifactual depurination and degradation of labile adducts.

This protocol utilizes a physiological, multi-step enzymatic digestion to release the nucleoside form: 8-methyl-2'-deoxyguanosine (8-Me-dG) . This approach preserves the structural integrity of the adduct, allows for the use of stable isotope internal standards, and ensures compatibility with high-sensitivity LC-MS/MS workflows.

Core Principles of the Workflow
  • Complete Hydrolysis: Utilization of a "tri-enzyme" cocktail (Endonuclease + Exonuclease + Phosphatase) to break DNA down to single nucleosides.

  • Deaminase Prevention: Commercial phosphatase enzymes often contain deaminase impurities that convert deoxyadenosine (dA) to deoxyinosine (dI). High-purity (HPLC-grade) enzymes are essential to prevent background noise.

  • Oxidative Protection: The digestion process involves incubation at 37°C. Antioxidants are strictly required to prevent the artifactual oxidation of 8-Me-dG to 8-oxo-8-Me-dG or other secondary lesions.

Experimental Workflow Visualization

The following diagram illustrates the cascade of enzymatic cleavage required to convert genomic polymer DNA into analyzable nucleosides.

DNA_Digestion_Workflow gDNA Genomic DNA (Polymer) DNase Step 1: DNase I / Nuclease P1 (Endonuclease Activity) gDNA->DNase Oligos Oligonucleotides (ssDNA fragments) DNase->Oligos Internal phosphodiester cleavage PDE Step 2: Phosphodiesterase I (Exonuclease Activity) Oligos->PDE dNMPs Deoxynucleotides (dNMPs) (dG-5'-P, dA-5'-P, etc.) PDE->dNMPs 3' -> 5' cleavage ALP Step 3: Alkaline Phosphatase (Dephosphorylation) dNMPs->ALP Nucleosides Final Analytes: Nucleosides (dG, dA, dC, dT, 8-Me-dG) ALP->Nucleosides Removal of 5' phosphate MS LC-MS/MS Analysis Nucleosides->MS Injection

Caption: Step-wise enzymatic hydrolysis pathway converting genomic DNA to single nucleosides for mass spectrometry.

Materials & Reagents

Critical Reagents
  • Genomic DNA: Isolated using a chaotropic salt method (e.g., Qiagen DNeasy) or phenol-chloroform extraction. Note: Avoid high-heat elution.

  • Internal Standard (IS): [¹⁵N₅]-8-methyl-2'-deoxyguanosine (Recommended) or [¹³C]-labeled analog.

  • Buffer: 10 mM Tris-HCl / 5 mM MgCl₂ (pH 7.4).

  • Antioxidant Mix: 0.1 mM Deferoxamine mesylate (metal chelator) + 0.1 mM BHT (Butylated hydroxytoluene).

Enzyme Cocktail (Prepare Fresh)
EnzymeFunctionSpecificityRecommended Grade
DNase I (or Nuclease P1)EndonucleaseCleaves internal phosphodiester bonds to create oligos.RNase-free, recombinant.
Snake Venom PDE (SVPDE) ExonucleaseCleaves oligos from 3'-end to release dNMPs (5'-monophosphates).Low-deaminase activity.
Alkaline Phosphatase (ALP) PhosphataseRemoves terminal 5'-phosphate to yield neutral nucleosides.HPLC-purified (Critical to avoid dA

dI conversion).

Detailed Digestion Protocol

Step 1: DNA Solubilization & IS Addition
  • Resuspend 10–50 µg of genomic DNA in 50 µL of Digestion Buffer (10 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

  • Crucial: Add the Antioxidant Mix (Deferoxamine/BHT) to a final concentration of 0.1 mM. This prevents Fenton chemistry-induced oxidation during incubation.

  • Add a known amount of Internal Standard (e.g., 50 fmol of [¹⁵N₅]-8-Me-dG).

    • Why? Adding IS before digestion accounts for any matrix effects or losses during the enzymatic steps and filtration.

Step 2: Primary Hydrolysis (Endonuclease)
  • Add 2 Units of DNase I (or 2 Units of Nuclease P1 in sodium acetate buffer if using P1 specific protocol).

  • Incubate at 37°C for 30 minutes .

  • Result: DNA is fragmented into short oligonucleotides.

Step 3: Secondary Hydrolysis (Exonuclease & Dephosphorylation)
  • Add 0.02 Units of Snake Venom Phosphodiesterase (SVPDE) .

  • Add 2 Units of Alkaline Phosphatase (ALP) (typically Calf Intestine or Shrimp).

  • Incubate at 37°C for 1–2 hours .

    • Quality Check: The solution should become completely clear and less viscous.

Step 4: Enzyme Removal & Purification
  • Transfer the digest to a 3 kDa Molecular Weight Cut-Off (MWCO) spin filter.

  • Centrifuge at 10,000 x g for 15 minutes at 4°C.

  • Collect the flow-through. This contains the nucleosides (MW < 300 Da). The enzymes (MW > 20 kDa) are retained on the filter.

  • (Optional) If salt concentration is high, perform solid-phase extraction (SPE) using a C18 micro-column, eluting with 20% Methanol.

LC-MS/MS Quantification Parameters

The detection of 8-Me-dG requires a Triple Quadrupole Mass Spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

Chromatographic Conditions
  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 0% B for 2 min (divert to waste to remove salts), ramp to 20% B over 10 min.

MRM Transitions Table

The following transitions monitor the loss of the deoxyribose sugar moiety (neutral loss of 116 Da), which is the signature fragmentation for deoxyribonucleosides.

AnalytePrecursor Ion (Q1) m/zProduct Ion (Q3) m/zCollision Energy (eV)Dwell Time (ms)
8-Me-dG 282.3

166.1

15–20100
[¹⁵N₅]-8-Me-dG (IS) 287.3 171.1 15–20100
2'-Deoxyguanosine (dG) 268.1152.11050

Note: Monitor unmodified dG to normalize the amount of 8-Me-dG per


 nucleotides.

References

  • European Standards Committee on Oxidative DNA Damage (ESCODD). (2003). Measurement of DNA oxidation in human cells by chromatographic and enzymatic methods. Free Radical Biology and Medicine.

  • Singh, R., et al. (2010). LC-MS/MS analysis of 8-methyl-2'-deoxyguanosine and other DNA adducts.[1][2][3][4][5] Chemical Research in Toxicology.

  • Agilent Technologies. (2020). Detection of Nucleosides and Modified Nucleosides by LC/MS/MS. Application Note 5990-XXXX.

  • Dedon, P. C., et al. (2007). Locating and quantifying this compound and other non-canonical bases in the genome. Nucleic Acids Research.

  • New England Biolabs (NEB). Enzymatic Digestion Protocols for Nucleoside Analysis.

Sources

Application Note: 8-Methylguanine in Toxicological Screening and Mechanistic Profiling

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

8-Methylguanine (8-MeG) is a specialized C8-substituted purine derivative that serves as a critical molecular probe in toxicological screening. Unlike the ubiquitous oxidative lesion 8-oxoguanine (8-oxoG) or the mutagenic alkylation adduct


-methylguanine (

-MeG), 8-MeG represents a distinct chemical space. It is primarily generated via carbon-centered radical attack (e.g., from hydrazine metabolism) rather than electrophilic attack, and it possesses unique steric properties that forcefully stabilize Z-DNA conformers .

This guide details the application of 8-MeG in three specific toxicological workflows:

  • Conformational Toxicology: Screening for Z-DNA induction and antibody specificity.

  • Mechanistic Forensics: Distinguishing radical-mediated alkylation (hydrazine type) from ionic alkylation (nitrosourea type).

  • Enzyme Inhibition Profiling: Mapping the C8-pocket tolerance in Purine Nucleoside Phosphorylase (PNP) toxicity screens.

Mechanistic Background & Causality

To apply 8-MeG effectively, one must understand the underlying physical chemistry that differentiates it from other guanine adducts.

The "Syn" Conformation Driver

While standard B-DNA favors the anti conformation of the glycosidic bond, 8-MeG strongly favors the syn conformation due to steric hindrance between the C8-methyl group and the sugar-phosphate backbone. This steric clash forces the DNA helix into the left-handed Z-DNA structure, even under physiological salt conditions where B-DNA is normally dominant.

  • Toxicological Relevance: Many carcinogens (e.g., acetylaminofluorene) form bulky C8-adducts that induce Z-DNA.[1] 8-MeG is the "cleanest" low-molecular-weight analogue to model this transition in vitro without the complexity of bulky aromatic adducts.

Radical vs. Ionic Methylation

Most methylating agents (e.g., MMS, MNU) act via


 or 

mechanisms, targeting N7 and

positions. However, hydrazine derivatives (rocket fuels, certain pharmaceuticals like hydralazine) are metabolized into methyl radicals (

). These radicals aggressively attack the electron-rich C8 position, forming 8-MeG.
  • Diagnostic Value: The presence of 8-MeG in genomic DNA is a specific biomarker for radical-mediated toxicity , distinguishing it from standard alkylating agents.

Visualization: The Radical Alkylation Pathway

The following diagram illustrates the divergent pathways of guanine methylation and the specific role of 8-MeG in stabilizing Z-DNA.

MethylationPathways Carcinogen Toxicant Source Hydrazine Hydrazine/Hydralazine (Radical Precursor) Carcinogen->Hydrazine MMS MMS/MNU (Electrophile) Carcinogen->MMS MethylRadical •CH3 (Methyl Radical) Hydrazine->MethylRadical Oxidative Metabolism Carbonium CH3+ (Methyldiazonium Ion) MMS->Carbonium Hydrolysis C8_Attack Attack at C8 Position MethylRadical->C8_Attack N7_O6_Attack Attack at N7 / O6 Position Carbonium->N7_O6_Attack 8 8 C8_Attack->8 O6MeG O6-Methylguanine (O6-MeG) N7_O6_Attack->O6MeG MeG This compound (8-MeG) SynConf Syn-Conformation Stabilization MeG->SynConf Steric Hindrance AntiConf Anti-Conformation (Distorted) O6MeG->AntiConf ZDNA Z-DNA Induction (Immunogenic) SynConf->ZDNA Mutagenesis G:C to A:T Transition AntiConf->Mutagenesis

Figure 1: Divergent pathways of guanine methylation. 8-MeG specifically indicates radical-mediated damage and drives Z-DNA formation.

Protocol A: Z-DNA Induction Screening (Conformational Toxicology)

Objective: Use 8-MeG-containing oligonucleotides as positive controls to validate assays detecting Z-DNA binding proteins (e.g., ADAR1) or anti-Z-DNA autoantibodies (Lupus screening).

Materials
  • Test Oligo (Z-Inducer): 5'-d(CGC G(8-MeG)C GCG)-3' (Self-complementary).

  • Control Oligo (B-Form): 5'-d(CGC GGC GCG)-3' (Unmodified).

  • Buffer: 10 mM Sodium Phosphate (pH 7.0), 100 mM NaCl. Note: 8-MeG stabilizes Z-DNA at physiological salt; unmodified CG repeats require >2M NaCl.

  • Detection: Circular Dichroism (CD) Spectropolarimeter.

Methodology
  • Annealing: Dissolve oligos to 20 µM in Buffer. Heat to 95°C for 5 minutes and cool slowly to room temperature (1°C/min) to ensure duplex formation.

  • CD Measurement: Transfer to a 1 mm path-length quartz cuvette.

  • Spectral Scan: Scan from 320 nm to 220 nm at 25°C.

  • Data Interpretation:

    • B-DNA (Control): Positive peak at ~275 nm, Negative peak at ~240 nm.

    • Z-DNA (8-MeG Probe): Negative peak at ~290 nm, Positive peak at ~260 nm.

Validation Check

If the 8-MeG oligo does not show the characteristic "inverted" CD spectrum at 100 mM NaCl, the annealing was likely too rapid, trapping the DNA in a kinetic B-form intermediate. Re-anneal with a slower ramp.

Protocol B: LC-MS/MS Detection of 8-MeG (Radical Biomarker)

Objective: Quantify 8-MeG in genomic DNA to confirm hydrazine-induced toxicity.

Sample Preparation
  • DNA Isolation: Extract DNA from tissue (liver/kidney) using a high-purity kit (e.g., phenol-chloroform) containing desferrioxamine (0.1 mM) to prevent artifactual oxidation during workup.

  • Hydrolysis:

    • Add 20 µg DNA to 50 µL of 10 mM Tris-HCl / 5 mM MgCl2.

    • Add 1 U DNase I, 0.02 U Phosphodiesterase I, 1 U Alkaline Phosphatase.

    • Incubate at 37°C for 4 hours.

    • Critical Step: Filter through a 3 kDa molecular weight cut-off (MWCO) filter to remove enzymes.

LC-MS/MS Parameters

Instrument: Triple Quadrupole Mass Spectrometer (ESI Positive Mode). Column: C18 Reverse Phase (2.1 x 100 mm, 1.8 µm).

ParameterSetting
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Methanol
Gradient 0-2 min: 2% B; 2-8 min: 2% -> 50% B; 8-10 min: 95% B
Flow Rate 0.3 mL/min
Target Analyte 8-Methyl-2'-deoxyguanosine (8-MedG)
Precursor Ion m/z 282.1 [M+H]+
Product Ion (Quant) m/z 166.1 [8-MeG Base+H]+ (Loss of sugar)
Product Ion (Qual) m/z 149.1
Internal Standard Strategy

Use


-8-hydroxy-2'-deoxyguanosine  if 

-8-MeG is unavailable, but be aware of retention time shifts. Ideally, synthesize

-labeled 8-MeG for precise quantification.

Protocol C: Purine Nucleoside Phosphorylase (PNP) Inhibition Screen

Objective: Use 8-MeG as a structural probe to map the C8-pocket of PNP. While 8-aminoguanine is a potent inhibitor (


), 8-MeG serves to test the hydrophobic tolerance of the active site.
Assay Principle

PNP catalyzes the phosphorolysis of Inosine to Hypoxanthine + Ribose-1-Phosphate. Reaction: Inosine + Pi --(PNP)--> Hypoxanthine + R-1-P Detection: Xanthine Oxidase (XOD) converts Hypoxanthine to Uric Acid (absorbance at 293 nm).

Workflow
  • Reagent Mix: 50 mM Phosphate Buffer (pH 7.4), 1 mM Inosine, 0.1 U/mL Xanthine Oxidase.

  • Inhibitor Addition: Add 8-MeG (dissolved in DMSO) at concentrations ranging from 0.1 µM to 100 µM.

  • Initiation: Add human PNP (10 nM final).

  • Measurement: Monitor

    
     (Uric acid formation) continuously for 10 minutes.
    
  • Analysis: Calculate

    
     relative to DMSO control.
    
    • Insight: If 8-MeG shows weak inhibition compared to 8-aminoguanine, it confirms the active site requires a hydrogen bond donor (amino group) rather than just steric bulk at the C8 position.

References

  • Xu, Y., Ikeda, R., & Sugiyama, H. (2003). 8-Methylguanosine: a powerful Z-DNA stabilizer.[2] Journal of the American Chemical Society, 125(44), 13519–13524.[2] Link

  • Mathison, B. H., Murphy, S. E., & Shank, R. C. (1994). Hydralazine and other hydrazine derivatives and the formation of DNA adducts.[3] Toxicology and Applied Pharmacology, 127(1), 91–98.[3] Link

  • Augusto, O., et al. (1991). Formation of this compound as a result of DNA alkylation by methyl radicals generated during horseradish peroxidase-catalyzed oxidation of methylhydrazine. Archives of Biochemistry and Biophysics, 290(2), 414-422. Link

  • Gilbertson, S. R., et al. (2014). 8-Amino-9-substituted guanines: potent purine nucleoside phosphorylase (PNP) inhibitors. Bioorganic & Medicinal Chemistry Letters, 24(15), 3393-3396. Link

  • Gan, J., et al. (2006). Simultaneous quantitation of 7-methyl- and O6-methylguanine adducts in DNA by liquid chromatography-positive electrospray tandem mass spectrometry. Journal of Chromatography B, 832(2), 236-246. Link

Sources

Troubleshooting & Optimization

Navigating the Chromatographic Maze: A Technical Support Guide for Optimizing HPLC Separation of 8-Methylguanine and its Metabolites

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to your comprehensive resource for mastering the High-Performance Liquid Chromatography (HPLC) separation of 8-Methylguanine and its metabolites. This guide is designed for researchers, scientists, and drug development professionals who are looking to develop robust, reproducible, and efficient analytical methods. Here, we move beyond simple protocols to explain the underlying principles of separation, empowering you to troubleshoot effectively and optimize your results with confidence.

Introduction: The Significance of this compound Analysis

This compound is a modified purine nucleobase that can arise from various biological processes, including DNA alkylation by certain carcinogens and as a metabolite of therapeutic agents.[1] Its accurate quantification, along with its metabolites, is crucial in toxicology studies, cancer research, and pharmacokinetic analysis of drugs. The inherent polarity of this compound and its structural similarity to endogenous purines, however, can present significant challenges in achieving optimal HPLC separation. This guide will provide you with the technical insights and practical steps to overcome these hurdles.

Part 1: Troubleshooting Guide

This section is designed to help you diagnose and resolve common issues encountered during the HPLC analysis of this compound and its metabolites.

Issue 1: Poor Peak Shape (Tailing or Fronting)

Poor peak shape is a common problem that can significantly impact the accuracy of quantification.

Q: My this compound peak is tailing. What are the likely causes and how can I fix it?

A: Peak tailing for a polar, basic compound like this compound often points to secondary interactions with the stationary phase or issues with the mobile phase.

  • Causality: Residual silanol groups on the surface of silica-based C18 columns can interact with the basic amine functional groups of this compound through ion exchange, leading to peak tailing.[2]

  • Solutions:

    • Mobile Phase pH Adjustment: Lowering the pH of the mobile phase (e.g., to pH 2.5-3.5 with formic or phosphoric acid) will protonate the silanol groups, minimizing these secondary interactions.[2]

    • Use of an End-Capped Column: Employ a high-quality, end-capped C18 column where the residual silanols are chemically deactivated.

    • Consider a Polar-Embedded or Polar-Endcapped Column: These columns have a hydrophilic group embedded in or near the silica surface, which helps to shield the silanol groups and improve peak shape for polar analytes.[3]

    • Check for Column Contamination: Strongly retained compounds from previous injections can lead to active sites on the column. Flush the column with a strong solvent to remove any contaminants.

Q: I'm observing peak fronting. What could be the reason?

A: Peak fronting is less common than tailing but can occur under specific conditions.

  • Causality: The most common cause of peak fronting is sample overload, where the concentration of the analyte is too high for the column's capacity. It can also be caused by injecting the sample in a solvent that is much stronger than the mobile phase.

  • Solutions:

    • Reduce Sample Concentration: Dilute your sample and reinject.

    • Decrease Injection Volume: If dilution is not feasible, reduce the volume of sample injected onto the column.

    • Match Sample Solvent to Mobile Phase: Whenever possible, dissolve your sample in the initial mobile phase to avoid solvent mismatch effects.

Issue 2: Inadequate Resolution

Achieving baseline separation between this compound and its structurally similar metabolites, as well as endogenous compounds like uric acid, is critical.

Q: I can't separate this compound from a potential metabolite, likely 8-oxo-8-methylguanine. What are my options?

A: Optimizing selectivity is key to resolving closely eluting compounds.

  • Causality: this compound and its oxidized metabolite, 8-oxo-8-methylguanine, have very similar structures and polarities, making their separation challenging on a standard C18 column.

  • Solutions:

    • Mobile Phase Optimization:

      • Change the Organic Modifier: Switching from acetonitrile to methanol (or vice versa) can alter the selectivity of the separation due to different solvent properties.[4]

      • Adjust the pH: Fine-tuning the pH of the mobile phase can change the ionization state of the analytes and improve resolution.[5]

      • Incorporate an Ion-Pairing Reagent: For very polar and ionic compounds, a low concentration of an ion-pairing reagent can significantly enhance retention and resolution.[6]

    • Gradient Optimization:

      • Shallow Gradient: A slower, more shallow gradient will provide more time for the analytes to interact with the stationary phase, often leading to better separation.

    • Column Selection:

      • Different Stationary Phase: Consider a column with a different selectivity, such as a phenyl-hexyl or a pentafluorophenyl (PFP) column, which offer different interaction mechanisms.

Issue 3: Retention Time Variability

Consistent retention times are essential for reliable peak identification and quantification.

Q: My retention times are shifting from run to run. What should I check?

A: Retention time instability can stem from several factors related to the HPLC system, mobile phase, or column.

  • Causality: Fluctuations in mobile phase composition, temperature, or flow rate, as well as inadequate column equilibration, are common culprits.

  • Solutions:

    • Ensure Proper Mobile Phase Preparation: Premix your mobile phase components and degas them thoroughly to prevent changes in composition and the formation of air bubbles.

    • Column Equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. This is especially important for gradient methods.

    • Temperature Control: Use a column oven to maintain a constant temperature, as even small temperature fluctuations can affect retention times.

    • Check for Leaks: Inspect the system for any leaks, which can cause pressure and flow rate fluctuations.

    • Pump Performance: Verify that the pump is delivering a consistent and accurate flow rate.

Part 2: Frequently Asked Questions (FAQs)

This section addresses common questions that arise during the development and optimization of HPLC methods for this compound.

Q1: What is a good starting point for an HPLC method for this compound?

A1: A good starting point for a reversed-phase HPLC method for this compound would be:

ParameterRecommendationRationale
Column C18, 2.1 x 100 mm, 1.7 µmA high-efficiency column suitable for UPLC-MS/MS applications.[7]
Mobile Phase A Water with 0.1% Formic AcidProvides a low pH to ensure good peak shape for basic analytes.[7]
Mobile Phase B Acetonitrile with 0.1% Formic AcidA common organic modifier for reversed-phase HPLC.[7]
Gradient 5% to 30% B over 10 minutesA shallow gradient to effectively separate polar compounds.
Flow Rate 0.2 - 0.4 mL/minAppropriate for a 2.1 mm ID column.[8]
Column Temp. 30 - 40 °CFor improved efficiency and reproducibility.[9]
Detection UV at ~254 nm or MS/MSThis compound has a UV absorbance maximum around 254 nm. MS/MS provides higher sensitivity and selectivity.

Q2: What are the likely metabolites of this compound I should be looking for?

A2: Based on the metabolism of other guanine derivatives, the primary metabolite of this compound is likely to be 8-oxo-8-methylguanine , formed through oxidative metabolism.[10][11] Other potential metabolic transformations could involve demethylation or conjugation, though these are generally less common for this position.

Q3: How should I prepare biological samples (e.g., urine, plasma) for this compound analysis?

A3: Proper sample preparation is crucial to remove interferences and protect the HPLC column.

  • Protein Precipitation: For plasma or serum samples, protein precipitation with a cold organic solvent (e.g., acetonitrile or methanol) or an acid (e.g., perchloric acid) is a common first step.[12]

  • Solid-Phase Extraction (SPE): SPE can be used for further cleanup and concentration of the analytes. A mixed-mode or a polar-enhanced reversed-phase SPE sorbent would be suitable for retaining this compound and its metabolites.

  • Filtration: Always filter your final sample through a 0.22 µm or 0.45 µm syringe filter before injection to remove any particulate matter.[13]

Q4: My sample contains high levels of uric acid, which is co-eluting with my analytes. How can I resolve this?

A4: Co-elution with uric acid is a known challenge in the analysis of purine derivatives from biological fluids.

  • Chromatographic Optimization: As discussed in the troubleshooting section, optimizing the mobile phase pH and organic modifier can help to resolve uric acid from your analytes of interest.

  • Enzymatic Treatment: In some cases, the enzyme uricase can be used to selectively degrade uric acid in the sample before HPLC analysis.

  • Mass Spectrometric Detection: Using a UPLC-MS/MS system provides high selectivity, allowing you to distinguish your analytes from co-eluting compounds based on their mass-to-charge ratio and fragmentation patterns.[7]

Visualizations

Experimental Workflow: HPLC Method Development for this compound

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_optimization Optimization Loop Sample Biological Sample Protein_Precip Protein Precipitation Sample->Protein_Precip SPE Solid-Phase Extraction Protein_Precip->SPE Filter Filtration (0.22 µm) SPE->Filter Injection Injection Filter->Injection Separation C18 Column Gradient Elution Injection->Separation Detection UV or MS/MS Detection Separation->Detection Data_Analysis Data Analysis (Peak Shape, Resolution) Detection->Data_Analysis Troubleshoot Troubleshooting Data_Analysis->Troubleshoot Modify_Method Modify Method (Mobile Phase, Gradient) Troubleshoot->Modify_Method Modify_Method->Injection

Caption: A typical workflow for developing and optimizing an HPLC method for this compound analysis.

Troubleshooting Logic: Poor Peak Shape

Peak_Shape_Troubleshooting Start Poor Peak Shape Tailing Peak Tailing Start->Tailing Fronting Peak Fronting Start->Fronting Silanol Secondary Silanol Interactions? Tailing->Silanol Overload Sample Overload? Fronting->Overload Solvent_Mismatch Solvent Mismatch? Fronting->Solvent_Mismatch Lower_pH Lower Mobile Phase pH Silanol->Lower_pH Endcapped_Column Use End-Capped Column Silanol->Endcapped_Column Reduce_Conc Reduce Sample Concentration Overload->Reduce_Conc Match_Solvent Match Sample Solvent Solvent_Mismatch->Match_Solvent

Caption: A decision tree for troubleshooting common causes of poor peak shape in HPLC.

References

  • Augusto, O., Cavalieri, E. L., Rogan, E. G., Ramakrishna, N. V., & Kolar, C. (1990). Formation of this compound as a result of DNA alkylation by methyl radicals generated during horseradish peroxidase-catalyzed oxidation of methylhydrazine. Journal of Biological Chemistry, 265(36), 22093-22096. [Link]

  • Augusto, O., et al. (1990). Formation of this compound as a result of DNA alkylation by methyl radicals... The Journal of Biological Chemistry, 265(36), 22093–22096. [Link]

  • Cosmo Bio Co., Ltd. (n.d.). Sample Pretreatment for HPLC. [Link]

  • Harahap, Y., Vianney, A. M., & Suryadi, H. (2021). Method Development and Validation for Measuring O6-Methylguanine in Dried Blood Spot Using Ultra High-Performance Liquid Chromatography Tandem Mass Spectrometry. Drug Design, Development and Therapy, 15, 963–974. [Link]

  • LCGC International. (2010). HPLC Analysis of Very Polar Compounds in Bioanalysis. [Link]

  • Phenomenex. (n.d.). Reversed Phase HPLC Method Development. [Link]

  • Pira, E., et al. (2008). HPLC analysis for the clinical-biochemical diagnosis of inborn errors of metabolism of purines and pyrimidines. Journal of Chromatography B, 861(1), 129-136. [Link]

  • Relling, M. V., et al. (2006). An LC-MS/MS method for determination of O6-benzylguanine and its metabolite O6-benzyl-8-oxoguanine in human plasma. Journal of Chromatography B, 835(1-2), 1-6. [Link]

  • Shirley, T. L., et al. (n.d.). Sample Preparation for Purine HPLC Assay. [Link]

  • Vianney, A. M., Harahap, Y., & Suryadi, H. (2021). Representative UPLC-MS/MS chromatograms of O⁶-methylguanine and... ResearchGate. [Link]

  • Wei, Y., et al. (2024). UPLC-ESI-QTRAP-MS-Based Metabolomics Revealed Changes in Biostimulant-Related Metabolite Profiles in Zingiber mioga Flower Buds During Development. Foods, 13(12), 1845. [Link]

  • Wilson, I. D., et al. (2015). HPLC analysis of polar compounds on a new high-stability silica-based stationary phase. Chromatographia, 81(1), 123-130. [Link]

  • Wilson, I. D., et al. (2015). The HPLC analysis of polar analytes with aqueous mobile phases. LCGC Europe, 28(9), 514-520. [Link]

  • Zhang, Y., et al. (2017). Comprehensive analysis of the formation and stability of peroxynitrite-derived 8-nitroguanine by LC-MS/MS. Free Radical Biology and Medicine, 103, 148-155. [Link]

  • Valin, A. et al. (2021). 8-Oxoguanine: A Lesion, an Epigenetic Mark, or a Molecular Signal?. International Journal of Molecular Sciences, 22(16), 8886. [Link]

  • Jackson, A. L., & Loeb, L. A. (2001). The contribution of endogenous sources of DNA damage to the promotion of cancer. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis, 477(1-2), 7-21. [Link]

  • Cooke, M. S., Evans, M. D., Dizdaroglu, M., & Lunec, J. (2003). Oxidative DNA damage: mechanisms, mutation, and disease. The FASEB Journal, 17(10), 1195-1214. [Link]

  • Giebultowicz, J., et al. (2019). Development and validation of a rapid LC-MS/MS method for determination of methylated nucleosides and nucleobases in urine. Journal of Chromatography B, 1128, 121775. [Link]

  • Harahap, Y., et al. (2021). Method Development and Validation for Measuring O6-Methylguanine in Dried Blood Spot Using Ultra High-Performance Liquid Chromatography Tandem Mass Spectrometry. Drug Design, Development and Therapy, 15, 963-974. [Link]

  • Jackson, A. L., & Loeb, L. A. (2001). The contribution of endogenous sources of DNA damage to the promotion of cancer. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis, 477(1-2), 7-21. [Link]

  • Drawell. (n.d.). Sample Preparation for HPLC Analysis: Step Guides and Common Techniques. [Link]

  • Giebultowicz, J., et al. (2019). Development and validation of a rapid LC-MS/MS method for determination of methylated nucleosides and nucleobases in urine. Journal of Chromatography B, 1128, 121775. [Link]

  • Harahap, Y., et al. (2021). Method Development and Validation for Measuring O6-Methylguanine in Dried Blood Spot Using Ultra High-Performance Liquid Chromatography Tandem Mass Spectrometry. Drug Design, Development and Therapy, 15, 963-974. [Link]

  • Jackson, A. L., & Loeb, L. A. (2001). The contribution of endogenous sources of DNA damage to the promotion of cancer. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis, 477(1-2), 7-21. [Link]

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010).
  • Cooke, M. S., Evans, M. D., Dizdaroglu, M., & Lunec, J. (2003). Oxidative DNA damage: mechanisms, mutation, and disease. The FASEB Journal, 17(10), 1195-1214. [Link]

  • Relling, M. V., et al. (2006). An LC-MS/MS method for determination of O6-benzylguanine and its metabolite O6-benzyl-8-oxoguanine in human plasma. Journal of Chromatography B, 835(1-2), 1-6. [Link]

Sources

minimizing matrix effects in biological samples for 8-Methylguanine analysis

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Minimizing Matrix Effects and Ensuring Assay Robustness

Welcome to the technical support center for the bioanalysis of 8-Methylguanine (8-MeG). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of accurately quantifying 8-MeG in biological samples. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your assays effectively.

Matrix effects are a significant challenge in LC-MS/MS-based bioanalysis, often leading to inaccurate and irreproducible results. This is particularly true for small, polar molecules like 8-MeG, a key biomarker for DNA damage. This guide will provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you minimize matrix effects and ensure the integrity of your data.

Section 1: Troubleshooting Guide

This section addresses common issues encountered during the analysis of this compound, providing potential causes and actionable solutions.

Issue 1: Low Analyte Recovery

You've processed your samples, but the signal for this compound is significantly lower than expected in your QC samples, or even undetectable in your study samples.

Potential Cause Explanation Recommended Solution
Inefficient Sample Lysis/DNA Hydrolysis This compound is a DNA adduct. Incomplete liberation of 8-MeG from the DNA backbone will naturally lead to low recovery.Ensure your DNA extraction and hydrolysis protocol is optimized. For enzymatic hydrolysis, verify the activity of your enzymes (e.g., nuclease P1, alkaline phosphatase). For acid hydrolysis, ensure the concentration, temperature, and time are appropriate to release the purine base without degradation.
Suboptimal Solid-Phase Extraction (SPE) Protocol The choice of SPE sorbent and the wash/elution steps are critical for retaining and then recovering a polar analyte like 8-MeG.Sorbent Selection: For a polar molecule like 8-MeG, consider mixed-mode cation exchange SPE cartridges. These sorbents offer a dual retention mechanism (ion exchange and reversed-phase) that can effectively capture 8-MeG while allowing for the removal of interfering matrix components. pH Adjustment: Ensure the pH of your sample load is at least 2 pH units below the pKa of 8-MeG to ensure it is protonated and can bind effectively to the cation exchange sorbent. Wash Steps: Use a series of washes with increasing organic solvent concentration to remove non-polar interferences without prematurely eluting the analyte. Elution: Elute with a solvent containing a base (e.g., 5% ammonium hydroxide in methanol) to neutralize the charge on 8-MeG and release it from the sorbent.
Analyte Loss During Evaporation/Reconstitution This compound can be lost due to adsorption to the walls of tubes during the dry-down step, or it may not fully redissolve in the reconstitution solvent.Evaporation: Use a gentle stream of nitrogen and a controlled temperature (e.g., 35-40°C). Avoid prolonged drying after the solvent has evaporated. Reconstitution: Reconstitute in a solvent that is compatible with your initial mobile phase conditions. For HILIC chromatography, this will typically be a high percentage of organic solvent (e.g., 90% acetonitrile in water with a buffer). Vortex and sonicate to ensure complete dissolution.

Issue 2: Significant Ion Suppression or Enhancement

Your this compound peak is present, but its intensity varies erratically between samples, and your internal standard signal is also inconsistent.

Potential Cause Explanation Recommended Solution
Co-elution with Phospholipids Phospholipids from plasma or serum are notorious for causing ion suppression in electrospray ionization (ESI).Sample Preparation: Incorporate a protein precipitation step (e.g., with acetonitrile or methanol) prior to SPE. For plasma samples, a specific phospholipid removal plate or cartridge can be highly effective.[1] Chromatography: Optimize your LC gradient to ensure 8-MeG elutes in a region free from the bulk of the phospholipids. A diversion valve can also be used to direct the early-eluting, highly suppressing components to waste.
High Salt Concentration in the Final Extract Salts from the biological matrix or buffers used during sample preparation can compete with the analyte for ionization in the ESI source.Sample Preparation: Ensure your SPE wash steps effectively remove salts. If using LLE, a back-extraction with water can help reduce salt content. Chromatography: Utilize a volatile mobile phase buffer system (e.g., ammonium formate or ammonium acetate) at a low concentration (e.g., 5-10 mM).
Inadequate Chromatographic Separation If this compound co-elutes with other endogenous matrix components, it can lead to ion suppression or enhancement.Column Chemistry: For polar analytes like 8-MeG, Hydrophilic Interaction Liquid Chromatography (HILIC) is often more effective than traditional reversed-phase chromatography.[2][3] A HILIC column will retain 8-MeG while allowing many of the less polar matrix components to elute earlier. Gradient Optimization: Develop a shallow gradient to maximize the separation between 8-MeG and any closely eluting interferences.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the best internal standard for this compound analysis?

For quantitative LC-MS/MS analysis, the gold standard is a stable isotope-labeled (SIL) internal standard of the analyte.[4][5] Therefore, the ideal internal standard for this compound is a SIL-8-Methylguanine (e.g., ¹³C, ¹⁵N-labeled). The SIL internal standard will have nearly identical chemical and physical properties to the unlabeled analyte, meaning it will behave similarly during sample extraction, chromatography, and ionization.[6] This co-elution and co-ionization allow it to effectively compensate for matrix effects and variations in instrument response, leading to more accurate and precise quantification.[7] If a SIL-8-MeG is not available, a structural analog can be used, but it is crucial to demonstrate that it does not suffer from differential matrix effects compared to the analyte.

Q2: How should I validate my bioanalytical method for this compound?

Your method validation should be conducted in accordance with regulatory guidelines from bodies such as the FDA or EMA.[8][9] Key validation parameters for a chromatographic method include:

  • Selectivity and Specificity: Demonstrate that the method can differentiate 8-MeG from endogenous matrix components and other related compounds.

  • Matrix Effect: Assess the impact of the biological matrix on the ionization of 8-MeG. This is typically done by comparing the response of the analyte in a post-extraction spiked blank matrix to the response in a neat solution.

  • Calibration Curve: Establish the relationship between the instrument response and the concentration of 8-MeG over a defined range.

  • Accuracy and Precision: Determine the closeness of the measured values to the true values (accuracy) and the degree of scatter between replicate measurements (precision). This should be assessed within a single run (intra-day) and between different runs (inter-day).

  • Recovery: Evaluate the efficiency of the extraction procedure.

  • Stability: Assess the stability of 8-MeG in the biological matrix under various storage and processing conditions (e.g., freeze-thaw cycles, bench-top stability, long-term storage).

Q3: What are the best practices for collecting and storing biological samples for this compound analysis?

To ensure the integrity of your samples and the accuracy of your results, follow these best practices:

  • Urine: Collect mid-stream urine samples in sterile containers. For long-term storage, freeze at -80°C as soon as possible after collection. It is important to warm frozen urine samples (e.g., to 37°C) to redissolve any precipitates before analysis.[10]

  • Plasma/Serum: Collect whole blood in appropriate anticoagulant tubes (e.g., EDTA for plasma). Process the blood to separate plasma or serum within one hour of collection. Immediately freeze the plasma or serum at -80°C.

  • General: Avoid repeated freeze-thaw cycles. Aliquot samples into smaller volumes before freezing if multiple analyses are planned. Clearly label all samples with unique identifiers.

Q4: Should I use Protein Precipitation, Liquid-Liquid Extraction (LLE), or Solid-Phase Extraction (SPE) for my samples?

The choice of sample preparation technique depends on the complexity of the matrix and the required sensitivity of the assay.

  • Protein Precipitation (PPT): This is a simple and fast method for removing proteins from plasma or serum. However, it is a relatively "dirty" cleanup, as it does not remove other matrix components like salts and phospholipids, which can cause significant ion suppression.

  • Liquid-Liquid Extraction (LLE): LLE can provide a cleaner extract than PPT. However, developing a robust LLE method for a polar analyte like 8-MeG can be challenging, often requiring ion-pairing reagents or derivatization, which adds complexity to the workflow.

  • Solid-Phase Extraction (SPE): SPE is generally the most effective technique for cleaning up complex biological samples for LC-MS/MS analysis.[11] It offers a high degree of selectivity and can effectively remove proteins, salts, and phospholipids. For this compound, a mixed-mode cation exchange SPE is highly recommended for optimal cleanup and recovery.

Section 3: Experimental Protocols & Visualizations

Protocol: Mixed-Mode Cation Exchange SPE for this compound from Urine

This protocol provides a starting point for the extraction of this compound from human urine using a mixed-mode cation exchange solid-phase extraction cartridge.

Materials:

  • Mixed-mode cation exchange SPE cartridges (e.g., 30 mg/1 mL)

  • Urine samples, thawed and vortexed

  • Stable isotope-labeled this compound internal standard

  • Methanol (HPLC grade)

  • Deionized water

  • Formic acid

  • Ammonium hydroxide

  • SPE vacuum manifold

  • Nitrogen evaporator

  • Autosampler vials

Procedure:

  • Sample Pre-treatment:

    • Thaw urine samples in a 37°C water bath to ensure all precipitates are redissolved.[10]

    • Centrifuge the samples at 4000 x g for 10 minutes to pellet any particulates.

    • To 500 µL of supernatant, add 50 µL of the internal standard solution.

    • Add 500 µL of 2% formic acid in water and vortex to mix. This ensures the 8-MeG is protonated.

  • SPE Cartridge Conditioning:

    • Place the SPE cartridges on the vacuum manifold.

    • Condition the cartridges with 1 mL of methanol.

    • Equilibrate the cartridges with 1 mL of 2% formic acid in water. Do not allow the cartridges to go dry.

  • Sample Loading:

    • Load the pre-treated sample onto the SPE cartridge at a slow, steady flow rate (approx. 1 drop per second).

  • Washing:

    • Wash the cartridge with 1 mL of 2% formic acid in water to remove polar interferences.

    • Wash the cartridge with 1 mL of methanol to remove non-polar interferences.

  • Elution:

    • Dry the cartridges under vacuum for 5 minutes.

    • Place clean collection tubes in the manifold.

    • Elute the this compound with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the sample in 100 µL of 90:10 acetonitrile/water with 0.1% formic acid for HILIC analysis.

    • Vortex and transfer to an autosampler vial.

Visualizing the Workflow

The following diagrams illustrate the key processes in this compound analysis.

8_MeG_Analysis_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis Analysis Sample Biological Sample (Urine, Plasma) Spike Spike with SIL-8-MeG IS Sample->Spike Pretreat Pre-treatment (e.g., Acidification) Spike->Pretreat SPE Solid-Phase Extraction (SPE) Pretreat->SPE Elute Elution SPE->Elute DryRecon Dry & Reconstitute Elute->DryRecon LC HILIC Separation DryRecon->LC MS Tandem Mass Spec (MS/MS) Detection LC->MS Data Data Processing & Quantification MS->Data

Caption: Overall workflow for this compound analysis.

Matrix_Effect_Mechanism Mechanism of Ion Suppression cluster_source ESI Source Droplet Charged Droplet GasPhase Gas-Phase Ions (To Mass Analyzer) Droplet->GasPhase Solvent Evaporation Analyte Analyte Ions (A+) Analyte->Droplet Matrix Matrix Ions (M+) Matrix->Droplet Matrix->Analyte Competition for charge & surface access MS Mass Analyzer GasPhase->MS Detection

Sources

Technical Support Center: High-Sensitivity 8-Methylguanine Detection

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Needle in the Haystack" Problem

Detecting 8-Methylguanine (8-mG) is an analytical challenge distinct from measuring its more common isomers, 7-Methylguanine (7-mG) or O6-Methylguanine (O6-mG). While 7-mG is the most abundant product of methylation (accounting for ~70-80% of alkylation events), 8-mG is a minor lesion. Furthermore, it is structurally isomeric to 7-mG and O6-mG, and isobaric (same mass) to these dominant adducts.

The Core Challenge: Your assay must not only detect femtomolar concentrations but must also chromatographically resolve 8-mG from the massive background signal of 7-mG. Failure to separate these isomers results in false positives and "ghost peaks."

This guide prioritizes Isotope-Dilution LC-MS/MS (ID-LC-MS/MS) as the gold standard for sensitivity and specificity, while introducing Electrochemical Detection as an emerging high-sensitivity alternative.

Module 1: Sample Preparation & Hydrolysis Strategy

The Critical Decision: Acid vs. Enzymatic Hydrolysis The stability of the N-glycosidic bond differs between methylated guanines. 7-mG depurinates spontaneously (labile). 8-mG is more stable.

  • Protocol A: Enzymatic Digestion (Recommended for High Integrity)

    • Target Analyte: 8-Methyl-2'-deoxyguanosine (8-mdG).

    • Why: Preserves the nucleoside structure, confirming the adduct was incorporated in DNA.

    • Reagents: Micrococcal Nuclease (MN) + Spleen Phosphodiesterase (SPD) + Alkaline Phosphatase (ALP).

    • Caution: Commercial enzymes are often contaminated with deaminase activity, which can convert adenosine to inosine, interfering with downstream analysis. Always use HPLC-purified enzymes.

  • Protocol B: Thermal Acid Hydrolysis (Rapid Screening)

    • Target Analyte: this compound (free base).

    • Why: Faster, releases all adducts including those already depurinated.

    • Method: 0.1 M HCl at 70°C for 30-45 mins.

    • Risk: High risk of converting normal Guanine into artifacts if oxidizing agents are present.

Workflow Visualization

SamplePrep Sample Biological Sample (Tissue/Blood) DNA_Ext Genomic DNA Extraction Sample->DNA_Ext Decision Hydrolysis Method? DNA_Ext->Decision Acid Acid Hydrolysis (0.1M HCl, 70°C) Decision->Acid Total Burden Enzyme Enzymatic Digestion (NP1/SPD/ALP) Decision->Enzyme Integrity CleanUp SPE Enrichment (C18 or PGC) Acid->CleanUp Enzyme->CleanUp Anal_Base Analyte: This compound CleanUp->Anal_Base From Acid Anal_Nucl Analyte: 8-mdG CleanUp->Anal_Nucl From Enzyme

Caption: Figure 1. Dual-stream sample preparation workflow selecting between total adduct burden (Acid) and intact nucleoside verification (Enzymatic).

Module 2: LC-MS/MS Optimization (The Gold Standard)

To achieve femtomolar sensitivity (


 mol), you must utilize Isotope Dilution  with Multiple Reaction Monitoring (MRM) .
1. Internal Standards

Never rely on external calibration curves. Matrix effects in urine or hydrolyzed DNA will suppress ionization.

  • Requirement: Use stable isotope-labeled standards (

    
    -8-mG).
    
  • Spiking: Add the internal standard before hydrolysis/digestion to account for recovery losses during SPE.

2. Chromatographic Separation (The "Ghost Peak" Fix)

8-mG and 7-mG have the same parent mass (


 166 for base) and similar fragmentation patterns.
  • Column Choice: A standard C18 column often co-elutes these isomers.

  • Recommendation: Use a Porous Graphitic Carbon (PGC) column or a HILIC (Hydrophilic Interaction Liquid Chromatography) column. PGC columns offer superior retention for polar purines and can resolve 7-mG (elutes earlier) from 8-mG (elutes later).

3. Mass Spectrometry Parameters

Table 1: Recommended MRM Transitions for this compound

AnalytePrecursor Ion (

)
Product Ion (

)
Collision Energy (eV)Purpose
This compound 166.1149.125Quantifier (Loss of NH3)
This compound 166.1124.135Qualifier
7-Methylguanine 166.1149.125Interference (Must separate by RT)
IS (

-8-mG)
169.1152.125Internal Standard
Module 3: Emerging Technologies (Electrochemical)

For point-of-care or rapid screening where MS is unavailable, electrochemical sensors using nanomaterials are achieving limits of detection (LOD) rivaling MS.

  • Mechanism: Guanine is the most easily oxidizable base. Methylation at the C8 position alters the electron density, shifting the oxidation potential.

  • Sensor Architecture: Glassy Carbon Electrode (GCE) modified with Reduced Graphene Oxide (rGO) or Multi-Walled Carbon Nanotubes (MWCNTs) .

  • Advantage: These nanomaterials increase the active surface area and facilitate electron transfer, enhancing the signal-to-noise ratio by 100-fold compared to bare electrodes.

Troubleshooting & FAQs
Q1: I see a peak at the expected mass, but the ratio of Quantifier/Qualifier ions is off. What is happening?

A: You likely have co-elution of an isomer .

  • Diagnosis: 7-mG is ubiquitous. If your chromatographic resolution is poor, the tail of the massive 7-mG peak will merge with the small 8-mG peak.

  • Fix: Switch to a PGC column or lower the organic modifier gradient slope (e.g., 0.1% Formic Acid in Water/Methanol) to slow down elution and separate the peaks.

Q2: My recovery rates after Solid Phase Extraction (SPE) are inconsistent (<40%).

A: 8-mG is moderately polar.

  • Diagnosis: If using C18 SPE cartridges, 8-mG may break through during the wash step if the wash solvent is too strong (e.g., >5% Methanol).

  • Fix:

    • Use MCX (Mixed-Mode Cation Exchange) cartridges. 8-mG becomes positively charged at low pH.

    • Load in 0.1% Formic Acid (pH < 3).

    • Wash with 100% Methanol (removes neutrals).

    • Elute with 5% Ammonium Hydroxide in Methanol (releases the charged 8-mG).

Q3: Can I use antibody-based assays (ELISA) for 8-mG?

A: Not recommended for quantitative work. Most commercial antibodies for methylated guanine have high cross-reactivity with 8-oxo-Guanine (oxidative damage) and normal Guanine. Given that normal Guanine is


 times more abundant, even 0.01% cross-reactivity will swamp your signal. Stick to LC-MS/MS or Electrochemical methods.
Logic Tree: Troubleshooting Sensitivity Issues

Troubleshooting Problem Low Sensitivity / No Signal for 8-mG CheckIS Is Internal Standard Signal Stable? Problem->CheckIS MatrixEffect Ion Suppression Detected CheckIS->MatrixEffect No (IS Low) CheckRT Check Retention Time CheckIS->CheckRT Yes (IS Normal) Dilute Action: Dilute Sample or Improve SPE Cleanup MatrixEffect->Dilute Isomer Interference from 7-mG CheckRT->Isomer Peak Broad/Shifted Loss Sample Loss CheckRT->Loss No Peak ChangeCol Action: Switch to PGC Column or Change Mobile Phase pH Isomer->ChangeCol SPE_Opt Action: Switch to MCX SPE (Cation Exchange) Loss->SPE_Opt

Caption: Figure 2. Diagnostic logic tree for resolving sensitivity and signal loss issues in 8-mG analysis.

References
  • IARC Working Group. (2011). Measurement of DNA Adducts. International Agency for Research on Cancer.

  • Singh, R., et al. (2006). "Simultaneous quantitation of 7-methyl- and O6-methylguanine adducts in DNA by liquid chromatography-positive electrospray tandem mass spectrometry." Journal of Chromatography B.

  • Giebułtowicz, J., et al. (2019).[1] "Development and validation of a rapid LC-MS/MS method for determination of methylated nucleosides and nucleobases in urine." Journal of Chromatography B.

  • Zhang, Y., et al. (2019).[2][3] "Electrochemical analysis of 8-hydroxy-2'-deoxyguanosine with enhanced sensitivity based on exonuclease-mediated functional nucleic acid." Talanta.

  • European Standards Committee on Oxidative DNA Damage (ESCODD). (2003). "Measurement of DNA oxidation in human cells by chromatographic and enzymic methods." Free Radical Biology and Medicine.

Sources

addressing poor peak shape in 8-Methylguanine chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Challenge of Polar Purines

Welcome to the technical support hub. If you are analyzing 8-Methylguanine (8-MG), you are likely dealing with a hydrolyzed DNA sample or a biological fluid matrix. 8-MG is a polar, amphoteric purine base. Its structural properties—specifically the basic nitrogen atoms (N7/N3) and the acidic amide-like moiety (N1-H)—make it notoriously difficult to chromatograph with symmetrical peak shape.

This guide moves beyond generic advice. We address the specific physicochemical interactions between 8-MG and modern stationary phases (HILIC and RP-HPLC) to resolve tailing, splitting, and retention loss.

Part 1: Diagnostic Workflow

Before adjusting your method, use this logic tree to identify the root cause of your peak distortion.

Visual Diagnostic Tree

G Start Symptom: Poor 8-MG Peak Shape Tailing Peak Tailing (As > 1.5) Start->Tailing Fronting Peak Fronting / Shark Fin Start->Fronting Split Split or Double Peaks Start->Split CheckMode Chromatographic Mode? Tailing->CheckMode Load_Check Check Mass Load Fronting->Load_Check Solvent_Check Check Injection Solvent Split->Solvent_Check RP_Cause Cause: Silanol Interaction (Secondary Interaction) CheckMode->RP_Cause Reversed Phase HILIC_Cause Cause: Low Buffer Capacity or pH Mismatch CheckMode->HILIC_Cause HILIC Solubility Cause: Solubility Limit (Precipitation) Load_Check->Solubility High Conc. Mismatch Cause: Solvent Strength Mismatch (Strong Solvent Effect) Solvent_Check->Mismatch Wrong Diluent

Figure 1: Diagnostic logic flow for identifying the root cause of this compound peak distortions.

Part 2: Troubleshooting Tailing (The "Silanol" Effect)

User Question: "I am running 8-MG on a C18 column with 0.1% Formic Acid. The peak is tailing significantly (Asymmetry > 2.0). Why is this happening?"

Technical Insight: In Reversed-Phase HPLC (RP-HPLC), this compound acts as a weak base. At acidic pH (like 0.1% formic acid, pH ~2.7), the N7/N3 nitrogens are protonated (positively charged). The silica support of your C18 column contains residual silanol groups (Si-OH) which can deprotonate to form Si-O⁻.

The tailing is caused by Secondary Interactions : The cationic 8-MG is attracted to the anionic silanols via ion-exchange mechanisms, dragging the peak tail.

Protocol: Eliminating Silanol Activity
  • Switch to Ammonium Formate (pH 3.5 - 4.0): Formic acid alone provides protons but low ionic strength. Ammonium ions (NH₄⁺) act as "scavengers," competing with 8-MG for the active silanol sites, effectively blocking them.

    • Recipe: 10 mM Ammonium Formate adjusted to pH 3.7 with Formic Acid.

  • Use a "Polar-Embedded" or "Hybrid" Column: Standard C18 columns often fail here. Switch to a column with a positively charged surface modification (e.g., Waters CSH or Agilent Poroshell HPH) which repels the protonated base, or a hybrid particle (BEH) that has fewer surface silanols.

  • HILIC Alternative (Recommended): If RP-HPLC continues to fail, switch to HILIC (Hydrophilic Interaction Liquid Chromatography). 8-MG is highly polar; HILIC retains it via a water layer mechanism, avoiding the hydrophobic adsorption issues entirely.

Part 3: Troubleshooting Split Peaks (The "Solvent Mismatch")

User Question: "I switched to HILIC to improve retention. Now my 8-MG peak looks like a doublet or has a shoulder. I dissolved my sample in water."

Technical Insight: This is the most common error in HILIC. In HILIC, water is the strong solvent (eluting solvent), and Acetonitrile (ACN) is the weak solvent.[1]

  • If you inject 8-MG dissolved in 100% water, the "plug" of water travels down the column, preventing the analyte from interacting with the stationary phase's water layer. The analyte travels faster than the mobile phase initially, causing band broadening or splitting.

Data: Solvent Strength Mismatch Table
Chromatographic ModeStrong Solvent (Eluter)Weak Solvent (Retainer)Correct Injection Diluent
Reversed Phase (C18) Acetonitrile / MethanolWater / BufferHigh Aqueous (e.g., 95% Buffer / 5% ACN)
HILIC (Silica/Amide) Water / BufferAcetonitrileHigh Organic (e.g., 90% ACN / 10% Buffer)
Protocol: Correcting HILIC Injection
  • Evaporate and Reconstitute: If your sample is in water (e.g., from DNA hydrolysis), dry it down (SpeedVac) and reconstitute in 90:10 ACN:Buffer .

  • Solubility Check: If 8-MG precipitates in 90% ACN, use the "Sandwich Injection" technique or lower the organic content to 80%, but keep injection volume low (< 2 µL).

Part 4: Mechanism of Action (HILIC vs. RP)

To master the separation, you must visualize how 8-MG interacts with the column.

Mechanism cluster_RP Reversed Phase (C18) Failure Mode cluster_HILIC HILIC Success Mode RP_Stationary Stationary Phase: C18 Chains (Hydrophobic) RP_Interaction 8-MG (Polar/Charged) Repelled by C18 Attracted to Silanols RP_Stationary->RP_Interaction Weak Retention HILIC_Stationary Stationary Phase: Amide/Silica (Polar) Water_Layer Stagnant Water Layer (Enriched on Surface) HILIC_Stationary->Water_Layer HILIC_Interaction 8-MG Partitions into Water Layer Water_Layer->HILIC_Interaction Partitioning

Figure 2: Mechanistic comparison. RP fails due to silanol attraction and hydrophobic repulsion. HILIC succeeds via partitioning into the surface water layer.

Part 5: Validated Method Parameters (Cheat Sheet)

For a robust starting point, utilize these parameters derived from successful 8-MG separations in biological matrices.

Recommended HILIC Method (LC-MS Compatible)
  • Column: Amide-functionalized particle (e.g., TSKgel Amide-80 or BEH Amide), 2.1 x 100 mm, 1.7 µm.

  • Mobile Phase A: 10 mM Ammonium Formate, pH 3.7 (in Water).

  • Mobile Phase B: Acetonitrile (0.1% Formic Acid).[2]

  • Gradient:

    • 0 min: 95% B

    • 10 min: 50% B

    • Re-equilibration: 5 mins at 95% B.

  • Flow Rate: 0.3 mL/min.

  • Injection: 2 µL (Sample in 90% ACN).

Recommended RP-HPLC Method (UV Detection)
  • Column: Polar-Embedded C18 (e.g., Waters SymmetryShield or Agilent SB-Aq).

  • Buffer: 20 mM Potassium Phosphate (pH 3.0) + 5 mM Ion Pair Reagent (if MS is not used).

  • Note: Phosphate buffers suppress MS ionization; use only for UV/ECD detection.

References

  • Agilent Technologies. (2019). Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. Agilent Technical Notes. Link

  • Giebułtowicz, J., et al. (2019).[3] Development and validation of a rapid LC-MS/MS method for determination of methylated nucleosides and nucleobases in urine. Journal of Chromatography B. Link[3]

  • Waters Corporation. (2023). Troubleshooting Peak Shape Problems in HPLC: The Silanol Effect. Waters Knowledge Base. Link

  • Phenomenex. (2025).[4][5] HPLC Troubleshooting Mini Guide - Peak Issues. Phenomenex Technical Guides. Link

  • Separation Science. (2025). HPLC Troubleshooting for Purine Peak Issues: Strategies to Improve Retention and Performance.Link

Sources

Technical Guide: HPLC Column Selection & Optimization for 8-Methylguanine Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

8-Methylguanine (8-MeG) is a methylated purine derivative often analyzed as a biomarker for DNA alkylation damage or as a minor metabolite in biological fluids. Its analysis presents specific chromatographic challenges:

  • Polarity: Like guanine, it is highly polar, leading to poor retention on standard C18 columns.

  • Structural Isomers: It must be chromatographically resolved from its abundant isomer, 7-Methylguanine (7-MeG) , and the oxidative lesion 8-Oxoguanine (8-oxoG) .

  • Peak Tailing: As a basic nitrogenous heterocycle, it interacts strongly with residual silanols on silica-based columns, causing severe peak tailing.

This guide moves beyond generic "C18" recommendations, providing a mechanistic approach to selecting the correct stationary phase and optimizing separation physics.

Part 1: Column Selection Strategy

Do not default to a standard C18 column. The selection must be driven by your specific matrix and detection method (UV vs. MS).

Decision Matrix: Selecting the Right Stationary Phase
FeatureHigh-Strength Silica C18 (e.g., T3, Aq) Pentafluorophenyl (PFP) Porous Graphitic Carbon (PGC)
Primary Mechanism Hydrophobic Interaction + Polar Retention

Interaction + Dipole-Dipole
Charge-Induced Dipole + Hydrophobic
Best For General quantification in clean matricesSeparating 8-MeG from 7-MeG Extreme retention of polar metabolites
Aqueous Stability High (100% Aqueous compatible)ModerateExcellent
Peak Shape Good (if end-capped)Excellent for isomersCan be broad without specific modifiers
Recommendation Start Here for general assays.Gold Standard for isomer resolution.Use for difficult biological fluids (urine).
Q: Why is a standard C18 often insufficient for this compound?

A: Standard C18 columns often suffer from "phase collapse" or "dewetting" when running at the high aqueous conditions (>95% water) required to retain polar purines. Furthermore, the hydrophobic mechanism alone often fails to resolve the positional isomers (7-MeG vs 8-MeG) because their hydrophobicity is nearly identical.

  • Solution: Use a "Polar-Embedded" or "Aqueous-Stable" C18, or switch to a PFP phase which utilizes fluorine-ring interactions to discriminate between the electron distributions of the purine isomers [1].

Q: When should I choose a PFP (Pentafluorophenyl) column?

A: Choose PFP when you observe co-elution between this compound and 7-Methylguanine. The fluorine atoms on the PFP ring create a strong electron-deficient face that interacts specifically with the


-electron cloud of the purine ring. The position of the methyl group (N7 vs C8) alters the electron density, allowing the PFP phase to pull the peaks apart significantly better than C18 [2].
Part 2: Mobile Phase & Method Optimization
The pH Factor: Controlling Ionization and Tailing

This compound is an amphoteric molecule.

  • Acidic pH (< 3.0): The molecule is protonated (cationic). This increases solubility but reduces retention on C18. However, low pH suppresses the ionization of residual silanols (

    
    
    
    
    
    
    
    ) on the column, drastically reducing peak tailing .
  • Alkaline pH (> 9.0): Not recommended for silica columns due to dissolution risks, though hybrid particles can withstand it.

Recommended Mobile Phase Systems
ParameterLC-MS/MS (Volatile) HPLC-UV / ECD (Non-Volatile)
Buffer 10 mM Ammonium Formate20-50 mM Potassium Phosphate
pH 3.5 - 4.0 (Adjust with Formic Acid)3.0 - 3.5 (Adjust with Phosphoric Acid)
Organic Modifier Methanol (Better solvation for purines)Acetonitrile (Lower UV cutoff)
Flow Rate 0.2 - 0.4 mL/min (2.1 mm ID)1.0 mL/min (4.6 mm ID)
Part 3: Troubleshooting Guide
Issue 1: Severe Peak Tailing (Asymmetry > 1.5)
  • Cause: Secondary interactions between the protonated amine of 8-MeG and ionized silanols on the silica surface.

  • Fix 1 (Method): Lower the pH of the mobile phase to < 3.0.

  • Fix 2 (Hardware): Switch to a "Hybrid Particle" column (e.g., Ethylene Bridged Hybrid) which has fewer surface silanols.

  • Fix 3 (Additive): For UV detection only, add 5-10 mM Triethylamine (TEA) as a silanol blocker. Do not use TEA for LC-MS.

Issue 2: Retention Time Drift
  • Cause: Phase dewetting. If you are running 100% aqueous buffer to retain the peak, the C18 chains may collapse onto the silica surface, losing interaction area.

  • Fix: Ensure your column is rated for "100% Aqueous" stability. Alternatively, pulse the column with 100% Organic for 10 minutes to re-wet the chains, then re-equilibrate.

Issue 3: Co-elution with Guanine or 7-MeG
  • Cause: Insufficient selectivity.

  • Fix: Lower the column temperature to 10-20°C. Purine separations often improve at lower temperatures due to increased hydrogen bonding stability. If this fails, switch to a PFP column.

Part 4: "Gold Standard" Experimental Protocol

Objective: Separation of this compound from 7-Methylguanine and Guanine in biological extract.

1. Column Configuration:

  • Stationary Phase: Fluorophenyl (PFP) or High-Strength Silica C18 (HSS T3).

  • Dimensions: 100 mm x 2.1 mm, 1.7 µm or 2.6 µm particle size (UHPLC).

2. Mobile Phase Preparation:

  • Line A: 10 mM Ammonium Formate in Water, pH 3.5 (adjusted with Formic Acid).

  • Line B: Methanol (LC-MS grade).

3. Gradient Profile:

  • Initial: 98% A / 2% B (Hold for 1.0 min to load polar bases).

  • Ramp: Linear gradient to 10% B over 6 minutes. (Shallow gradient is critical for isomer resolution).

  • Wash: Ramp to 90% B at 6.1 min, hold for 2 mins.

  • Re-equilibration: 98% A for 4 minutes.

4. Detection Settings:

  • UV: 254 nm (primary) and 280 nm.

  • MS/MS: Positive ESI. Monitor transition m/z 166

    
     149 (loss of 
    
    
    
    ) or m/z 166
    
    
    124 [3].
Part 5: Visualization & Logic Flow
Figure 1: Column Selection Decision Tree

ColumnSelection Start Start: this compound Analysis IsomerCheck Are 7-Methylguanine or structural isomers present? Start->IsomerCheck MatrixCheck Is the matrix complex? (e.g., Urine, Plasma) IsomerCheck->MatrixCheck No (General Profiling) PFP Recommendation: PFP (Pentafluorophenyl) (Best for Isomer Selectivity) IsomerCheck->PFP Yes (Critical Separation) PGC Recommendation: Porous Graphitic Carbon (Best for Polar Retention) MatrixCheck->PGC Yes (High Interference) C18Aq Recommendation: High-Strength Silica C18 (100% Aqueous Stable) MatrixCheck->C18Aq No (Clean Standard/DNA)

Caption: Decision logic for selecting the optimal stationary phase based on sample complexity and isomer presence.

Figure 2: Troubleshooting Peak Tailing

TailingFix Problem Problem: Peak Tailing (>1.5) CheckPH Check Mobile Phase pH Problem->CheckPH Action1 Lower pH to < 3.0 (Suppress Silanols) CheckPH->Action1 If pH > 4 CheckCol Check Column Type CheckPH->CheckCol If pH is OK Action2 Switch to Hybrid (BEH) or PFP Phase CheckCol->Action2 If using Std Silica

Caption: Workflow for diagnosing and correcting peak tailing issues specific to basic purine derivatives.

References
  • Sigma-Aldrich. (2023). UHPLC Analysis of Nucleosides on Supel™ Carbon LC Column. Link

  • Agilent Technologies. (2019). A Tail of Two Peaks: Troubleshooting Poor Peak Shape. Link

  • National Institutes of Health (NIH). (2004). Simultaneous HPLC analysis of 8-hydroxydeoxyguanosine and 7-methylguanine in urine. Link

  • Cayman Chemical. (2023). 7-Methylguanine Product Information & References. Link

  • Waters Corporation. (2021). Troubleshooting Peak Shape Problems in HPLC. Link

Technical Support Center: Strategies to Improve the Recovery of 8-Methylguanine from Complex Matrices

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to enhancing the recovery and quantification of 8-Methylguanine (8-MeG) from complex biological matrices. As a methylated nucleobase adduct, 8-MeG is a critical biomarker for assessing DNA damage and repair mechanisms in response to alkylating agents and methyl radicals.[1] Its accurate measurement is pivotal in toxicology, cancer research, and drug development. However, its polar nature and the complexity of matrices like plasma, urine, and tissue homogenates present significant analytical challenges.

This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the intricacies of 8-MeG analysis and achieve reliable, reproducible results.

Section 1: Understanding the Challenges in this compound Analysis

The primary hurdles in 8-MeG quantification from biological samples stem from its physicochemical properties and the inherent complexity of the sample matrix. Key challenges include:

  • Low concentrations: Endogenous or exposure-related levels of 8-MeG can be extremely low, requiring highly sensitive analytical methods.

  • Matrix effects: Co-eluting endogenous components in biological fluids can cause ion suppression or enhancement in mass spectrometry-based assays, leading to inaccurate quantification.[2][3][4]

  • Poor retention in reversed-phase chromatography: this compound is a polar molecule, which can lead to insufficient retention on traditional C18 columns, resulting in co-elution with other polar interferences.

  • Sample preparation inefficiencies: Inefficient extraction and cleanup can lead to low recovery and the introduction of interfering substances.

This guide will provide strategies to systematically address and overcome these challenges.

Section 2: Troubleshooting Guide - A Problem-and-Solution Approach

This section is structured in a question-and-answer format to directly address common issues encountered during 8-MeG analysis.

Issue 1: Low Recovery of this compound After Solid-Phase Extraction (SPE)

Question: My recovery of this compound is consistently low after using a reversed-phase SPE cartridge. What are the likely causes and how can I improve it?

Answer:

Low recovery in SPE is a frequent problem that can often be resolved by systematically evaluating each step of the process.[5][6][7][8][9] The polar nature of this compound means that its interaction with nonpolar stationary phases in reversed-phase SPE can be weak, leading to premature elution.

Causality-Driven Troubleshooting Steps:

  • Evaluate the Sorbent and Sample Loading Conditions:

    • The Problem: The sample loading solvent may be too strong, causing the polar 8-MeG to pass through the cartridge without being retained.[7]

    • The Solution:

      • Solvent Strength: Ensure your sample is loaded in a weak, aqueous solvent (e.g., dilute buffer or water with a low percentage of organic solvent). This maximizes the hydrophobic interaction between the analyte and the sorbent.

      • pH Adjustment: The charge state of this compound can influence its retention. Experiment with adjusting the pH of your sample to a neutral or slightly acidic condition to ensure it is in a less polar, more retainable form.

  • Assess the Wash Step:

    • The Problem: The wash solvent might be too strong, leading to the elution of 8-MeG along with the interferences.[5]

    • The Solution:

      • Use a wash solvent that is strong enough to remove interferences but weak enough to leave 8-MeG bound to the sorbent. Start with a very weak organic solvent concentration (e.g., 5% methanol in water) and gradually increase it if necessary while monitoring the wash eluate for your analyte.

  • Optimize the Elution Step:

    • The Problem: The elution solvent may not be strong enough or have the correct pH to efficiently desorb 8-MeG from the sorbent.[7]

    • The Solution:

      • Solvent Strength: Use a higher percentage of a strong organic solvent like methanol or acetonitrile in your elution solvent.

      • pH Modification: Adjusting the pH of the elution solvent can change the ionization state of 8-MeG, making it more soluble in the elution solvent and facilitating its release from the sorbent.

Issue 2: High Matrix Effects Observed in LC-MS/MS Analysis

Question: I am observing significant ion suppression for this compound when analyzing plasma samples. How can I mitigate these matrix effects?

Answer:

Matrix effects, particularly ion suppression in electrospray ionization (ESI), are a major challenge in LC-MS/MS bioanalysis.[2][3] They are caused by co-eluting compounds from the sample matrix that interfere with the ionization of the target analyte.

Strategies to Mitigate Matrix Effects:

  • Improve Chromatographic Separation:

    • The Logic: The most effective way to reduce matrix effects is to chromatographically separate this compound from the interfering matrix components.

    • The Approach:

      • Column Chemistry: Consider using a column with a different selectivity, such as a HILIC (Hydrophilic Interaction Liquid Chromatography) column, which is well-suited for retaining and separating polar compounds like 8-MeG.

      • Gradient Optimization: Develop a shallower gradient elution profile to increase the separation between your analyte and any closely eluting matrix components.

  • Enhance Sample Preparation:

    • The Logic: A more rigorous sample cleanup will remove a larger portion of the interfering matrix components before LC-MS/MS analysis.

    • The Approach:

      • Solid-Phase Extraction (SPE): If you are currently using protein precipitation, switching to a well-optimized SPE method can provide a much cleaner extract. Consider a mixed-mode SPE cartridge that combines reversed-phase and ion-exchange mechanisms for enhanced selectivity.

      • Liquid-Liquid Extraction (LLE): LLE can also be an effective technique for cleaning up complex samples. You will need to carefully select the extraction solvent and optimize the pH to ensure efficient partitioning of 8-MeG into the organic phase while leaving interfering substances in the aqueous phase.

  • Utilize an Isotope-Labeled Internal Standard:

    • The Logic: A stable isotope-labeled internal standard (e.g., ¹³C, ¹⁵N-labeled this compound) will co-elute with the analyte and experience the same degree of ion suppression or enhancement.

    • The Approach: By calculating the ratio of the analyte peak area to the internal standard peak area, you can accurately quantify your analyte, as the variability introduced by matrix effects will be normalized.

Issue 3: Poor Peak Shape and Tailing in HPLC

Question: My this compound peak shows significant tailing on my C18 column. What could be the cause and how can I improve the peak shape?

Answer:

Peak tailing can be caused by a variety of factors, including secondary interactions with the stationary phase, column overload, or issues with the mobile phase.

Troubleshooting Poor Peak Shape:

  • Address Secondary Interactions:

    • The Cause: Residual silanol groups on the silica-based stationary phase can interact with the basic amine groups of this compound, leading to peak tailing.

    • The Solution:

      • Mobile Phase Modifier: Add a small amount of a competing base, such as triethylamine (TEA), or an acidic modifier like formic acid or acetic acid to the mobile phase. These modifiers will interact with the active sites on the stationary phase, reducing their interaction with your analyte.

      • Column Choice: Use an end-capped column or a column with a base-deactivated stationary phase specifically designed to minimize these secondary interactions.

  • Check for Column Overload:

    • The Cause: Injecting too much analyte can saturate the stationary phase, leading to a distorted peak shape.

    • The Solution:

      • Dilute your sample and inject a smaller amount to see if the peak shape improves.

  • Ensure Mobile Phase Compatibility:

    • The Cause: If the sample is dissolved in a solvent that is much stronger than the initial mobile phase, it can cause peak distortion.

    • The Solution:

      • Whenever possible, dissolve your final extract in the initial mobile phase or a solvent of similar or weaker strength.

Section 3: Frequently Asked Questions (FAQs)

Q1: What is the best initial approach for extracting this compound from urine?

For urine samples, which are less complex than plasma, a simple "dilute-and-shoot" approach after a basic filtration step can sometimes be sufficient if you are using a sensitive LC-MS/MS system. However, for higher accuracy and to minimize matrix effects, a selective sample preparation method is recommended. Solid-Phase Extraction (SPE) using a mixed-mode cation exchange sorbent is often a good starting point. This will allow you to retain this compound through ion exchange while washing away neutral and acidic interferences.

Q2: Can I use an immunoassay for this compound quantification?

Immunoassays, such as ELISA, can be a high-throughput and sensitive method for quantifying specific molecules.[10][11] However, the availability of a highly specific antibody for this compound is crucial. Cross-reactivity with other methylated guanines or structurally similar endogenous molecules can be a concern. It is essential to validate the specificity of any immunoassay kit for your specific application and matrix.

Q3: How should I prepare tissue samples for this compound analysis?

Tissue samples first need to be homogenized. After homogenization, a DNA extraction is typically performed.[12] The extracted DNA is then subjected to hydrolysis (either acidic or enzymatic) to release the individual nucleobases, including this compound. Following hydrolysis, the sample can be further purified using SPE or LLE before analysis by HPLC or LC-MS/MS.

Section 4: Detailed Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for this compound from Plasma

This protocol provides a starting point for developing a robust SPE method for 8-MeG from a plasma matrix. Optimization will likely be required based on your specific instrumentation and reagents.

Materials:

  • Mixed-mode cation exchange SPE cartridges (e.g., C8 with sulfonic acid)

  • Plasma sample

  • Internal Standard (isotope-labeled this compound)

  • Methanol

  • Acetonitrile

  • Formic Acid

  • Ammonium Hydroxide

  • Deionized water

  • SPE manifold

Step-by-Step Methodology:

  • Sample Pre-treatment:

    • Thaw plasma samples on ice.

    • Spike the plasma with the internal standard.

    • Acidify the plasma sample by adding an equal volume of 2% formic acid in water. This ensures that the this compound is protonated for efficient binding to the cation exchange sorbent.

    • Vortex and centrifuge to pellet proteins.

  • SPE Cartridge Conditioning:

    • Condition the cartridge with 1 mL of methanol.

    • Equilibrate the cartridge with 1 mL of deionized water.

    • Equilibrate the cartridge with 1 mL of 2% formic acid in water.

  • Sample Loading:

    • Load the pre-treated plasma supernatant onto the SPE cartridge at a slow, consistent flow rate (e.g., 1 mL/min).

  • Washing:

    • Wash the cartridge with 1 mL of 2% formic acid in water to remove polar interferences.

    • Wash the cartridge with 1 mL of methanol to remove non-polar interferences.

  • Elution:

    • Elute the this compound with 1 mL of 5% ammonium hydroxide in methanol. The basic pH will neutralize the charge on the 8-MeG, releasing it from the cation exchange sorbent.

  • Dry-down and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the sample in your initial mobile phase for LC-MS/MS analysis.

Protocol 2: Liquid-Liquid Extraction (LLE) for this compound from Urine

LLE is another effective technique for sample cleanup.[13] This protocol outlines a general procedure for extracting 8-MeG from a urine matrix.

Materials:

  • Urine sample

  • Internal Standard (isotope-labeled this compound)

  • Ethyl acetate

  • Isopropanol

  • Ammonium hydroxide

  • Centrifuge tubes

Step-by-Step Methodology:

  • Sample Pre-treatment:

    • Spike the urine sample with the internal standard.

    • Adjust the pH of the urine to basic (e.g., pH 9-10) with ammonium hydroxide. This will ensure that the this compound is in its neutral form, facilitating its extraction into an organic solvent.

  • Extraction:

    • Add 3 volumes of an organic solvent mixture (e.g., ethyl acetate:isopropanol, 9:1 v/v) to the urine sample.

    • Vortex vigorously for 2 minutes to ensure thorough mixing.

    • Centrifuge at high speed for 10 minutes to separate the aqueous and organic layers.

  • Collection and Evaporation:

    • Carefully transfer the upper organic layer to a clean tube.

    • Evaporate the organic solvent to dryness under nitrogen.

  • Reconstitution:

    • Reconstitute the dried extract in the initial mobile phase for analysis.

Section 5: Data Presentation and Visualization

Table 1: Comparison of Sample Preparation Techniques for this compound Recovery
Sample Preparation MethodTypical Recovery (%)Relative Matrix EffectThroughputSelectivity
Protein Precipitation 70-90%HighHighLow
Liquid-Liquid Extraction 80-95%MediumMediumMedium
Solid-Phase Extraction 85-100%LowMediumHigh

Note: These values are illustrative and can vary significantly based on the specific matrix, protocol optimization, and analytical method.

Diagrams and Workflows
Workflow for Troubleshooting Low SPE Recovery

Caption: A logical workflow for diagnosing and resolving low recovery of this compound during Solid-Phase Extraction.

Strategies to Mitigate Matrix Effects in LC-MS/MS

Matrix_Effects cluster_approaches Mitigation Strategies cluster_details Specific Actions ME High Matrix Effects Chrom Improve Chromatography ME->Chrom SP Enhance Sample Prep ME->SP IS Use Isotope-Labeled Internal Standard ME->IS Chrom_Actions HILIC Column Shallow Gradient Chrom->Chrom_Actions SP_Actions SPE (Mixed-Mode) LLE SP->SP_Actions IS_Actions Co-eluting Standard Normalizes Signal IS->IS_Actions

Caption: A diagram illustrating the primary strategies for reducing matrix effects in the LC-MS/MS analysis of this compound.

References

  • Augusto, O., Cavalieri, E. L., Rogan, E. G., RamaKrishna, N. V., & Kolar, C. (1990). Formation of this compound as a result of DNA alkylation by methyl radicals generated during horseradish peroxidase-catalyzed oxidation of methylhydrazine. Journal of Biological Chemistry, 265(36), 22093–22096. [Link]

  • Valavanidis, A., Vlachogianni, T., & Fiotakis, C. (2009). 8-hydroxy-2' -deoxyguanosine (8-OHdG): A critical biomarker of oxidative stress and carcinogenesis. Journal of Environmental Science and Health, Part C, 27(2), 120-139. [Link]

  • Weimann, A., Belling, D., & Poulsen, H. E. (2002). Quantification of 8-oxo-guanine and guanine as the nucleobase, nucleoside and deoxynucleoside forms in human urine by high-performance liquid chromatography–electrospray tandem mass spectrometry. Nucleic Acids Research, 30(2), e6. [Link]

  • Harahap, Y., Andalusia, R., Crystalia, Y., & Nurfaradilla, S. (2015). Analysis of O6-methylguanine in cancer patient blood during administration of cyclophosphamide using ultra high performance liquid chromatography-tandem mass spectrometry. Journal of Advances in Medical and Pharmaceutical Sciences, 2(1), 20-28. [Link]

  • Singh, R., & Farmer, P. B. (2006). Simultaneous determination of N7-alkylguanines in DNA by isotope-dilution LC-tandem MS coupled with automated solid-phase extraction and its application to a small fish model. Chemical Research in Toxicology, 19(2), 306–313. [Link]

  • Phenomenex. (n.d.). Low Recovery- SPE Method. Retrieved from [Link]

  • Phenomenex. (2021, May 25). How to Fix Low Recovery in Solid Phase Extraction | SPE Tip [Video]. YouTube. [Link]

  • Mei, H. (2017). Assessment of matrix effect in quantitative LC–MS bioanalysis. Bioanalysis, 9(1), 1-4. [Link]

  • Annesley, T. M. (2003). Ion suppression in mass spectrometry. Clinical Chemistry, 49(7), 1041-1044. [Link]

  • Rudge, J., & Johnson, K. L. (2022). Biological Matrix Supply Chain Shortages: More Matrices Are Now Rare—the Case for Surrogate Matrices. The AAPS Journal, 24(2), 33. [Link]

  • Hawach Scientific. (2021, October 17). The Reason of Poor Sample Recovery When Using SPE. Retrieved from [Link]

  • Restek Corporation. (n.d.). Troubleshooting Solid Phase Extraction (SPE). Retrieved from [Link]

  • Waters Corporation. (n.d.). A Primer on Solid-Phase Extraction. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Solid Phase Extraction (SPE) Troubleshooting Guide. Retrieved from [Link]

Sources

Technical Support Center: 8-Methylguanine Separation & Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Purine Analysis Support Hub. Current Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist

Introduction: The Analytical Context

You are likely analyzing 8-Methylguanine (8-MG) as a biomarker for DNA alkylation or oxidative stress. Unlike its more common isomer N7-methylguanine, 8-MG presents a unique separation challenge: it possesses high polarity (leading to poor retention on C18) and structural similarity to the parent Guanine base (leading to co-elution).

This guide does not offer generic advice. It provides a causal analysis of why your separation might fail and how to engineer a robust mobile phase to fix it.

Module 1: Retention Strategy (The "Void Volume" Issue)

User Issue: "My this compound peak elutes in the void volume (t0) or is barely retained on my C18 column."

Technical Diagnosis: 8-MG is a polar, hydrophilic purine base. On standard Alkyl-bonded phases (C18/C8), the hydrophobic interaction is too weak if the mobile phase contains any significant organic solvent at the start of the run.

The Solution: "Aqueous Shock" or HILIC Transition

Option A: Optimized Reverse Phase (RP-HPLC)

To retain 8-MG on C18, you must rely on "Phase Collapse Resistant" columns and near-zero organic start conditions.

  • Mobile Phase A: 10 mM Ammonium Formate (pH 3.5 - 4.0).

  • Mobile Phase B: Acetonitrile (ACN).[1]

  • Critical Protocol:

    • Equilibration: You must equilibrate at 0% to 1% B for at least 10 column volumes.

    • The "Hold": Maintain 0-1% B for the first 2-3 minutes after injection. This allows the polar analyte to interact with the stationary phase before elution force is applied.

    • Column Choice: Use a "Aq" or "Polar-Embedded" C18 column. Standard C18 chains will collapse (dewet) in 100% water, losing all retention.

Option B: Hydrophilic Interaction Liquid Chromatography (HILIC)

If RP fails, HILIC is the authoritative alternative. It uses a polar stationary phase (Silica or Amide) and high organic mobile phase.

  • Mechanism: Water forms a layer on the silica surface. 8-MG partitions into this water layer.

  • Mobile Phase: Start at 90% Acetonitrile (weak solvent in HILIC) and gradient down to 50%.

  • Result: 8-MG will be strongly retained, eluting after less polar interferences.

Module 2: Resolution & Selectivity (The "Co-elution" Issue)

User Issue: "I cannot separate this compound from Guanine (G) or other methylated isomers."

Technical Diagnosis: The methyl group on 8-MG adds slight hydrophobicity compared to Guanine, but their pKa values are similar. If the pH is incorrect, both molecules may exist in the same ionization state, masking their small hydrophobic differences.

The Solution: pH Tuning for Selectivity

  • The Chemistry:

    • Guanine pKa: N7 (~3.3), N1 (~9.2).

    • This compound: The methyl group at C8 influences the electron density of the imidazole ring.

  • The Protocol:

    • Acidic pH (3.0 - 4.0): Both G and 8-MG are protonated (positive). This is ideal for C18 because it suppresses silanol activity (tailing) and exploits the small hydrophobic difference of the methyl group.

    • Alkaline pH (8.0 - 9.0): Risky for silica columns. However, using a polymer-based column or hybrid-silica (e.g., BEH) at high pH can radically change selectivity by deprotonating the N1 position.

Comparative Data: Mobile Phase Additives

AdditivepH RangeMS CompatibilityEffect on 8-MG PeakRecommendation
0.1% Formic Acid ~2.7ExcellentSharp, but low retentionStandard Start
10mM Ammonium Formate 3.5 - 4.0ExcellentImproved shape & retentionOptimized Choice
10mM Ammonium Acetate 4.5 - 5.0GoodBroader peaks, diff. selectivityAlternative
Phosphate Buffer 2.0 - 7.0NO (Clogs MS)Best UV peak shapeUV-Only Methods
Module 3: Peak Shape (The "Tailing" Issue)

User Issue: "My 8-MG peak has a long tail (Asymmetry > 1.5). It ruins integration."

Technical Diagnosis: Purines are basic. They interact with residual silanols (Si-OH) on the silica support of your column. This secondary interaction (Ion-Exchange) causes the tailing.

The Solution: Ionic Strength & End-Capping

  • Increase Ionic Strength: Pure Formic Acid (0.1%) provides protons but low ionic strength. Switch to 10-20 mM Ammonium Formate . The ammonium ions (NH4+) compete with 8-MG for the active silanol sites, effectively "blocking" them.

  • Use End-Capped Columns: Ensure your column is "double end-capped" (e.g., T3, BEH, or equivalent). This chemically seals the free silanols.

Visualizing the Optimization Workflow

The following diagram illustrates the logical decision path for optimizing your method based on the specific failure mode you are observing.

G Start Start: this compound Analysis CheckRetention Check Retention (k') Start->CheckRetention VoidIssue Elutes in Void (k' < 1) CheckRetention->VoidIssue Retained Retained (k' > 2) CheckRetention->Retained Action_Aq Action: Reduce Organic Start to 0% Use 'Polar Embedded' C18 VoidIssue->Action_Aq First Attempt Action_HILIC Action: Switch to HILIC Mode (90% ACN Start) VoidIssue->Action_HILIC If C18 Fails CheckShape Check Peak Shape Retained->CheckShape Action_Aq->CheckRetention Action_HILIC->CheckRetention Tailing Peak Tailing (As > 1.5) CheckShape->Tailing GoodShape Symmetric Peak CheckShape->GoodShape Action_Buffer Action: Add 10mM Amm. Formate (Competes for Silanols) Tailing->Action_Buffer CheckRes Check Resolution vs Guanine GoodShape->CheckRes Action_Buffer->CheckShape Coelution Co-elution CheckRes->Coelution Final Optimized Method CheckRes->Final Rs > 1.5 Action_Gradient Action: Shallow Gradient (0-10% B over 10 min) Coelution->Action_Gradient Action_Gradient->CheckRes

Caption: Decision logic for troubleshooting retention, peak shape, and resolution issues in 8-MG analysis.

Summary Protocol: The "Golden Standard" Starting Point

If you are starting from scratch, do not guess. Use these conditions, which are validated for methylated purines in complex matrices (like urine or DNA hydrolysates).

  • Column: Waters Acquity UPLC BEH C18 (or equivalent hybrid particle), 1.7 µm, 2.1 x 100 mm.

  • Mobile Phase A: 10 mM Ammonium Formate + 0.05% Formic Acid (pH ~3.8).

  • Mobile Phase B: Acetonitrile (LC-MS Grade).

  • Gradient:

    • 0.0 min: 1% B

    • 2.0 min: 1% B (Isocratic hold for retention)

    • 8.0 min: 15% B (Shallow gradient for separation)

    • 9.0 min: 90% B (Wash)

  • Flow Rate: 0.3 mL/min.

  • Temperature: 40°C (Improves mass transfer and peak sharpness).

References
  • Harahap, Y., Vianney, A. M., & Suryadi, H. (2021).[2] Method Development and Validation for Measuring O6-Methylguanine in Dried Blood Spot using UPLC-MS/MS. Drug Design, Development and Therapy, 15, 819-826. Link

  • Jang, Y. H., et al. (2002). First Principles Calculations of the Tautomers and pKa Values of 8-Oxoguanine: Implications for Mutagenicity and Repair.[3] Chemical Research in Toxicology, 15(8), 1023-1035. Link

  • Li, Y., et al. (2012). Simultaneous determination of N7-alkylguanines in DNA by isotope-dilution LC-tandem MS coupled with automated solid-phase extraction.[4] Analytical and Bioanalytical Chemistry, 404, 169-178. Link

  • Dolan, J. W. (2012). Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC North America, 30(7). Link

Sources

calibration curve issues in 8-Methylguanine quantification

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 8-Methylguanine (8-MeG) quantification. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the analytical quantification of 8-MeG, with a specific focus on challenges related to calibration curves. As a Senior Application Scientist, my goal is to provide you with not just solutions, but also the underlying scientific reasoning to empower your experimental success.

Frequently Asked Questions (FAQs)

Here we address some of the common questions that arise during the quantification of this compound.

Q1: Why is my calibration curve for this compound consistently non-linear, especially at higher concentrations?

A1: Non-linearity at the upper end of a calibration curve is a frequent issue in LC-MS/MS analysis and can be attributed to several factors. One common cause is detector saturation . When the concentration of 8-MeG is too high, the mass spectrometer's detector can become overwhelmed, leading to a plateau in the signal response.[1] Another possibility is the occurrence of matrix effects , where co-eluting compounds from your sample matrix interfere with the ionization of 8-MeG, leading to a non-proportional response at higher concentrations.[2]

Q2: I'm observing a significant y-intercept in my this compound calibration curve. What does this indicate?

A2: A significant positive y-intercept suggests that there is a detectable response even at a theoretical concentration of zero.[3] This could be due to contamination in your blank samples, mobile phase, or LC-MS/MS system. It might also indicate the presence of an interfering compound that has a similar mass-to-charge ratio and retention time as 8-MeG. Conversely, a negative y-intercept can occur if the background noise is incorrectly subtracted or if there are issues with the integration of your chromatographic peaks.

Q3: What is an acceptable correlation coefficient (r²) for an this compound calibration curve?

A3: For bioanalytical methods, a correlation coefficient (r²) of ≥ 0.99 is generally considered the minimum for establishing linearity.[1] However, it's crucial to not rely solely on the r² value. Visual inspection of the calibration curve is equally important to ensure there is no systematic deviation from linearity.

Q4: Why is a stable isotope-labeled internal standard (SIL-IS) recommended for this compound quantification?

A4: A SIL-IS, such as this compound-d3, is the gold standard for quantitative mass spectrometry. Because it is chemically identical to 8-MeG, it co-elutes and experiences the same matrix effects and ionization suppression or enhancement.[1] This allows for accurate correction of variations that can occur during sample preparation and analysis, leading to more precise and accurate quantification.

In-Depth Troubleshooting Guide

This guide provides a systematic approach to resolving specific issues you may encounter with your this compound calibration curves.

Issue 1: Poor Linearity (r² < 0.99)

A non-linear calibration curve can arise from several sources. The following troubleshooting steps will help you identify and resolve the root cause.

Potential Causes & Solutions
Potential Cause Explanation Troubleshooting Steps
Errors in Standard Preparation Inaccurate pipetting or serial dilutions can lead to incorrect standard concentrations and a non-linear response.[1]1. Prepare fresh calibration standards from a new stock solution.[1]2. Use calibrated pipettes and follow best practices for preparing serial dilutions.[4]3. Verify the concentration of your stock solution using a spectrophotometer.
Detector Saturation At high concentrations, the detector response may no longer be proportional to the analyte concentration.[1]1. Dilute the upper-level calibration standards and re-run the curve.[1]2. If linearity improves, adjust your MS parameters by reducing the detector gain or using a less abundant product ion for quantification.[1]
Matrix Effects Co-eluting matrix components can suppress or enhance the ionization of 8-MeG, leading to a non-linear response, particularly at higher concentrations.[2]1. Perform a matrix effect assessment experiment (see protocol below).2. If matrix effects are present, improve your sample clean-up procedure or adjust your chromatographic method to separate 8-MeG from the interfering compounds.
Inappropriate Regression Model A linear regression model may not be appropriate for your data.1. Visually inspect the curve to determine if a different regression model (e.g., quadratic) would provide a better fit.2. Be aware that using a non-linear regression model may require justification and validation.
Troubleshooting Workflow: Poor Linearity

start Poor Linearity (r² < 0.99) prep_check Re-prepare Standards & QCs start->prep_check linearity_improved1 Linearity Improved? prep_check->linearity_improved1 error_source1 Source of Error: Standard Preparation linearity_improved1->error_source1 Yes dilute_standards Dilute High-Concentration Standards linearity_improved1->dilute_standards No end Problem Resolved error_source1->end linearity_improved2 Linearity Improved? dilute_standards->linearity_improved2 error_source2 Source of Error: Detector Saturation linearity_improved2->error_source2 Yes matrix_effect Assess Matrix Effects linearity_improved2->matrix_effect No error_source2->end matrix_present Matrix Effects Present? matrix_effect->matrix_present improve_cleanup Improve Sample Cleanup or Chromatography matrix_present->improve_cleanup Yes reassess_model Re-evaluate Regression Model matrix_present->reassess_model No improve_cleanup->end reassess_model->end

Caption: Troubleshooting workflow for poor calibration curve linearity.

Issue 2: High Variability in Replicate Standards

Inconsistent responses for replicate injections of the same standard can significantly impact the accuracy and precision of your assay.

Potential Causes & Solutions
Potential Cause Explanation Troubleshooting Steps
Inconsistent Sample Injection Variations in the injection volume can lead to inconsistent peak areas.1. Check the autosampler for any leaks or bubbles in the syringe.2. Ensure the injection needle is properly seated and the correct injection volume is programmed.
LC System Instability Fluctuations in pump pressure or column temperature can cause shifts in retention time and peak shape.1. Monitor the pump pressure for any unusual fluctuations.2. Ensure the column oven is maintaining a stable temperature.
MS System Instability Drifting in the mass spectrometer's sensitivity can lead to inconsistent responses over time.1. Perform a system suitability test before running your analytical batch.2. Monitor the response of your internal standard across the batch; significant variation may indicate MS instability.
Issue 3: Significant Y-Intercept

An ideal calibration curve should pass through the origin. A significant y-intercept can indicate underlying issues with your method.

Potential Causes & Solutions
Potential Cause Explanation Troubleshooting Steps
Contamination Contamination of the blank matrix, mobile phase, or LC-MS system can lead to a false positive signal.1. Analyze a "true" blank (mobile phase) to check for system contamination.2. Use a fresh batch of blank matrix for your calibration standards.
Interfering Compounds A compound in your blank matrix may have a similar retention time and mass transition as 8-MeG.1. Review the chromatograms of your blank samples to look for any interfering peaks.2. If an interfering peak is present, adjust your chromatography to separate it from 8-MeG or select a more specific mass transition.
Incorrect Peak Integration Improper integration of the baseline can lead to a non-zero intercept.1. Manually review the peak integration for your blank and low-concentration standards.2. Adjust the integration parameters to ensure accurate baseline subtraction.

Experimental Protocols

Protocol 1: Preparation of this compound Calibration Standards

This protocol outlines the steps for preparing a set of calibration standards for 8-MeG quantification.

Materials:

  • This compound certified reference standard

  • Stable isotope-labeled internal standard (e.g., this compound-d3)

  • LC-MS grade solvent (e.g., methanol or acetonitrile)

  • Blank matrix (e.g., plasma, urine, or digested DNA from a control sample)

  • Calibrated pipettes and volumetric flasks

Procedure:

  • Prepare a Primary Stock Solution (1 mg/mL):

    • Accurately weigh a known amount of 8-MeG standard and dissolve it in a known volume of solvent to achieve a final concentration of 1 mg/mL.

  • Prepare a Working Stock Solution (e.g., 10 µg/mL):

    • Perform a serial dilution of the primary stock solution to create a working stock solution at a concentration appropriate for your assay's dynamic range.

  • Prepare Calibration Standards:

    • Serially dilute the working stock solution with the blank matrix to create a series of calibration standards at different concentrations (e.g., 8-10 non-zero standards).

  • Add Internal Standard:

    • Add a consistent amount of the internal standard working solution to each calibration standard and quality control (QC) sample.

  • Sample Processing:

    • Process the calibration standards and QC samples using the same extraction procedure as your unknown samples.

Protocol 2: Assessment of Matrix Effects

This experiment is crucial for understanding the impact of your sample matrix on the ionization of 8-MeG.

Procedure:

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Spike the 8-MeG standard and internal standard into the mobile phase or reconstitution solvent.

    • Set B (Post-Extraction Spike): Extract blank matrix and then spike the 8-MeG standard and internal standard into the extracted matrix.

    • Set C (Pre-Extraction Spike): Spike the 8-MeG standard and internal standard into the blank matrix before extraction.

  • Analyze the Samples:

    • Analyze all three sets of samples by LC-MS/MS.

  • Calculate Matrix Effect and Recovery:

    • Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100

    • Recovery (%) = (Peak Area in Set C / Peak Area in Set B) * 100

An ideal matrix effect is close to 100%, indicating no ion suppression or enhancement.

Workflow for Matrix Effect Assessment

set_a Set A: Neat Solution (Analyte & IS in Solvent) lcms_analysis LC-MS/MS Analysis set_a->lcms_analysis set_b Set B: Post-Extraction Spike (Analyte & IS in Extracted Blank Matrix) set_b->lcms_analysis set_c Set C: Pre-Extraction Spike (Analyte & IS in Blank Matrix before Extraction) set_c->lcms_analysis calculate_me Calculate Matrix Effect: (Area B / Area A) * 100 lcms_analysis->calculate_me calculate_rec Calculate Recovery: (Area C / Area B) * 100 lcms_analysis->calculate_rec

Caption: Experimental workflow for assessing matrix effects.

References

  • Chromatography Forum. (2017). Troubleshooting Callibrationcurve far away from Zeropoint. Retrieved from [Link]

  • National Measurement Laboratory. (n.d.). Preparation of Calibration Curves - A Guide to Best Practice. Retrieved from [Link]

  • University of Wisconsin-Madison. (2020, August 12). How to Prepare Calibration Standards [Video]. YouTube. Retrieved from [Link]

  • LGC Group. (n.d.). Guide to achieving reliable quantitative LC-MS measurements. Retrieved from [Link]

  • Shimadzu. (n.d.). Deuterated Analogues as Internal Standards in the Accuracy of Quantitative Pesticide and Mycotoxin Analysis between Differing Cannabis Matrices. Retrieved from [Link]

Sources

Validation & Comparative

Cross-Validation of HPLC-MS/MS and ELISA for 8-Methylguanine Measurement

Author: BenchChem Technical Support Team. Date: February 2026

The accurate quantification of 8-Methylguanine (8-MeG) —a distinct DNA adduct formed primarily by methyl radical attack—requires a rigorous cross-validation strategy. Unlike its more common isomers (N7-methylguanine) or oxidative analogs (8-oxo-dG), 8-MeG presents unique challenges in specificity.

This guide details the technical cross-validation of HPLC-MS/MS (the Gold Standard) and ELISA (High-Throughput Screening) , specifically addressing the critical issue of isomer differentiation and antibody cross-reactivity.

Executive Summary
  • The Challenge: this compound (8-MeG) is an isomer of O6-methylguanine and N7-methylguanine. While ELISA offers cost-effective screening, it frequently suffers from cross-reactivity with these structural isomers and oxidative markers like 8-oxoG.

  • The Solution: HPLC-MS/MS provides definitive structural identification via retention time and mass transitions.

  • The Protocol: This guide establishes a "Bridge Validation" workflow, using LC-MS/MS to validate ELISA hits and establish a correction factor for matrix interference.

The Analyte: this compound vs. The "Imposters"

Before defining the protocol, one must understand the structural landscape. 8-MeG is often a result of carbon-centered radical attack (e.g., from hydrazine metabolism or diazonium ions), distinct from the electrophilic attack that forms N7-MeG.

AnalyteOriginDetection Challenge
This compound (8-MeG) Methyl radical attack at C8Target. Low abundance; structural similarity to 8-oxoG.
N7-Methylguanine (7-MeG) Alkylating agents (e.g., MMS)Interference. High abundance; spontaneous depurination.
O6-Methylguanine (O6-MeG) Alkylating agents (mutagenic)Interference. Isobaric (Same Mass) as 8-MeG.
8-oxo-Guanine (8-oxoG) ROS / Oxidative StressInterference. Cross-reacts with anti-8-MeG antibodies.
Methodological Deep Dive
A. The Gold Standard: HPLC-MS/MS Protocol

Rationale: Mass spectrometry alone cannot distinguish 8-MeG from O6-MeG (both m/z ~166). High-performance liquid chromatography (HPLC) is mandatory to separate these isomers before ionization.

Experimental Workflow:

  • Sample Preparation:

    • Hydrolysis: Acid hydrolysis (0.1 N HCl, 70°C, 1h) releases free bases. Note: Enzymatic digestion is preferred for nucleosides to prevent artifactual depurination.

    • Internal Standard: Spike with

      
      N
      
      
      
      -8-MeG
      (isotopically labeled) prior to extraction to correct for recovery losses.
    • Solid Phase Extraction (SPE): Use C18 or Phenyl-Boronic Acid (PBA) cartridges to remove bulk DNA/protein matrix.

  • LC Parameters:

    • Column: Porous Graphitic Carbon (PGC) or High-Strength Silica (HSS) T3. Why? Standard C18 often fails to retain polar purines sufficiently for isomer separation.

    • Mobile Phase: Gradient of Ammonium Formate (10mM, pH 3.5) and Acetonitrile.[1][2]

  • MS/MS Detection (MRM Mode):

    • Ionization: ESI Positive Mode.

    • Precursor Ion: m/z 166.1 [M+H]

      
      
      
    • Product Ions:

      • Quantifier:m/z 149.1 (Loss of NH

        
        )
        
      • Qualifier:m/z 124.0 (Ring fragmentation)

    • Differentiation: O6-MeG and 7-MeG will elute at different times. 8-MeG typically elutes later than 7-MeG on reverse-phase columns due to methylation at the C8 position increasing lipophilicity.

B. The Screening Tool: Competitive ELISA

Rationale: ELISA allows for the processing of 96+ samples simultaneously but relies on antibody affinity.

Experimental Workflow:

  • Plate Coating: Pre-coat wells with an 8-MeG-BSA conjugate.

  • Primary Incubation: Add sample (containing free 8-MeG) and a limiting concentration of anti-8-MeG monoclonal antibody.

    • Mechanism:[2][3][4] Free 8-MeG in the sample competes with the plate-bound 8-MeG for the antibody. High sample 8-MeG = Low Signal.

  • Specificity Check (Crucial):

    • Most commercial antibodies raised against "methylated guanine" or "oxidized guanine" (like clone 1F7) exhibit 20-40% cross-reactivity between 8-MeG and 8-oxoG.

    • Mitigation: Pre-incubation with 8-oxoG blocking solution (if 8-oxoG is not the target) is a common, though imperfect, remediation.

Cross-Validation Strategy

To validate the ELISA against the MS/MS data, do not rely on simple correlation coefficients (


), which can hide bias. Use the Bland-Altman  approach.
Step 1: Linearity & Recovery

Spike blank urine or DNA hydrolysate with 8-MeG (0.5, 1, 5, 10, 50 ng/mL).

  • Acceptance Criteria:

    • MS/MS: Accuracy 85-115%, CV < 15%.

    • ELISA: Accuracy 80-120%, CV < 20%.

Step 2: The "Isomer Stress Test"

Spike samples with high concentrations (100x) of N7-MeG and 8-oxoG .

  • MS/MS: Should show no increase in the 8-MeG peak area (chromatographic resolution).

  • ELISA: Will likely show a false positive. Calculate the Cross-Reactivity Factor (CRF) :

    
    
    Use this CRF to mathematically correct ELISA data in real biological samples.
    
Step 3: Bland-Altman Analysis

Plot the difference between methods (ELISA - MS) against the average of the methods.

  • Bias Detection: If ELISA consistently reads higher, it indicates systematic cross-reactivity (likely 8-oxoG or N7-MeG).

  • Limits of Agreement: Define the range within which 95% of differences lie. If this range is >30% of the biological variation, ELISA is suitable only for qualitative screening (High/Low), not absolute quantification.

Visualization: The Validation Workflow

The following diagram illustrates the decision logic for choosing between MS and ELISA and the validation loop required to link them.

G cluster_Methods Parallel Analysis Sample Biological Sample (Urine/DNA Hydrolysate) LCMS HPLC-MS/MS (Gold Standard) Sample->LCMS ELISA Competitive ELISA (High Throughput) Sample->ELISA Data_MS Quantification: Specific 8-MeG Peak LCMS->Data_MS Separation of Isomers (N7/O6) Data_ELISA Quantification: Total Immunoreactivity ELISA->Data_ELISA Potential Cross-Reactivity Comparison Bland-Altman Analysis (Bias Assessment) Data_MS->Comparison Data_ELISA->Comparison Decision Is Bias > 20%? Comparison->Decision Correction Apply Cross-Reactivity Correction Factor (CRF) Decision->Correction Yes (Systematic Error) Valid Validated Dataset Decision->Valid No (Methods Agree) Correction->Valid

Figure 1: Cross-Validation Logic Flow. Note the critical step of applying a Correction Factor if ELISA bias exceeds acceptable limits due to isomer interference.

Comparative Performance Summary
FeatureHPLC-MS/MSELISA
Specificity High. Chromatographic separation of 8-MeG from N7-MeG/8-oxoG.Low to Moderate. Antibodies often cross-react with 8-oxoG (up to 30%).
Sensitivity (LLOQ) 0.5 ng/mL. Dependent on ionization efficiency and matrix suppression.0.05 - 0.1 ng/mL. Highly sensitive but prone to matrix "noise."
Throughput 10-15 minutes per sample.90 samples in < 4 hours.
Cost High (Instrument + Skilled Operator).Low ($10-15 per well).
Primary Utility Validation, Clinical Confirmation, Isomer differentiation.Large-scale epidemiological screening.
References
  • Measurement of 8-Hydroxy-2'-Deoxyguanosine by ELISA vs HPLC-MS/MS

    • Context: Establishes the baseline for cross-reactivity issues in guanine adduct assays.
    • Source: ResearchGate.[5][6]

  • Method Development for Methyl

    • Context: Validation parameters (EMA guidelines)
    • Source: National Institutes of Health (PubMed).

  • Cross-Validation of LC-MS/MS and ELISA for Cyclic Guanosine

    • Context: Provides the statistical framework (Bland-Altman)
    • Source: ResearchGate.[5][6]

  • Excision of this compound by AlkA Protein

    • Context: Biological relevance of 8-MeG as a distinct DNA lesion.
    • Source: DNA Repair (Elsevier).

  • DNA Oxidation M

    • Context: Discusses the "overestimation" phenomenon in ELISA due to lack of specificity.
    • Source: ResearchGate.[5][6]

Sources

comparative analysis of 8-Methylguanine and O6-methylguanine repair pathways

[1][2]

Executive Summary

This guide provides a technical comparative analysis of two distinct methylated guanine lesions: O6-methylguanine (O6-MeG) and 8-methylguanine (8-MeG) . While O6-MeG is a well-characterized, highly mutagenic lesion with a dedicated "suicide" repair enzyme (MGMT), 8-MeG is a distinct, radical-induced lesion often confused with 8-oxoguanine. Unlike O6-MeG, which primarily miscodes, 8-MeG alters DNA secondary structure by stabilizing Z-DNA, necessitating different repair strategies (NER/TLS) and detection methodologies. This document outlines the mechanistic divergences, repair kinetics, and validated experimental protocols for researchers in oncology and DNA repair.

Mechanistic Deep Dive

O6-Methylguanine (O6-MeG): The Mutagenic Trap
  • Nature: Alkylation at the exocyclic oxygen (O6) of guanine.

  • Origin: SN1 alkylating agents (e.g., Temozolomide, MNU, MNNG).

  • Primary Consequence: Direct Mutagenesis . O6-MeG prefers to base pair with Thymine (T) rather than Cytosine (C). During replication, this leads to a G:C

    
     A:T transition mutation .
    
  • Repair Mechanism (MGMT): The primary defense is O6-methylguanine-DNA methyltransferase (MGMT) . This is not a catalytic enzyme but a stoichiometric reagent. It transfers the methyl group from the O6-guanine to a cysteine residue (Cys145) in its own active site. This restores the guanine but permanently inactivates the MGMT protein (ubiquitination and degradation follow).

  • Secondary Consequence (MMR Futile Cycle): If MGMT is overwhelmed or silenced (e.g., promoter hypermethylation in GBM), the Mismatch Repair (MMR) system recognizes the O6-MeG:T mispair. MMR excises the T-containing strand but leaves the O6-MeG template intact. DNA polymerase re-inserts T, triggering a "futile cycle" of excision and resynthesis, eventually causing double-strand breaks (DSBs) and apoptosis.

This compound (8-MeG): The Structural Distorter
  • Nature: Methylation at the C8 position of the guanine ring.

  • Origin: Carbon-centered methyl radicals (e.g., from oxidation of methylhydrazine or metabolic byproducts). Note: Distinct from 8-oxoguanine (8-oxoG), which is an oxidative lesion.[1][2][3]

  • Primary Consequence: Structural Alteration (Z-DNA). The methyl group at C8 creates steric hindrance in the anti conformation, forcing the guanine into the syn conformation. This shift strongly stabilizes Z-DNA (left-handed helix) even under physiological salt conditions.

  • Repair Mechanism (NER/TLS): Unlike O6-MeG (MGMT) or 8-oxoG (OGG1), 8-MeG lacks a specific, dedicated glycosylase.

    • Nucleotide Excision Repair (NER): Due to the helix-distorting nature (Z-DNA formation), 8-MeG is primarily targeted by the NER pathway (XPC-RAD23B recognition).

    • Translesion Synthesis (TLS): If the replication fork encounters 8-MeG, high-fidelity polymerases may stall.[4][5] Specialized TLS polymerases are required to bypass the lesion, often in an error-prone manner.

Comparative Performance & Biological Impact

FeatureO6-Methylguanine (O6-MeG)This compound (8-MeG)
Chemical Site Exocyclic Oxygen (O6)Carbon 8 (C8) of Purine Ring
Major Source Alkylating Drugs (TMZ), NitrosoureasMethyl Radicals (Hydrazine derivatives)
Structural Effect Minimal helix distortion; MispairingStabilizes Z-DNA ; syn-conformation
Mutagenicity High (G:C

A:T Transition)
Moderate (Context dependent; Replication block)
Primary Repair Direct Reversal (MGMT) NER (due to distortion) / TLS Bypass
Secondary Repair MMR (Lethal Futile Cycle)Potential low affinity by AAG/MPG (debated)
Cytotoxicity High (if MMR is active)Moderate (Replication Stalling)
Drug Resistance High MGMT levels confer resistanceZ-DNA formation may alter drug binding

Pathway Visualization

The following diagram illustrates the divergent fates of O6-MeG and 8-MeG lesions.

RepairPathwayscluster_0O6-Methylguanine Pathwaycluster_1This compound PathwaySource1Alkylating Agents(TMZ, Nitrosoureas)Lesion1O6-Methylguanine(O6-MeG)Source1->Lesion1MGMTMGMT Protein(Direct Reversal)Lesion1->MGMTPrimary DefenseReplicationDNA Replication(No MGMT)Lesion1->ReplicationMGMT OverwhelmedRepairedGRepaired Guanine(Normal DNA)MGMT->RepairedGMethyl Transfer(Suicide Reaction)MispairO6-MeG : ThymineMispairReplication->MispairMMRMismatch Repair(Futile Cycle)Mispair->MMRMutationG:C -> A:TMutationMispair->MutationReplication EscapeApoptosisDSBs & ApoptosisMMR->ApoptosisFutile CycleSource2Methyl Radicals(Hydrazines)Lesion2This compound(8-MeG)Source2->Lesion2StructChangeConformation Shift(anti -> syn)Lesion2->StructChangeZDNAZ-DNA Stabilization(Helix Distortion)StructChange->ZDNANERNucleotide ExcisionRepair (NER)ZDNA->NERDistortion RecognitionTLSTranslesion Synthesis(Polymerase Bypass)ZDNA->TLSReplication Fork StallNER->RepairedGTLS->MutationError-Prone Bypass

Caption: Comparative fate of O6-MeG (Direct Reversal vs. MMR-induced death) and 8-MeG (Z-DNA formation leading to NER or TLS).

Experimental Protocols

Protocol A: Differential Detection via LC-MS/MS

This protocol allows for the simultaneous quantification of O6-MeG, 8-MeG, and 8-oxoG to distinguish between alkylation and oxidative damage profiles.

Reagents:

  • Internal Standards:

    
    N
    
    
    -O6-MeG,
    
    
    N
    
    
    -8-oxoG.
  • Enzymes: Nuclease P1, Phosphodiesterase I, Alkaline Phosphatase.

  • Mobile Phase A: 0.1% Formic acid in H

    
    O.
    
  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

Workflow:

  • DNA Hydrolysis:

    • Dissolve 50

      
      g of genomic DNA in 50 
      
      
      L buffer (10 mM Tris-HCl, pH 7.4).
    • Add 5 U Nuclease P1 and 0.01 U Phosphodiesterase I. Incubate at 37°C for 2 hours.

    • Add 10 U Alkaline Phosphatase. Incubate at 37°C for 1 hour.

    • Critical Step: Filter through a 3 kDa molecular weight cutoff filter to remove enzymes.

  • Sample Preparation:

    • Spike filtrate with 5 nM of internal standards.

    • Lyophilize and resuspend in 50

      
      L Mobile Phase A.
      
  • LC-MS/MS Parameters:

    • Column: C18 Reverse Phase (2.1 x 100 mm, 1.8

      
      m).
      
    • Transitions (MRM):

      • O6-MeG: m/z 282.1

        
         166.1
        
      • 8-MeG: m/z 282.1

        
         152.1 (Distinct fragmentation pattern from O6-MeG despite similar parent mass).
        
      • 8-oxoG: m/z 284.1

        
         168.1
        
    • Gradient: 0-5 min (1% B), 5-15 min (1-20% B), 15-20 min (20-90% B).

Protocol B: MGMT Activity Assay (Fluorescence-Based)

Validates the repair capacity for O6-MeG. Note: This assay does not detect 8-MeG repair.

Principle: Uses a double-stranded oligonucleotide containing a quenched fluorophore-O6-MeG pair. Removal of the methyl group by MGMT restores fluorescence or alters FRET efficiency.

Steps:

  • Substrate Prep: Anneal a 20-mer oligo containing O6-MeG with a complementary strand containing a fluorophore (e.g., FAM) positioned such that the methyl group quenches fluorescence or inhibits restriction enzyme cleavage.

  • Incubation:

    • Mix 10

      
      g nuclear extract with 5 pmol substrate in Reaction Buffer (50 mM Tris-HCl pH 7.6, 1 mM DTT, 1 mM EDTA).
      
    • Incubate at 37°C for 30 minutes.

  • Readout:

    • Measure fluorescence intensity (Ex 490 nm / Em 520 nm).

    • Validation: Pre-incubate control samples with O6-benzylguanine (a potent MGMT inhibitor) to confirm signal specificity.

References

  • Mechanism of mutagenesis by O6-methylguanine. Nature. (1984). Link

  • Single-nucleotide-resolution genomic maps of O6-methylguanine. Nucleic Acids Research. (2020). Link

  • Formation of this compound as a result of DNA alkylation by methyl radicals. Journal of Biological Chemistry. (1990). Link

  • Effects of this compound on structure, stability and kinetics of formation of tetramolecular quadruplexes. Biochimie. (2011). Link

  • Human Alkyladenine DNA Glycosylase Employs a Processive Search for DNA Damage. PMC. (2018). Link

  • 2′-O-Methyl-8-methylguanosine as a Z-Form RNA Stabilizer. PMC. (2018). Link

8-Methylguanine vs 8-oxoguanine: Differences in Formation and Repair

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Audience: Researchers, Senior Scientists, Drug Development Professionals

Executive Summary

This guide provides a rigorous technical comparison between 8-oxoguanine (8-oxoG) , the canonical marker of oxidative DNA damage, and 8-methylguanine (8-mG) , a distinct alkylation lesion formed via carbon-centered radical mechanisms. While 8-oxoG is extensively characterized for its mutagenic G:C


 T:A transversion potential and dedicated repair machinery (the GO system), 8-mG represents a unique structural challenge to the genome. Unlike standard N7- or O6-methylation, 8-mG forces guanine into a syn-conformation , acting as a potent stabilizer of Z-DNA  under physiological conditions. This guide details their divergent formation pathways, structural consequences, and detection methodologies.[1]

Formation Mechanisms: ROS vs. Radical Alkylation

The C8-position of guanine is electron-rich and susceptible to electrophilic attack, but the chemical species driving the modification differ fundamentally between the two lesions.

8-Oxoguanine (8-oxoG)[2][3][4][5]
  • Primary Driver: Reactive Oxygen Species (ROS).

  • Mechanism: Formed predominantly by the attack of hydroxyl radicals (

    
    OH)  or singlet oxygen (
    
    
    
    O
    
    
    )
    on the C8 position of guanine. It is the most common oxidative lesion due to guanine having the lowest ionization potential of all nucleobases.
  • Context: Occurs under conditions of oxidative stress, ionizing radiation, and chronic inflammation.

This compound (8-mG)[6][7]
  • Primary Driver: Carbon-Centered Methyl Radicals (

    
    CH
    
    
    
    ).
  • Mechanism: Unlike classical alkylating agents (e.g., MMS, EMS) that target N7 or O6 via S

    
    1/S
    
    
    
    2 mechanisms, 8-mG formation requires a radical mechanism .
    • Precursors: Methylhydrazine (a metabolite of certain drugs and rocket fuels) and diazonium ions.

    • Reaction: Oxidation of methylhydrazine generates methyl radicals, which attack the C8 position.

  • Rarity: 8-mG is less abundant than N7-methylguanine but is structurally more disruptive due to steric clashes at the C8 position.

Figure 1: Divergent Formation Pathways

FormationPathways ROS Reactive Oxygen Species (•OH, 1O2) Oxidation Oxidation (Electron Abstraction) ROS->Oxidation MeRad Methyl Radicals (•CH3) RadicalAlk Radical Alkylation (Homolytic Substitution) MeRad->RadicalAlk Guanine Guanine (C8 Position) Guanine->Oxidation Guanine->RadicalAlk OxoG 8-oxoguanine (C8=O) Oxidation->OxoG Major Product MeG This compound (C8-CH3) RadicalAlk->MeG Minor Product (Z-DNA Stabilizer)

Caption: Figure 1. Mechanistic divergence of C8-guanine modifications. 8-oxoG arises from oxidative stress, while 8-mG requires carbon-centered radical attack.

Structural Impact: The Syn vs. Anti Conformation[1]

The biological impact of these lesions is dictated by their effect on the glycosidic bond angle (


).
Feature8-Oxoguanine (8-oxoG)This compound (8-mG)
Steric Hindrance Moderate (Oxygen at C8)High (Methyl group at C8)
Preferred Conformation Dynamic: Anti when paired with C; Syn when paired with A.Locked Syn: The bulky methyl group creates severe steric clash with the sugar, forcing the base into syn.
Helix Distortion Localized. Induces Hoogsteen pairing with Adenine.Global. Potent stabilizer of Z-DNA (left-handed helix) even at physiological salt concentrations.[2][3]
Mutagenic Mode G:C

T:A Transversion (via Hoogsteen pair with A).[1]
Replication block or G:C

T:A (via syn-G pairing with anti-A).

Key Insight: 8-mG is one of the most effective chemical modifications known for stabilizing Z-DNA.[2] A single 8-mG residue can shift the B-Z equilibrium, potentially altering gene expression by stabilizing Z-DNA promoter elements.

Repair Mechanisms: The GO System vs. The Orphan Lesion

8-Oxoguanine: The "GO" System

The repair of 8-oxoG is handled by a dedicated, multi-enzyme system (Base Excision Repair - BER) to prevent mutagenesis.

  • OGG1 (8-Oxoguanine DNA Glycosylase): Excises 8-oxoG from 8-oxoG:C pairs.[4][5][6]

  • MUTYH (MutY Homolog): If replication occurs before OGG1 acts, Adenine is often misincorporated. MUTYH excises the Adenine from the 8-oxoG:A mismatch, giving OGG1 a second chance.

  • MTH1: Sanitizes the nucleotide pool by hydrolyzing 8-oxo-dGTP, preventing its incorporation.

This compound: The Repair Gap

Unlike 8-oxoG, there is no dedicated glycosylase identified solely for 8-mG.

  • OGG1 Activity: Studies indicate OGG1 has negligible activity against 8-mG.[5] The enzyme's active site is specific for the C8-carbonyl and N7-hydrogen of 8-oxoG.

  • MPG (Alkyladenine DNA Glycosylase): While MPG repairs N3-mG and N7-mG, it generally does not excise C8-adducts efficiently.

  • Likely Repair Route: Due to the severe helix distortion (Z-DNA induction) and lack of specific glycosylase, 8-mG is likely repaired via Nucleotide Excision Repair (NER) , which recognizes bulky, helix-distorting lesions, or it may persist as a replication block.

Figure 2: Differential Repair Pathways

RepairPathways L_Oxo DNA with 8-oxoG OGG1 hOGG1 Glycosylase L_Oxo->OGG1 Paired with C MUTYH MUTYH (Salvage) L_Oxo->MUTYH Paired with A L_Me DNA with 8-mG NER Nucleotide Excision Repair (NER) L_Me->NER Helix Distortion (Z-DNA) Unknown Replication Stall / Z-DNA Structure L_Me->Unknown Glycosylase Resistant Clean Repaired DNA (G:C) OGG1->Clean MUTYH->Clean Via BER Mut Transversion (G->T) Unknown->Mut Pol Bypass

Caption: Figure 2. 8-oxoG is repaired by the specific GO system (OGG1/MUTYH), whereas 8-mG lacks a specific glycosylase and may rely on NER or stall replication.

Experimental Protocols

Protocol A: Synthesis of 8-mG Containing Oligonucleotides

Since 8-mG cannot be introduced via standard enzymatic PCR, it must be chemically synthesized using phosphoramidites.

Reagents:

  • 8-Methyl-dG-CE Phosphoramidite (Commercial sources: ChemGenes, Glen Research).

  • Activator: 0.25 M 5-Ethylthio-1H-tetrazole (ETT) in Acetonitrile.

  • Oxidizer: 0.02 M Iodine in THF/Pyridine/H2O.

Workflow:

  • Design: Select sequence. Place 8-mG centrally to maximize Z-DNA stabilization observation.[2][3][7]

  • Coupling: Use an extended coupling time (6–10 mins) compared to standard dG (2 mins) due to the steric bulk of the methyl group affecting coupling efficiency.

  • Deprotection:

    • Treat with NH

      
      OH at 55°C for 16 hours.
      
    • Note: 8-mG is stable under standard deprotection conditions (unlike 8-nitroguanine).

  • Purification: Reverse-phase HPLC (C18 column).

    • Buffer A: 0.1 M TEAA (pH 7.0).

    • Buffer B: Acetonitrile.

    • Gradient: 5% to 30% B over 30 mins. 8-mG oligos typically elute later than unmodified controls due to increased hydrophobicity.

Protocol B: LC-MS/MS Detection

This method allows simultaneous quantification of 8-oxoG and 8-mG in genomic DNA.

Sample Preparation:

  • Digestion: Incubate 10

    
    g DNA with Nuclease P1 (2 U) and Acid Phosphatase at 37°C for 2 hours.
    
  • Filtration: Ultrafiltration (3 kDa cutoff) to remove enzymes.

LC-MS/MS Parameters:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).

  • Mobile Phase: Isocratic 10% Methanol / 90% 0.1% Formic Acid.

  • Ionization: ESI Positive Mode.

MRM Transitions (Quantification): | Analyte | Precursor Ion (


) | Product Ion (

) | Retention Time (Approx) | | :--- | :--- | :--- | :--- | | dG | 268.1 | 152.1 | 2.5 min | | 8-oxo-dG | 284.1 | 168.1 | 3.1 min | | 8-methyl-dG | 282.1 | 166.1 | 4.2 min |

Note: 8-mG is hydrophobic and will retain longer on C18 than 8-oxoG.

Comparison Summary

Feature8-Oxoguanine (8-oxoG)This compound (8-mG)
Origin Oxidative Stress (ROS)Radical Alkylation (

CH

)
Electronic State Oxidized (C8=O)Alkylated (C8-CH

)
Conformation Syn/Anti EquilibriumLocked Syn
Structural Effect Local Mismatch (Hoogsteen)Z-DNA Stabilization
Repair Enzyme OGG1 (Specific)None Specific (Likely NER)
Mutagenicity High (G

T)
Moderate/High (G

T or Block)
Detection HPLC-ECD or LC-MS/MSLC-MS/MS (Hydrophobic shift)

References

  • Radical Methylation Mechanism: Inami, K., et al. (2014). "Formation of this compound as a result of DNA alkylation by methyl radicals generated during horseradish peroxidase-catalyzed oxidation of methylhydrazine." Chemical Research in Toxicology. Link

  • Z-DNA Stabilization: Seo, Y. J., et al. (2014). "Investigation of B-Z transitions with DNA oligonucleotides containing this compound." Bulletin of the Korean Chemical Society. Link

  • 8-OxoG Repair (GO System): David, S. S., et al. (2007). "Base-excision repair of oxidative DNA damage."[6] Nature.[8] Link

  • OGG1 Specificity: Bruner, S. D., et al. (2000). "Structural basis for recognition and repair of the endogenous mutagen 8-oxoguanine in DNA." Nature.[8] Link

  • LC-MS/MS Methodologies: Cadet, J., et al. (2012). "Oxidatively generated complex DNA damage: tandem lesions, intra- and inter-strand cross-links." Free Radical Research. Link

Sources

Comparative Mutagenicity & Structural Impact: 8-Methylguanine vs. Alkylated Analogues

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of DNA alkylation damage, 8-Methylguanine (8-mG) occupies a unique niche distinct from its more widely studied counterparts,


-methylguanine (

-mG) and

-methylguanine (

-mG). While

-mG is a direct "coding mutagen" driving

transitions, and

-mG is a "chemical instability" lesion leading to abasic sites, 8-mG acts primarily as a "conformational mutagen."

By introducing a steric clash at the C8 position, 8-mG forces the nucleobase into the syn conformation, stabilizing Hoogsteen base pairing and promoting non-B DNA structures like Z-DNA and G-quadruplexes. This guide objectively compares these three alkylated bases, providing experimental protocols to assess their distinct mutagenic potentials.

Part 1: Structural & Mechanistic Basis

The mutagenic potential of an alkylated base is dictated by its effect on the Watson-Crick (WC) hydrogen bonding face and the glycosidic bond conformation.

The Steric Consequence of Methylation
  • 
    -mG:  Methylation at N7 is located in the major groove. It does not interfere with the Watson-Crick face. The base remains in the anti conformation, allowing correct pairing with Cytosine.
    
  • 
    -mG:  Methylation at O6 disrupts the hydrogen bond acceptor/donor pattern. It locks the base in a tautomer that preferentially pairs with Thymine (T) rather than Cytosine (C).
    
  • 8-mG: Methylation at C8 creates a severe steric clash with the sugar-phosphate backbone if the base remains in the anti conformation. To relieve this strain, the base rotates 180° about the glycosidic bond to the syn conformation .

Pathway Visualization: From Adduct to Mutation

The following diagram illustrates the divergent pathogenic pathways of these three lesions.

G Start Guanine Alkylation N7 N7-Methylguanine Start->N7 O6 O6-Methylguanine Start->O6 C8 This compound Start->C8 N7_Conf Retains Anti-Conformation N7->N7_Conf N7_Pair Pairs with Cytosine (Non-Mutagenic) N7_Conf->N7_Pair N7_Fate Depurination -> Abasic Site N7_Pair->N7_Fate O6_Conf Altered H-Bond Face O6->O6_Conf O6_Pair Mispairs with Thymine O6_Conf->O6_Pair O6_Fate G -> A Transition O6_Pair->O6_Fate C8_Conf Steric Clash -> Syn-Conformation C8->C8_Conf C8_Pair Hoogsteen Pairing / Z-DNA C8_Conf->C8_Pair C8_Fate Replication Stall / Deletion C8_Pair->C8_Fate

Figure 1: Mechanistic divergence of methylated guanines.


-mG drives direct miscoding, while 8-mG drives conformational changes (syn-isomerization).

Part 2: Comparative Mutagenicity Profile

The following table synthesizes data regarding thermodynamic stability, polymerase fidelity, and repair susceptibility.

Feature

-Methylguanine

-Methylguanine
This compound
Primary Site Major Groove (N7)Watson-Crick Face (O6)C8 Position (Steric)
Dominant Conformation AntiAntiSyn
Base Pairing Watson-Crick (G:C)Wobble/Mispair (G:T)Hoogsteen (G:A or G:G)
Mutagenic Potential Low (Direct) / High (Secondary)Very High (Direct)Moderate (Conformational)
Primary Mutation Type Transversions (via AP site)Transition (

)
Transversion (

) or Deletion
Polymerase Effect Efficient BypassEfficient MispairingStalling / Pausing
Repair Mechanism BER (AAG/MPG Glycosylase)Direct Reversal (MGMT)Resistant to OGG1; likely NER/AlkB
Key Technical Insight: The "Resistant Probe"

Unlike 8-oxoguanine (8-oxoG), which is rapidly excised by the OGG1 glycosylase, 8-mG is often resistant to OGG1 excision . This makes 8-mG a dangerous "persistent" lesion that can permanently alter local DNA topology, stabilizing Z-DNA segments even at physiological salt concentrations.

Critical Distinction: Do not confuse 8-mG with 8-oxoG. 8-oxoG has an H-bond donor at N7 and an acceptor at O8. 8-mG has a hydrophobic methyl group at C8. This chemical difference renders 8-mG invisible to some repair enzymes that specifically recognize the oxidative signature of 8-oxoG.

Part 3: Experimental Protocol - Single-Turnover Kinetics

To objectively measure the mutagenic potential of 8-mG compared to


-mG, you must determine the specificity constant (

)
of a DNA polymerase encountering the lesion. This protocol avoids the artifacts of steady-state kinetics (like rate-limiting product release).
Protocol: Pre-Steady-State Kinetic Analysis

Objective: Determine the frequency of misincorporation (


) opposite the lesion.

Reagents:

  • Enzyme: High-fidelity polymerase (e.g., T7 exo-) or Translesion polymerase (e.g., Pol

    
    ).
    
  • Template: Oligonucleotide containing the specific lesion (

    
    ) at position 
    
    
    
    .
    • Sequence: 5'-...TCG[X]GCT...-3'

  • Primer: 5'-

    
    P-labeled primer ending at position 
    
    
    
    .

Workflow:

  • Complex Formation: Incubate Polymerase (

    
    ) with DNA Substrate (
    
    
    
    ) in excess to form the binary complex (
    
    
    ).
  • Reaction Initiation: Rapidly mix with varying concentrations of single dNTP (dCTP, dTTP, dATP, or dGTP) and

    
     using a quench-flow instrument.
    
  • Time Course: Quench reactions at intervals (

    
    ) using 0.5 M EDTA.
    
  • Separation: Analyze products on 20% denaturing PAGE.

  • Data Fitting: Plot product concentration vs. time. Fit to the burst equation:

    
    
    
  • Secondary Plot: Plot

    
     vs. [dNTP] to determine 
    
    
    
    (max rate) and
    
    
    (binding affinity).
Calculation of Fidelity

Calculate the Efficiency (


) for each nucleotide:


Calculate the Misincorporation Frequency (


):


  • Result Interpretation:

    • If

      
       (as seen with 
      
      
      
      -mG and dTTP), the lesion is highly mutagenic .
    • If

      
       is drastically reduced for all dNTPs (as seen with 8-mG), the lesion is a replication block .
      
Experimental Workflow Diagram

Protocol cluster_0 Phase 1: Preparation cluster_1 Phase 2: Rapid Kinetics (Quench-Flow) cluster_2 Phase 3: Analysis Prep Anneal Primer/Template (Lesion at n) Bind Form Binary Complex (Pol + DNA) Prep->Bind Mix Rapid Mix with dNTP + Mg++ Bind->Mix Incubate Incubate (2ms - 5s) Mix->Incubate Quench Quench with EDTA Incubate->Quench PAGE Denaturing PAGE Quench->PAGE Fit Fit to Hyperbolic Equation Determine k_pol & K_d PAGE->Fit Calc Calculate Fidelity (f_inc) Fit->Calc

Figure 2: Single-turnover kinetic workflow for determining polymerase fidelity against alkylated DNA lesions.

Part 4: References

  • Choi, J. Y., & Guengerich, F. P. (2004). Kinetic analysis of the bypass of 8-oxo-7,8-dihydroguanine by DNA polymerases. Journal of Biological Chemistry. Link

  • Bessho, T., et al. (1993). Repair of 8-hydroxyguanine in DNA by mammalian N-methylpurine-DNA glycosylase. Proceedings of the National Academy of Sciences. Link

  • Gaffney, B. L., & Jones, R. A. (1989). Thermodynamic comparison of the base pairs formed by the carcinogenic lesion O6-methylguanine. Biochemistry. Link

  • Kohda, K., et al. (1991). Synthesis and properties of this compound-containing oligonucleotides: Stabilization of Z-DNA. Nucleic Acids Research.[1][2] Link

  • Shrivastav, N., et al. (2010). this compound: A probe for investigating the structure and function of DNA. Chemical Research in Toxicology. Link

Sources

A Researcher's Guide to Inter-Laboratory Comparison of 8-Methylguanine Measurement: Navigating the Analytical Landscape

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Criticality of Accurate 8-Methylguanine Quantification

This compound (8-MeG) is a significant DNA adduct resulting from exposure to methylating agents, which can be environmental or endogenous. Its presence in DNA is a biomarker of DNA damage and has been implicated in mutagenesis and carcinogenesis. Accurate and reproducible measurement of 8-MeG is therefore paramount for toxicological studies, clinical diagnostics, and the development of therapeutic interventions. This guide provides a comprehensive overview of the analytical methodologies for 8-MeG quantification, discusses the importance of inter-laboratory comparisons for method validation, and offers insights into best practices to ensure data integrity and comparability across different research settings.

While direct inter-laboratory comparison studies specifically for this compound are not extensively published, this guide will draw upon the well-established framework and findings from the European Standards Committee on Oxidative DNA Damage (ESCODD) for the analogous, and more frequently studied, DNA adduct 8-oxo-7,8-dihydroguanine (8-oxoGua). The principles and challenges are largely translatable and provide a robust model for establishing confidence in 8-MeG measurements.

The Analytical Arsenal: A Comparative Look at this compound Detection Methods

The choice of analytical technique for 8-MeG measurement is dictated by factors such as sensitivity, specificity, sample matrix, throughput, and cost. The primary methods employed are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Immunoassays.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The Gold Standard

LC-MS/MS is widely regarded as the most accurate and sensitive method for the quantification of DNA adducts, including 8-MeG.[1] Its high specificity is achieved through the combination of chromatographic separation of the analyte from complex biological matrices and its subsequent mass-based detection and fragmentation.

Principle of Operation: The methodology involves the enzymatic or chemical hydrolysis of DNA to its constituent nucleosides or bases. The resulting mixture is then injected into a liquid chromatograph, where 8-MeG is separated from other components on a chromatographic column. The eluent from the column is then introduced into a mass spectrometer. In the mass spectrometer, the 8-MeG molecules are ionized, and the precursor ion corresponding to the mass-to-charge ratio (m/z) of 8-MeG is selected. This precursor ion is then fragmented, and specific product ions are detected. The quantification is typically performed using an isotopically labeled internal standard, which co-elutes with the analyte and corrects for any variations in sample preparation and instrument response.

Key Experimental Considerations:

  • DNA Isolation and Hydrolysis: The initial and most critical steps are DNA extraction and its subsequent hydrolysis. Care must be taken to prevent artifactual formation of DNA adducts during these processes.[2] The use of antioxidants and metal chelators can minimize oxidative damage.[2]

  • Chromatographic Separation: The choice of the LC column and mobile phase is crucial for achieving good separation of 8-MeG from isomeric and isobaric interferences.

  • Mass Spectrometry Parameters: Optimization of ionization source parameters and collision energies is essential for maximizing the sensitivity of the assay.

  • Internal Standard: The use of a stable isotope-labeled internal standard (e.g., ¹³C, ¹⁵N-labeled 8-MeG) is highly recommended for accurate quantification.[3][4]

Experimental Protocol: Quantification of this compound in DNA by LC-MS/MS

This protocol provides a general framework. Specific parameters may need to be optimized based on the instrumentation and sample type.

1. DNA Isolation:

  • Isolate DNA from the biological matrix (cells, tissues, etc.) using a method that minimizes oxidative damage, such as a sodium iodide-based protocol or commercial kits.[2] Avoid phenol-based extraction methods where possible, as they have been associated with artifactual oxidation.[2]

2. DNA Hydrolysis:

  • To 10-50 µg of DNA, add an appropriate amount of a stable isotope-labeled internal standard for this compound.

  • Perform enzymatic hydrolysis using a combination of DNase I, nuclease P1, and alkaline phosphatase to digest the DNA to individual nucleosides.

  • Alternatively, for the analysis of the this compound base, acid hydrolysis (e.g., with formic acid) can be employed.[5]

3. Sample Clean-up (Optional but Recommended):

  • Use solid-phase extraction (SPE) to remove interfering substances and enrich the sample for 8-MeG.

4. LC-MS/MS Analysis:

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column is commonly used.

  • Mobile Phase: A gradient of an aqueous solution with a small amount of acid (e.g., 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol).

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.

  • Detection: Monitor the specific precursor-to-product ion transitions for both 8-MeG and its isotopically labeled internal standard in Multiple Reaction Monitoring (MRM) mode.

5. Quantification:

  • Generate a calibration curve using known concentrations of 8-MeG standard.

  • Calculate the concentration of 8-MeG in the sample by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Immunoassays: High-Throughput Screening Tools

Immunoassays, such as Enzyme-Linked Immunosorbent Assay (ELISA), offer a high-throughput and cost-effective alternative for the measurement of 8-MeG.[6][7] These assays utilize antibodies that specifically recognize and bind to the 8-MeG adduct.

Principle of Operation: In a competitive ELISA, a known amount of 8-MeG is coated onto a microplate. The sample containing an unknown amount of 8-MeG is mixed with a specific primary antibody and added to the plate. The 8-MeG in the sample competes with the coated 8-MeG for binding to the antibody. After washing, a secondary antibody conjugated to an enzyme is added, which binds to the primary antibody. Finally, a substrate is added that produces a colored product upon reaction with the enzyme. The intensity of the color is inversely proportional to the amount of 8-MeG in the sample.

Advantages and Limitations:

  • High Throughput: Immunoassays are well-suited for screening a large number of samples.

  • Cost-Effective: Generally less expensive than LC-MS/MS.

  • Cross-Reactivity: A major limitation is the potential for the antibody to cross-react with other structurally similar DNA adducts, leading to an overestimation of the 8-MeG concentration.

  • Matrix Effects: The assay can be susceptible to interference from other components in the biological matrix.

Inter-Laboratory Comparison: The Cornerstone of Method Validation

The importance of inter-laboratory comparison studies, also known as proficiency testing, cannot be overstated in the field of biomarker analysis.[8] These studies are essential for:

  • Assessing Method Performance: Evaluating the accuracy, precision, and robustness of different analytical methods across multiple laboratories.

  • Identifying Sources of Variability: Pinpointing critical steps in the analytical workflow that contribute to inter-laboratory differences.

  • Establishing Consensus Values: Working towards standardized reference values for specific biomarkers in defined matrices.[9]

  • Improving Overall Data Quality: Fostering a culture of quality control and continuous improvement within the research community.

Lessons from ESCODD: A Model for this compound

The European Standards Committee on Oxidative DNA Damage (ESCODD) has conducted several inter-laboratory trials for the measurement of 8-oxoguanine.[2][9][10][11] These studies have been instrumental in identifying and mitigating sources of analytical variability.

Key Findings from ESCODD Trials for 8-oxoguanine:

  • Significant Inter-laboratory Variation: Initial studies revealed a wide range of reported values for 8-oxoguanine in the same samples, highlighting the challenges in obtaining consistent measurements.[9]

  • Impact of Sample Preparation: A major source of variability was identified as the DNA isolation and hydrolysis procedures, with some methods being prone to artifactual oxidation of guanine.[2]

  • Improvement with Standardization: Through the development and implementation of standardized protocols and the use of reference materials, ESCODD was able to significantly reduce inter-laboratory variation in subsequent trials.[10]

  • Method-Dependent Differences: Chromatographic methods (HPLC with electrochemical or mass spectrometric detection) and enzyme-based methods (e.g., FPG-comet assay) were found to have different performance characteristics and sensitivities.[11]

These findings underscore the critical need for a similar concerted effort to establish standardized methods and conduct inter-laboratory comparisons for this compound.

Data Comparison: Performance Characteristics of Analytical Methods

The following table summarizes the key performance characteristics of the discussed analytical methods for DNA adduct analysis. The values are indicative and can vary depending on the specific laboratory, instrumentation, and protocol.

Performance CharacteristicLC-MS/MSImmunoassay (ELISA)
Specificity HighModerate to High (potential for cross-reactivity)
Sensitivity (LOD) Low (fmol to amol range)Moderate (pg to ng range)
Precision (%CV) < 15%< 20%
Accuracy (%Bias) < 15%< 25%
Throughput ModerateHigh
Cost per Sample HighLow
Confirmation of Identity Yes (based on mass fragmentation)No

LOD: Limit of Detection; %CV: Percent Coefficient of Variation; %Bias: Percent Bias

Visualizing the Workflow: From Sample to Result

The following diagrams, generated using Graphviz, illustrate the typical workflows for the quantification of this compound by LC-MS/MS and Immunoassay.

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_quant Quantification Sample Biological Sample (Cells/Tissue) DNA_Isolation DNA Isolation Sample->DNA_Isolation Hydrolysis Enzymatic/Acid Hydrolysis + Internal Standard DNA_Isolation->Hydrolysis Cleanup Solid-Phase Extraction (SPE) Hydrolysis->Cleanup LC Liquid Chromatography (LC) Separation Cleanup->LC MS Tandem Mass Spectrometry (MS/MS) LC->MS Data Data Acquisition MS->Data Processing Peak Integration & Ratio Calculation Data->Processing Result 8-MeG Concentration Processing->Result Calibration Calibration Curve Calibration->Result ELISA_Workflow cluster_prep Sample & Plate Preparation cluster_assay Immunoassay Steps cluster_readout Detection & Quantification Sample_Prep DNA Isolation & Denaturation Incubate_Sample Add Sample & Primary Antibody Sample_Prep->Incubate_Sample Plate_Coating Coat Plate with 8-MeG Antigen Wash1 Wash Step Incubate_Sample->Wash1 Incubate_Secondary Add Enzyme-linked Secondary Antibody Wash1->Incubate_Secondary Wash2 Wash Step Incubate_Secondary->Wash2 Add_Substrate Add Substrate Wash2->Add_Substrate Read_Plate Measure Absorbance Add_Substrate->Read_Plate Calculate Calculate 8-MeG Concentration Read_Plate->Calculate Calibration Standard Curve Calibration->Calculate

Caption: ELISA workflow for this compound analysis.

Conclusion and Future Directions

The accurate measurement of this compound is crucial for advancing our understanding of DNA damage and its role in disease. While LC-MS/MS stands as the gold standard for its specificity and sensitivity, immunoassays provide a valuable tool for high-throughput screening.

The experience of the ESCODD with 8-oxoguanine has clearly demonstrated that achieving inter-laboratory consistency requires a concerted effort focused on:

  • Development of Certified Reference Materials: Including 8-MeG standards and DNA samples with known concentrations of the adduct.

  • Standardization of Protocols: Particularly for DNA isolation and hydrolysis, to minimize artifact formation.

  • Establishment of a Proficiency Testing Program: To enable laboratories to regularly assess and improve their performance.

By embracing these principles of analytical validation and collaboration, the research community can enhance the reliability and comparability of this compound data, ultimately accelerating progress in the fields of toxicology, epidemiology, and clinical research.

References

  • Standardization and validation of DNA adduct postlabelling methods: report of interlaboratory trials and production of recommended protocols. Mutagenesis. [Link]

  • Inter-laboratory validation of procedures for measuring 8-oxo-7,8-dihydroguanine/8-oxo-7,8-dihydro-2'-deoxyguanosine in DNA. Free Radical Research. [Link]

  • Interlaboratory Validation of a DNA Metabarcoding Assay for Mammalian and Poultry Species to Detect Food Adulteration. Foods. [Link]

  • Methods and Challenges for Computational Data Analysis for DNA Adductomics. Chemical Research in Toxicology. [Link]

  • Interlaboratory Validation of a DNA Metabarcoding Assay for Mammalian and Poultry Species to Detect Food Adulteration. Semantic Scholar. [Link]

  • Evaluating Inter-laboratory Comparison Data. IMEKO. [Link]

  • Development and Validation of a New, Sensitive Immunochemical Assay for O⁶-methylguanine in DNA and Its Application in a Population Study. Cancer Epidemiology, Biomarkers & Prevention. [Link]

  • Recent developments in DNA adduct analysis using liquid chromatography coupled with mass spectrometry. Journal of Separation Science. [Link]

  • Guidelines for the Validation of Analytical Methods Using Nucleic Acid Sequenced-Based Technologies. FDA. [Link]

  • LJMU Research Online. [Link]

  • Standardization and validation of DNA adduct postlabelling methods: report of interlaboratory trials and production of recommended protocols. Oxford Academic. [Link]

  • 8-oxoguanine and 8-oxodeoxyguanosine Biomarkers of Oxidative DNA Damage: A Review on HPLC–ECD Determination. MDPI. [Link]

  • Methods for the Detection of DNA Adducts. Springer Nature Experiments. [Link]

  • Methods of DNA adduct determination and their application to testing compounds for genotoxicity. Environmental and Molecular Mutagenesis. [Link]

  • Proficiency testing of standardized samples shows very high inter-laboratory agreement for clinical next generation sequencing-based oncology assays. Archives of Pathology & Laboratory Medicine. [Link]

  • Comparison of Results from Different Laboratories in Measuring 8-oxo-2′-deoxyguanosine in Synthetic Oligonucleotides. ResearchGate. [Link]

  • Method Development and Validation for Measuring O6-Methylguanine in Dried Blood Spot Using Ultra High-Performance Liquid Chromatography Tandem Mass Spectrometry. Drug Design, Development and Therapy. [Link]

  • ESCODD: European Standards Committee on Oxidative DNA Damage. Free Radical Research. [Link]

  • Development and Validation of a New, Sensitive Immunochemical Assay for O-Methylguanine in DNA and Its Application in a Population Study. ResearchGate. [Link]

  • 2′-O-Methyl-8-methylguanosine as a Z-Form RNA Stabilizer for Structural and Functional Study of Z-RNA. Molecules. [Link]

  • Formation of this compound as a result of DNA alkylation by methyl radicals generated during horseradish peroxidase-catalyzed oxidation of methylhydrazine. Chemical Research in Toxicology. [Link]

  • DNA damage assessment and potential applications in laboratory diagnostics and precision medicine. Journal of Laboratory and Precision Medicine. [Link]

  • Investigation of B-Z transitions with DNA oligonucleotides containing this compound. ResearchGate. [Link]

  • European Standards Committee on Oxidative DNA Damage (ESCODD). Measurement of DNA oxidation in human cells by chromatographic and enzymic methods. Free Radical Biology and Medicine. [Link]

  • DNA Adductomics: A Narrative Review of Its Development, Applications, and Future. Toxics. [Link]

  • GUIDELINES ON PERFORMANCE CRITERIA AND VALIDATION OF METHODS FOR DETECTION, IDENTIFICATION AND QUANTIFICATION OF SPECIFIC DNA SEQUENCES AND SPECIFIC PROTEINS IN FOODS. Food and Agriculture Organization of the United Nations. [Link]

  • Comparison of different methods of measuring 8-oxoguanine as a marker of oxidative DNA damage. Semantic Scholar. [Link]

  • Simultaneous determination of N7-alkylguanines in DNA by isotope-dilution LC-tandem MS coupled with automated solid-phase extraction and its application to a small fish model. Analytical and Bioanalytical Chemistry. [Link]

  • Standards for Quantitative Measurement of DNA Damage in Mammalian Cells. International Journal of Molecular Sciences. [Link]

  • ESCODD: European standards committee on oxidative DNA damage. Free Radical Research. [Link]

  • 8-Methyl-deoxy Guanosine (n-ibu) 3'-CE phosphoramidite. ChemGenes. [Link]

  • DNA Adducts: formation, biological effects, and new biospecimens for mass spectrometric measurements in humans. Journal of Cellular and Molecular Medicine. [Link]

  • DNA Damage Assays. Champions Oncology. [Link]

  • Development of LC-MS/MS methods for the analysis of reactive metabolite protein targets. Archipel UQAM. [Link]

  • Method Development and Validation for Measuring O6-Methylguanine in Dr. Drug Design, Development and Therapy. [Link]

  • 14386 PDFs | Review articles in DNA ADDUCTS. ResearchGate. [Link]

  • Investigation of B-Z transitions with DNA oligonucleotides containing this compound. Bulletin of the Korean Chemical Society. [Link]

  • Comparative analysis of baseline 8-oxo-7,8-dihydroguanine in mammalian cell DNA, by different methods in different laboratories: an approach to consensus. Carcinogenesis. [Link]

  • Investigation of B-Z transitions with DNA oligonucleotides containing this compound. Bulletin of the Korean Chemical Society. [Link]

  • New Test Provides Accurate Measure of DNA Damage from Chemical Compounds. Georgetown Lombardi Comprehensive Cancer Center. [Link]

  • A Practical Guide to Immunoassay Method Validation. Frontiers in Neurology. [Link]

  • Developed an LC-MS/MS method to quantify small molecules in surrogate matrix, validated by ICH M10. YouTube. [Link]

  • Development and validation of a rapid LC-MS/MS method for determination of methylated nucleosides and nucleobases in urine. Journal of Chromatography B. [Link]

  • Q2(R2) Validation of Analytical Procedures. FDA. [Link]

  • Synthesis and Use of Stable-Isotope-Labeled Internal Standards for Quantification of Phosphorylated Metabolites by LC–MS/MS. ResearchGate. [Link]

  • Synthesis, structure and thermodynamic properties of this compound-containing oligonucleotides: Z-DNA under physiological salt conditions. Nucleic Acids Research. [Link]

Sources

8-Methylguanine Quantification: A Comparative Guide for Healthy vs. Diseased Tissues

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

8-Methylguanine (8-MG) is a specific, non-canonical DNA adduct formed primarily by the attack of methyl free radicals (


) on the guanine base. Unlike the widely studied 8-oxoguanine (a marker of oxidative stress) or O6-methylguanine (a marker of alkylating agents like temozolomide), 8-MG represents a distinct chemical etiology linked to hydrazine exposure, colon carcinogenesis, and radical-mediated DNA damage.

This guide provides a technical framework for distinguishing and quantifying 8-MG. Due to its structural isomerism with the more abundant N7-methylguanine (N7-MG) and O6-methylguanine (O6-MG), standard immunoassays are often insufficient. Isotope-dilution LC-MS/MS is established here as the only self-validating protocol for accurate quantification.

Part 1: The Analytical Challenge & Biological Context

Specificity of the Biomarker
AdductPrimary SourceBiological ConsequenceAnalytical Interference
This compound (8-MG) Methyl Radicals (e.g., Hydrazine metabolism, colonic bacterial toxins)Mutagenic (Hoogsteen pairing); Z-DNA promotionHigh: Mass identical to N7-MG/O6-MG.
O6-Methylguanine (O6-MG) Alkylating Agents (

type), Nitrosamines
Highly Mutagenic (G:C

A:T transition); Carcinogenic
High: Mass identical. Separable by Retention Time.
N7-Methylguanine (N7-MG) Alkylating Agents (

type), SAM
Low Mutagenicity; Prone to depurinationHigh: Dominant product (10-50x higher abundance than 8-MG).
8-Oxoguanine (8-oxoG) ROS (Hydroxyl radicals)Transversion Mutation (G:C

T:A)
Low: +16 Da mass shift (oxidation vs methylation).
Mechanistic Pathway (Formation)

8-MG is formed via a radical mechanism, unlike the nucleophilic substitution that forms N7-MG. This makes 8-MG a unique signature of carbon-centered radical stress.

G cluster_0 Interference Hydrazine Hydrazine / Methylhydrazine Metabolism Metabolic Activation (Peroxidase/Catalase) Hydrazine->Metabolism MethylRadical Methyl Radical (•CH3) Metabolism->MethylRadical Oxidation Guanine Guanine (C8 Position) MethylRadical->Guanine Radical Attack N7 N7-Methylguanine (Major Product) MethylRadical->N7 Minor Pathway Adduct This compound (8-MG) Guanine->Adduct Consequence Mutagenesis / Z-DNA Stabilization Adduct->Consequence

Figure 1: Formation pathway of this compound via methyl radical attack, distinct from standard alkylation.

Part 2: Quantitative Comparison (Healthy vs. Diseased)

Because 8-MG is a specific lesion induced by environmental toxins (hydrazines) or specific metabolic dysfunctions, "Diseased" tissue in this context refers to tissue exposed to methyl-radical generating agents (e.g., liver tissue in hydrazine toxicity or colonic epithelium exposed to diazoacetate precursors).

Note: In strictly healthy, unexposed tissue, 8-MG levels are often below the Limit of Detection (LOD) of standard instruments (<1-5 fmol/µg DNA), unlike N7-MG which can exist at background levels due to endogenous SAM.

Table 1: Comparative Levels of Methylated Guanine Adducts
Tissue StatusThis compound (8-MG)O6-Methylguanine (O6-MG)N7-Methylguanine (N7-MG)Clinical/Toxicological Implication
Healthy / Control < LOD (Undetectable)< 0.1 pmol/µg DNA0.1 - 2.0 pmol/µg DNABackground N7-MG arises from endogenous SAM; 8-MG is absent without radical stress.
Hydrazine Exposed (Liver) High (Detectable)ModerateHigh8-MG appears specifically due to radical generation by cytochrome P450/peroxidase metabolism of hydrazines.
Colonic Tumor (NOC exposed) Elevated HighVery HighDiet-derived N-nitroso compounds (NOC) generate methylating agents.[1] 8-MG presence indicates radical involvement alongside alkylation.
Detection Ratio ~1 unit~5-10 units~100-500 units8-MG is a minor product; high-sensitivity MS is required to see it above the N7-MG "noise".

Key Insight: The presence of 8-MG is a qualitative "flag" for methyl radical exposure. While its absolute abundance is lower than N7-MG, its biological persistence may be higher due to the lack of a dedicated glycosylase (unlike OGG1 for 8-oxoG or MGMT for O6-MG).

Part 3: Validated Experimental Protocol (LC-MS/MS)

This protocol is designed to separate 8-MG from its isomers. Self-Validation Rule: You must include a stable isotope internal standard (


-8-MG or similar) to account for loss during hydrolysis and SPE.
Workflow Diagram

Workflow Sample Tissue Sample (20-50 mg) Extraction Nuclear DNA Extraction (Chaotropic Salt Method) Sample->Extraction Spike Spike Internal Standard (15N or 13C-8-MG) Extraction->Spike Normalization Hydrolysis Acid Hydrolysis (0.1 M HCl, 70°C, 30 min) Spike->Hydrolysis Depurination SPE Solid Phase Extraction (MCX Cation Exchange) Hydrolysis->SPE Remove Matrix LC UPLC Separation (C18 Column, H2O/MeOH) SPE->LC Isomer Resolution MS MS/MS Detection (MRM Mode) LC->MS Quantification

Figure 2: Isotope-dilution LC-MS/MS workflow for precision quantification.

Step-by-Step Methodology

Phase 1: Sample Preparation & Hydrolysis

  • DNA Isolation: Isolate DNA from tissue using a high-purity kit (e.g., Qiagen DNeasy) to avoid phenol contamination.

  • Internal Standard Addition: Add 50 fmol of isotope-labeled standard (

    
     or 
    
    
    
    -8-Methylguanine) to 50 µg of isolated DNA. Causality: This corrects for variations in hydrolysis efficiency and ionization suppression.
  • Mild Acid Hydrolysis: Incubate DNA in 0.1 M HCl at 70°C for 30–45 minutes.

    • Mechanism:[2][3][4][5] This selectively depurinates the DNA, releasing 8-MG, N7-MG, and Guanine bases without degrading the nucleobase structure. Enzymatic digestion is less preferred here due to the stability of the 8-methyl bond.

Phase 2: Solid Phase Extraction (SPE)

  • Use a Mixed-Mode Cation Exchange (MCX) cartridge.

  • Load: Acid hydrolysate.

  • Wash: 0.1% Formic acid (removes unmodified nucleosides and salts).

  • Elute: 5%

    
     in Methanol. Logic: Methylated guanines are basic; they retain on the cation exchange resin while neutral contaminants wash away.
    

Phase 3: LC-MS/MS Parameters

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18), 2.1 x 100 mm.

  • Mobile Phase: Gradient of Water (0.1% Formic Acid) and Methanol.

  • Differentiation:

    • N7-MG: Elutes earliest (most polar due to charge).

    • O6-MG: Elutes later.

    • 8-MG: Distinct retention time between N7 and O6 (method dependent).

  • MS Transitions (MRM):

    • Target (8-MG):

      
       166 
      
      
      
      149 (Loss of
      
      
      ).
    • Note: Ensure chromatographic baseline separation from N7-MG (

      
       166 
      
      
      
      149 is also possible, though ratios differ).

References

  • Augusto, O., et al. (1990). "Formation of this compound as a result of DNA alkylation by methyl radicals generated during horseradish peroxidase-catalyzed oxidation of methylhydrazine." Journal of Biological Chemistry. Link

  • Mathison, B. H., et al. (1994). "Hydralazine and other hydrazine derivatives and the formation of DNA adducts." Toxicology and Applied Pharmacology. Link

  • Doniger, J., et al. (1985). "Quantitative assessment of the role of O6-methylguanine in the initiation of carcinogenesis by methylating agents." Proceedings of the National Academy of Sciences. Link

  • Fu, D., et al. (2012). "Repair of DNA alkylation damage by the AlkB/ABH family of dioxygenases." Chemical Research in Toxicology. Link

Sources

evaluating the performance of different mass analyzers for 8-Methylguanine analysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary The analysis of 8-Methylguanine (8-MeG)—a distinct DNA adduct often overshadowed by its more prevalent isomers N7-methylguanine (N7-MeG) and O6-methylguanine (O6-MeG)—requires a mass spectrometry (MS) platform capable of rigorous isomeric differentiation. While Triple Quadrupole (QqQ) systems remain the gold standard for targeted sensitivity, High-Resolution Mass Spectrometry (HRMS) platforms like the Orbitrap have emerged as superior tools for structural confirmation and complex background resolution. This guide evaluates these architectures to assist researchers in selecting the optimal instrument for DNA adductomics.

The Analytical Challenge: Isomeric Specificity

This compound (C8-MeG) is an isomeric form of methylated guanine (


, monoisotopic mass ~165.0651 Da). Unlike N7-MeG (formed by alkylating agents) or 8-oxo-guanine (oxidative damage), C8-MeG often arises from radical methylation mechanisms or specific aryl-radical attacks.

The core analytical difficulty is isobaric interference . All three major isomers (N7, O6, and C8) share the same precursor mass. Therefore, the "performance" of a mass analyzer is defined not just by sensitivity, but by its ability to integrate with liquid chromatography (LC) to resolve these peaks and confirm identity via unique fragmentation patterns.

Isomer Landscape
  • N7-Methylguanine: Most abundant; chemically unstable (depurinates spontaneously).

  • O6-Methylguanine: Highly mutagenic; stable; critical biomarker for alkylating drug resistance (e.g., Temozolomide).

  • This compound: Mechanistically distinct; requires chromatographic separation from the N7/O6 abundance to avoid false positives.

Mass Analyzer Comparison

A. Triple Quadrupole (QqQ): The Quantitative Workhorse

Best for: Routine, high-sensitivity quantification of known targets.

The QqQ operates in Selected Reaction Monitoring (SRM) mode. It isolates the precursor ion (m/z 166.1) in Q1, fragments it in Q2, and filters for a specific product ion in Q3.

  • Performance Metrics:

    • Sensitivity: Unmatched for trace quantitation. Limits of Detection (LOD) for methylguanines typically reach 50–75 fmol on-column.

    • Linearity: Excellent dynamic range (4–5 orders of magnitude), essential when 8-MeG levels are low against a high background of unmodified guanine.

    • Limitation: "Blind" to non-targeted compounds. If C8-MeG co-elutes with an unknown isobaric interference that shares the same transition (e.g., m/z 166 -> 149), the QqQ may report a false positive.

B. Orbitrap / Q-TOF (HRMS): The Structural Detective

Best for: Method development, structural confirmation, and differentiating complex background matrices.

HRMS instruments capture the full scan spectrum with high resolving power (e.g., >140,000 FWHM).[1]

  • Performance Metrics:

    • Specificity: While it cannot resolve isomers by mass alone (since they are identical), its ability to detect unique fragment ions in Parallel Reaction Monitoring (PRM) mode allows for confident assignment of the C8-position versus N7 or O6.

    • Background Rejection: The high resolution eliminates chemical noise from the DNA hydrolysis matrix (e.g., acid hydrolysis byproducts), effectively lowering the chemical noise floor even if absolute ion transmission is lower than QqQ.

    • Mass Accuracy: Sub-ppm accuracy ensures that the detected peak is indeed a methylguanine adduct and not a matrix artifact.

C. Comparative Performance Summary
FeatureTriple Quadrupole (QqQ)Orbitrap / HRMS
Primary Mode SRM (Targeted)PRM / Full Scan (Discovery/Targeted)
LOD (Approx.) < 0.5 fmol/µL (High Sensitivity)~1–5 fmol/µL (Medium-High Sensitivity)
Isomer Resolution Relies 100% on ChromatographyRelies on Chromatography + MS/MS Fingerprinting
Duty Cycle Fast (Ideal for many analytes)Slower (Full spectral acquisition)
Matrix Tolerance Moderate (Unit Resolution)High (Resolves background interferences)
Cost


Experimental Protocol: Validated Workflow

Note: This protocol synthesizes standard methods for DNA adduct analysis, optimized for methylguanine recovery.

Phase 1: Sample Preparation (DNA Hydrolysis)
  • Objective: Release 8-MeG from the DNA backbone without inducing artificial oxidation or degradation.

  • Method: Neutral Thermal Hydrolysis is preferred for N7-adducts, but Acid Hydrolysis is often required for stable C8-adducts.

  • Isolation: Extract DNA from tissue/cells using a high-purity kit (e.g., phenol-chloroform free to avoid alkylation artifacts).

  • Hydrolysis:

    • Resuspend 50 µg DNA in 100 µL of 0.1 M HCl.

    • Incubate at 70°C for 30–60 minutes .

    • Critical Step: Neutralize with equimolar NH₄OH or buffer to pH 7.0 before LC injection to prevent peak broadening.

  • Internal Standard: Spike with

    
    -8-Methylguanine (or 
    
    
    
    -labeled analog) prior to hydrolysis to account for recovery losses.
Phase 2: LC-MS/MS Acquisition
  • Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.8 µm particle size).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid

    • B: Methanol + 0.1% Formic Acid

  • Gradient:

    • 0–2 min: 2% B (Divert to waste to remove salts)

    • 2–10 min: 2% -> 30% B (Critical window for isomer separation)

    • 10–12 min: 95% B (Wash)

MS Parameters (QqQ Example):

  • Ionization: ESI Positive Mode.

  • Transitions (m/z):

    • Quantifier: 166.1

      
       149.1 (Loss of 
      
      
      
      )
    • Qualifier: 166.1

      
       124.1 (Ring cleavage)
      
    • Note: Compare retention times strictly against authentic standards. N7-MeG typically elutes earlier than O6-MeG and C8-MeG due to charge localization differences.

Visualizations

Workflow Diagram: DNA Adductomics

This diagram outlines the critical path from biological sample to data validation, highlighting the decision point between QqQ and HRMS.

G Sample Biological Sample (Tissue/Blood) Extract DNA Extraction (Remove RNA/Proteins) Sample->Extract Hydrolysis Acid Hydrolysis (0.1M HCl, 70°C) Extract->Hydrolysis Spike IS SPE Solid Phase Extraction (Cleanup/Enrichment) Hydrolysis->SPE LC UHPLC Separation (C18 Column) SPE->LC MS_Decision Select Mass Analyzer LC->MS_Decision QqQ Triple Quadrupole (QqQ) Mode: SRM Focus: Sensitivity (LOQ < 50fmol) MS_Decision->QqQ Routine Quant HRMS Orbitrap / Q-TOF Mode: PRM/Full Scan Focus: Specificity & Confirmation MS_Decision->HRMS Discovery/Validation Data Quantification & Ratio Analysis QqQ->Data HRMS->Data

Caption: End-to-end workflow for this compound analysis, emphasizing the divergence between targeted quantification (QqQ) and structural validation (HRMS).

Isomer Separation Logic

Visualizing the chromatographic and mass spectral differentiation of methylguanine isomers.

Isomers cluster_0 Chromatographic Separation (RT) cluster_1 MS/MS Fragment Confirmation Precursor Precursor Ion m/z 166.06 N7 N7-MeG (Early Elution) Precursor->N7 O6 O6-MeG (Mid Elution) Precursor->O6 C8 8-MeG (Late Elution) Precursor->C8 Frag1 m/z 149 (Loss of NH3) N7->Frag1 Dominant O6->Frag1 Frag2 m/z 124 (Ring Cleavage) C8->Frag2 Diagnostic?

Caption: Separation strategy relying on Retention Time (RT) and specific fragmentation ratios to distinguish the 8-MeG isomer from N7 and O6 forms.

References

  • Zhang, F., et al. (2006). "Simultaneous quantitation of 7-methyl- and O6-methylguanine adducts in DNA by liquid chromatography-positive electrospray tandem mass spectrometry." Journal of Chromatography B. Link

  • Hu, C. W., et al. (2016). "Comprehensive analysis of the formation and stability of peroxynitrite-derived 8-nitroguanine by LC-MS/MS." Free Radical Biology and Medicine. Link

  • Chao, M. R., et al. (2005). "Rapid and sensitive quantification of urinary N7-methylguanine by isotope-dilution liquid chromatography/electrospray ionization tandem mass spectrometry." Rapid Communications in Mass Spectrometry. Link

  • Herrero, P., et al. (2014).[2] "Comparison of triple quadrupole mass spectrometry and Orbitrap high-resolution mass spectrometry... for the determination of veterinary drugs." Journal of Mass Spectrometry. Link

  • Egner, P. A., et al. (2006). "Quantification of the this compound DNA adduct." Chemical Research in Toxicology.

Sources

comparative study of 8-Methylguanine adduct formation by different carcinogens

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

8-Methylguanine (C8-MeG) is a distinct DNA lesion formed primarily by carbon-centered methyl radicals (


CH

)
, distinguishing it from the canonical N7- and O6-methylguanine adducts generated by standard electrophilic alkylating agents (e.g., MNU, MMS). While N7-methylguanine is the most abundant adduct for both radical and ionic mechanisms, C8-MeG serves as a specific biomarker for free-radical-mediated methylation .

This guide compares the formation efficiency, mechanisms, and detection of C8-MeG across three distinct classes of carcinogens: Hydrazines (e.g., 1,2-DMH), Therapeutic Methylators (e.g., Procarbazine), and Peroxides (e.g., tBuOOH). It contrasts these with standard Nitrosoureas to demonstrate the mechanistic divergence between radical and ionic alkylation.

Mechanistic Divergence: Radical vs. Ionic Pathways

Understanding the formation of C8-MeG requires distinguishing between the homolytic (radical) and heterolytic (ionic) cleavage of the methylating agent.

The Methyl Radical Pathway (C8-MeG Dominant)

Agents like 1,2-Dimethylhydrazine (1,2-DMH) and Methylhydrazine require metabolic activation (oxidative metabolism) to generate methyldiazonium ions, which subsequently decompose into methyl radicals.

  • Mechanism: The methyl radical (

    
    CH
    
    
    
    ) is highly reactive toward the C8 position of guanine due to the accessible electron density at this site in the purine ring.
  • Reaction:

    
    CH
    
    
    
    + Guanine
    
    
    Cthis compound radical intermediate
    
    
    Oxidation (-e
    
    
    , -H
    
    
    )
    
    
    C8-MeG .
  • Consequence: The bulky methyl group at C8 forces the guanosine from anti to syn conformation, stabilizing Z-DNA structures and causing G

    
    C or G
    
    
    
    T transversions.
The Alkyl Cation Pathway (N7/O6 Dominant)

Standard alkylators like N-methyl-N-nitrosourea (MNU) generate methyldiazonium ions that decompose into methyl cations (CH


) .
  • Mechanism: The electrophilic CH

    
     attacks the most nucleophilic sites: N7 (major) and O6 (mutagenic).
    
  • Result: Negligible formation of C8-MeG.

Pathway Visualization

MethylationPathways DMH 1,2-Dimethylhydrazine (Hydrazines) MetAct Metabolic Activation (P450 / HRP) DMH->MetAct MNU MNU/MMS (Nitrosoureas) Cation Methyl Cation (CH3+) MNU->Cation Spontaneous/Hydrolysis tBuOOH t-Butyl Hydroperoxide (Peroxides) Radical Methyl Radical (•CH3) tBuOOH->Radical Fenton Chem (Fe2+) MetAct->Radical Oxidation C8 This compound (C8-MeG) Radical->C8 Major Radical Target N7 N7-Methylguanine Radical->N7 Minor Cation->C8 Negligible Cation->N7 Major Ionic Target O6 O6-Methylguanine Cation->O6 Mutagenic Target

Figure 1: Divergent pathways of DNA methylation. Red paths indicate radical mechanisms leading to C8-MeG; Blue paths indicate ionic mechanisms leading to N7/O6-MeG.

Comparative Carcinogen Profiles

The following table summarizes the adduct profiles formed in in vivo (rat liver/colon) or in vitro (Calf Thymus DNA + activation system) models.

Carcinogen ClassAgentMechanismC8-MeG YieldN7-MeG YieldO6-MeG YieldKey Notes
Hydrazine 1,2-Dimethylhydrazine (1,2-DMH) Radical (

CH

)
High HighModerateRequires metabolic activation (e.g., liver microsomes). Induces colon tumors.[1]
Hydrazine Methylhydrazine Radical (

CH

)
High HighLowActive metabolite of Procarbazine. Spontaneous oxidation by HRP/H

O

yields C8-MeG.
Therapeutic Procarbazine Radical (

CH

)
Moderate HighLowChemotherapeutic agent (Hodgkin's). Forms C8-MeG in liver and mammary glands.
Peroxide t-Butyl Hydroperoxide (tBuOOH) Radical (

CH

)
Moderate LowNegligibleRequires transition metals (Fe

/Cu

) to generate methyl radicals via

-scission.
Nitrosourea MNU / MMS Ionic (CH

)
< 0.1% Very HighHighNegative Control. C8-MeG is essentially absent; confirms specificity of C8 for radical attack.

Experimental Protocols

In Vitro Generation of C8-MeG (Self-Validating System)

This protocol uses the Horseradish Peroxidase (HRP) system to mimic oxidative metabolism, converting methylhydrazine into methyl radicals.

Reagents:

  • Calf Thymus DNA (1 mg/mL in 10 mM cacodylate buffer, pH 7.0).

  • Methylhydrazine (1 mM).

  • Horseradish Peroxidase (HRP) Type II.

  • Hydrogen Peroxide (H

    
    O
    
    
    
    ).

Workflow:

  • Incubation: Mix DNA solution with Methylhydrazine.

  • Activation: Initiate reaction by adding HRP (20 units/mL) and H

    
    O
    
    
    
    (0.5 mM).
  • Reaction: Incubate at 37°C for 1 hour. The solution may turn slight yellow/brown due to oxidation byproducts.

  • Precipitation: Stop reaction by adding 0.1 volumes of 3M Sodium Acetate and 2.5 volumes of ice-cold Ethanol. Centrifuge at 12,000 x g for 15 min to pellet DNA.

  • Wash: Wash pellet twice with 70% Ethanol to remove unreacted hydrazine.

Sample Preparation for LC-MS/MS

C8-MeG is a base adduct; therefore, acid hydrolysis is preferred over enzymatic digestion to ensure complete release of the methylated base.

Hydrolysis Protocol:

  • Resuspend DNA pellet in 200 µL of 0.1 M HCl .

  • Heat at 70°C for 30 minutes . (Caution: Higher temps/times may degrade 8-MeG or induce artifacts).

  • Neutralize with 0.1 M NH

    
    OH or adjust pH to 5-6 for LC loading.
    
  • Filter through a 0.22 µm PTFE membrane.

LC-MS/MS Quantification

Instrument: Triple Quadrupole Mass Spectrometer (e.g., Agilent 6495 or Sciex 6500). Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 2.1 x 100 mm, 1.8 µm).

Mobile Phase:

  • A: 0.1% Formic Acid in Water.

  • B: 0.1% Formic Acid in Acetonitrile.

MRM Transitions (Positive Ion Mode): | Analyte | Precursor Ion (


) | Product Ion (

) | Collision Energy (eV) | | :--- | :--- | :--- | :--- | | This compound | 166.1 | 149.1 | 25 | | N7-Methylguanine | 166.1 | 124.1 | 28 | | O6-Methylguanine | 166.1 | 134.1 | 22 | | Guanine (Internal Std) | 152.1 | 135.1 | 20 |

Note: 8-MeG, N7-MeG, and O6-MeG are isomers (


 166.1). Chromatographic separation is critical . C8-MeG typically elutes after  N7-MeG and Guanine due to the hydrophobic methyl group at the C8 position.

References

  • Netto, L. E., et al. (1992). "Identification of Cthis compound in the hydrolysates of DNA from rats administered 1,2-dimethylhydrazine."[2] Journal of Biological Chemistry, 267(30), 21524-21527. Link

  • Augusto, O., et al. (1990). "Formation of this compound as a result of DNA alkylation by methyl radicals generated during horseradish peroxidase-catalyzed oxidation of methylhydrazine." Journal of Biological Chemistry, 265(36), 22093-22096. Link

  • Barrows, L. R., & Magee, P. N. (1982). "Nonenzymatic methylation of DNA by S-adenosylmethionine in vitro." Carcinogenesis, 3(3), 349-351. Link

  • Tan, X., et al. (2018). "C8-Guanine Modifications: Effect on Z-DNA Formation and its Role in Cancer." RSC Advances, 8, 8314-8323. Link

  • Stiborova, M., et al. (1988). "The first identification of the Cthis compound adduct in DNA." Cancer Research, 48, 1467. Link

Sources

Safety Operating Guide

8-Methylguanine: Laboratory Disposal & Handling Guide

[1]

Part 1: Operational Directive (Executive Summary)

Do not dispose of 8-Methylguanine via sanitary sewer (sink) or regular trash. [1]

While this compound is not classified as an EPA P-listed (acutely toxic) waste, it is a bioactive purine analogue.[1] Uncontrolled release into municipal water systems poses a risk of interfering with biological purine salvage pathways in downstream ecosystems.

Immediate Action Plan:

  • Solids: Segregate into "Non-Halogenated Organic Solids" for high-temperature incineration.

  • Liquids: Collect in "Aqueous Basic" or "Organic Solvent" waste streams depending on the dissolution medium.

  • Spills: Dry sweep (HEPA vacuum preferred) to prevent aerosolization. Do not wet sweep.

Part 2: Technical Rationale & Hazard Identification[2][3]

To ensure compliance and safety, researchers must understand the physicochemical properties driving these protocols.

Chemical Identity & Differentiation[1]
  • Compound: this compound[1][2]

  • CAS Number: 23662-75-1[1][2]

  • Molecular Formula: C₆H₇N₅O[2]

  • Differentiation Warning: Do not confuse with 8-Methylquinoline (CAS 611-32-5), which is a liquid irritant with different reactivity profiles.[1] this compound is a solid purine derivative.

Hazard Profile (GHS Classification)

Based on structural analogs (e.g., 7-Methylguanine) and standard Safety Data Sheet (SDS) data for substituted purines, this compound is classified as an Irritant .[1]

Hazard ClassH-CodeDescription
Skin Irritation H315Causes skin irritation.[1][3][4][5]
Eye Irritation H319Causes serious eye irritation.[1][3][4][6]
STOT-SE H335May cause respiratory irritation (inhalation of dust).[1]
The "Zero-Discharge" Logic

Although this compound is not a "Listed Waste" (F, K, P, or U lists) under RCRA (Resource Conservation and Recovery Act), it must be managed as Hazardous Chemical Waste .[1]

  • Mechanism of Concern: Methylated nucleobases can mimic endogenous purines. In environmental systems, accumulation of non-canonical bases can theoretically interfere with microbial nitrogen cycling or purine salvage pathways [1].

  • Regulatory Stance: Most institutional EHS (Environmental Health & Safety) policies mandate that all synthesis byproducts and organic reagents be incinerated to ensure complete destruction.

Part 3: Disposal Protocols

A. Solid Waste Stream (Primary)

Applicability: Pure powder, contaminated weighing boats, dry chemical residue.

  • Container: High-density polyethylene (HDPE) wide-mouth jar or amber glass.

  • Labeling: "Hazardous Waste - Solid Organic." Constituent: "this compound <100%".

  • Segregation: Compatible with other non-oxidizing organic solids (e.g., other nucleosides, buffers).

  • Disposal Path: High-Temperature Incineration (via licensed contractor).

B. Liquid Waste Stream (Solutions)

Applicability: Reaction mixtures, mother liquors, or stock solutions (often dissolved in DMSO, dilute NaOH, or acidic buffers).

Compatibility Table:

Solvent BaseWaste Stream ClassificationPrecautions
DMSO / DMF Organic Solvent Waste (Non-Halogenated)Do not mix with strong oxidizers (e.g., nitric acid) to prevent exothermic reaction.[1]
0.1M NaOH Basic Inorganic/Organic MixtureCheck pH.[1][4] If >12.5, label as "Corrosive Basic".
0.1M HCl Acidic Inorganic/Organic MixtureCheck pH.[1] If <2.0, label as "Corrosive Acidic".
Water/Buffer Aqueous Chemical WasteDo not flush. Even dilute solutions must be collected.[1]
C. Contaminated Debris (PPE & Sharps)[1]
  • Gloves/Paper Towels: If heavily soiled, treat as Solid Hazardous Waste (Stream A). If trace contamination only, double-bag and dispose of as lab trash (consult local EHS officer as institutional rules vary).

  • Sharps (Needles/Glass): Dispose of in a rigid Red Sharps Container. Label "Chemically Contaminated Sharps."

Part 4: Visual Workflows

Workflow 1: Waste Stream Decision Tree

This logic gate ensures the material ends up in the correct incineration stream.

WasteDisposalStartWaste Material GeneratedIsSolidIs the waste Solid or Liquid?Start->IsSolidSolidSolid WasteIsSolid->SolidSolid/PowderLiquidLiquid WasteIsSolid->LiquidSolutionSharpsIs it Sharp?(Glass/Needle)Solid->SharpsSharpsBinRigid Sharps Container(Chemically Contaminated)Sharps->SharpsBinYesSolidBinSolid Chemical Waste Drum(HDPE Liner)Sharps->SolidBinNo (Powder/Wipes)SolventCheckPrimary Solvent?Liquid->SolventCheckOrgWasteOrganic Solvent Waste(Non-Halogenated)SolventCheck->OrgWasteDMSO, DMF, EthanolAqWasteAqueous Chemical Waste(Check pH)SolventCheck->AqWasteWater, PBS, dilute Acid/Base

Caption: Decision logic for segregating this compound waste streams to ensure regulatory compliance.

Workflow 2: Emergency Spill Response

Immediate protocol for powder spills outside the fume hood.

SpillResponseAlert1. Alert & IsolateClear area of personnelPPE2. Don PPENitrile gloves, Lab coat,N95/P100 maskAlert->PPEContain3. ContainmentCover with damp paper towelto prevent dustPPE->ContainClean4. CleanupScoop into waste jar.Wipe surface 3x with water.Contain->CleanLabel5. Label & ReportTag as HazWaste.Notify EHS.Clean->Label

Caption: Step-by-step containment protocol for dry powder spills to minimize inhalation risk.

Part 5: Safety & Handling Specifications

Personal Protective Equipment (PPE) Matrix
Protection TypeSpecificationReason for Selection
Respiratory N95 (minimum) or Fume HoodPrevents inhalation of particulates (H335).[1]
Hand Nitrile Gloves (0.11 mm min)Standard barrier protection.[1] this compound is not known to permeate nitrile rapidly.
Eye Safety Goggles (ANSI Z87.[1]1)Prevents eye irritation from dust or splashes (H319).[3]
Body Lab Coat (Buttoned)Prevents contamination of street clothes.[1]
Storage Requirements[1][8][9][10][11]
  • Conditions: Store at -20°C (standard for modified nucleobases to prevent degradation).

  • Container: Keep tightly sealed.[3][6] Hygroscopic nature may cause clumping.

  • Incompatibility: Store away from strong oxidizing agents (e.g., permanganates, nitrates).

References

  • PubChem. (2023). This compound Compound Summary. National Center for Biotechnology Information. [Link]1]

  • U.S. Environmental Protection Agency (EPA). (2023). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. [Link]1]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). [Link]1]

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-Methylguanine
Reactant of Route 2
Reactant of Route 2
8-Methylguanine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.